molecular formula C18H12O6 B1665312 Atromentin CAS No. 519-67-5

Atromentin

Cat. No.: B1665312
CAS No.: 519-67-5
M. Wt: 324.3 g/mol
InChI Key: FKQQKMGWCJGUCS-UHFFFAOYSA-N
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Description

Atromentin (CAS 519-67-5) is a naturally occurring polyphenolic benzoquinone pigment found in various Agaricomycetes fungi, including species in the orders Agaricales and Thelephorales . This compound serves as a central precursor to a wide class of basidiomycete pigments and possesses a diverse range of documented biological activities, making it a valuable compound for biomedical and biochemical research . Researchers value this compound for its specific and potent inhibitory activity. It was identified as the first specific inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae , exhibiting an IC50 of 0.24 µM, and does not inhibit the FabI reductase from E. coli or Staphylococcus aureus even at high concentrations . This makes it a critical tool for studying bacterial fatty acid biosynthesis pathways . Furthermore, studies have shown that this compound can induce apoptosis in human leukemia U937 cells, as evidenced by the dose-dependent activation of caspase-3 and cleavage of PARP, highlighting its potential in anticancer research . Its historical characterization as an anticoagulant and its more recently discovered estrogenic activity, where it acts as a potent inhibitor of 17β-hydroxysteroid dehydrogenase, further expand its research applications . The biosynthesis of this compound involves a nonribosomal peptide synthetase-like enzyme (this compound synthetase) that dimerizes two units of 4-hydroxyphenylpyruvic acid, which is derived from the deamination of L-tyrosine . This well-studied biosynthetic pathway is a model for fungal secondary metabolism . This product is sold for research applications only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure compliance with all applicable laws and regulations regarding the handling and use of this chemical.

Properties

IUPAC Name

2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQQKMGWCJGUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60199863
Record name Atromentin
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Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

519-67-5
Record name 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
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Record name Atromentin
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Record name Atromentin
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Record name Atromentin
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Record name ATROMENTIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atromentin Biosynthesis in Basidiomycetes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Atromentin, a terphenylquinone pigment, is a key secondary metabolite in many basidiomycete fungi, serving as a precursor to a diverse array of bioactive compounds with potential pharmaceutical applications. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the core enzymes, genetic regulation, and proposed signaling interactions. Detailed experimental protocols for key analytical and biochemical procedures are provided, along with a summary of the available, albeit limited, quantitative data. This document is intended for researchers, scientists, and drug development professionals working in mycology, natural product chemistry, and pharmaceutical sciences.

Introduction

Basidiomycetes, or club fungi, are a rich source of unique secondary metabolites with a wide range of biological activities. Among these, this compound and its derivatives have garnered significant interest due to their potential as antimicrobial, antioxidant, and antitumor agents. This compound serves as a central hub in the biosynthesis of various other pigments, such as pulvinic acids and diarylcyclopentenones. The elucidation of the this compound biosynthesis pathway has been a key area of research, revealing a fascinating interplay of specialized enzymes and regulatory networks. This guide aims to consolidate the current knowledge on this pathway and provide practical methodologies for its study.

The Core Biosynthesis Pathway

The biosynthesis of this compound from the primary metabolite L-tyrosine is a two-step enzymatic process. The pathway initiates with the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, which is then dimerized to form this compound. The key enzymes and intermediates are detailed below.

Key Enzymes and Intermediates
  • L-tyrosine:2-oxoglutarate aminotransferase (AtrD): This enzyme catalyzes the first committed step in the pathway, the reversible transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid. This reaction utilizes 2-oxoglutarate as the amino group acceptor, producing glutamate as a co-product.[1]

  • This compound Synthetase (AtrA/NPS): This is a large, multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme that catalyzes the dimerization and cyclization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[1][2] The enzyme is typically composed of three domains:

    • Adenylation (A) domain: Selects and activates 4-hydroxyphenylpyruvic acid via adenylation with ATP.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated substrate via a phosphopantetheinyl arm.

    • Thioesterase (TE) domain: Catalyzes the dimerization and release of the final this compound product.

The genes encoding AtrA and AtrD are often found clustered together in the fungal genome, suggesting a coordinated regulation of their expression.[1][2]

Atromentin_Biosynthesis_Pathway cluster_enzymes Enzymatic Steps L_Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic acid L_Tyrosine->HPP AtrD This compound This compound HPP->this compound AtrA Two_Oxoglutarate 2-Oxoglutarate Glutamate Glutamate Two_Oxoglutarate->Glutamate ATP 2 ATP AMP_PPi 2 AMP + 2 PPi ATP->AMP_PPi AtrD AtrD (L-tyrosine:2-oxoglutarate aminotransferase) AtrA AtrA (this compound Synthetase) Atromentin_Synthetase_Domains A_domain Adenylation (A) T_domain Thiolation (T) A_domain->T_domain Substrate activation and loading TE_domain Thioesterase (TE) T_domain->TE_domain Dimerization and product release Atromentin_Gene_Cluster_Regulation cluster_gene This compound Gene Cluster cluster_regulation Regulatory Inputs atrD atrD atrA atrA promoter Promoter Region promoter->atrD Transcription promoter->atrA Transcription Bacterial_Signals Bacterial Signals (e.g., cell wall fragments, metabolites) Fungal_TFs Fungal Transcription Factors Bacterial_Signals->Fungal_TFs Induction Fungal_TFs->promoter Binding and Activation Protein_Purification_Workflow start Cloning of atrA/atrD into expression vector (pET series) with His-tag transformation Transformation into E. coli expression strain (e.g., BL21(DE3)) start->transformation culture Inoculation and growth of bacterial culture in LB medium transformation->culture induction Induction of protein expression with IPTG at mid-log phase culture->induction harvest Cell harvesting by centrifugation induction->harvest lysis Cell lysis by sonication in lysis buffer harvest->lysis clarification Clarification of lysate by centrifugation lysis->clarification imac IMAC purification using Ni-NTA resin clarification->imac elution Elution of His-tagged protein with imidazole gradient imac->elution analysis Analysis of purified protein by SDS-PAGE elution->analysis

References

A Technical Guide to the Natural Sources and Isolation of Atromentin from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin is a p-terphenylquinone pigment naturally produced by a variety of fungi. It serves as a key precursor in the biosynthesis of a diverse array of other fungal metabolites, some of which possess significant pharmacological activities. This technical guide provides an in-depth overview of the natural fungal sources of this compound, detailed protocols for its isolation and purification, and characterization data. Furthermore, it explores the biosynthetic pathway of this compound and its role in fungal physiology, particularly in redox processes.

Natural Fungal Sources of this compound

This compound has been identified in a wide range of fungi, primarily within the Basidiomycota phylum. These fungi occupy diverse ecological niches, including wood-decaying (brown-rot), symbiotic (ectomycorrhizal), and mold species. While this compound is a characteristic feature of the order Boletales, it is also found in other fungal taxa.[1] More recently, this compound biosynthesis has also been identified in some species of the Ascomycota phylum, such as those in the genus Aspergillus, suggesting a wider distribution than previously understood.[1]

Table 1: Fungal Genera Known to Produce this compound

Fungal GenusEcological NicheReference(s)
PaxillusEctomycorrhizal[2]
SerpulaBrown-rot[3]
TapinellaWood-decaying-
SuillusEctomycorrhizal[1]
BoletusEctomycorrhizal[1]
ConiophoraBrown-rot[1]
GyroporusEctomycorrhizal[1]
RhizopogonEctomycorrhizal[1]
ThelephoraEctomycorrhizal[1]
OmphalotusWood-decaying[1]
AspergillusMold[1]

Biosynthesis of this compound

The biosynthesis of this compound initiates from the amino acid L-tyrosine. The pathway involves two key enzymatic steps catalyzed by a gene cluster that is conserved across many this compound-producing fungi.

Atromentin_Biosynthesis L_Tyrosine L-Tyrosine PHP 4-Hydroxyphenylpyruvic acid L_Tyrosine->PHP Aminotransferase (AtrD) This compound This compound PHP->this compound this compound Synthetase (AtrA) (Non-ribosomal peptide synthetase-like enzyme)

Diagram 1: Biosynthetic pathway of this compound from L-tyrosine.

The first step is the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by an aminotransferase. Subsequently, a multi-domain enzyme known as this compound synthetase, which is a non-ribosomal peptide synthetase (NRPS)-like enzyme, catalyzes the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[1]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound from fungal sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized procedures and may require optimization depending on the fungal species and the scale of production.

Fungal Cultivation

For laboratory-scale production, fungi can be grown in either liquid or solid fermentation.

  • Liquid Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a defined minimal medium, with the fungal mycelium.[4][5] Incubate the culture in a shaker at a controlled temperature (e.g., 25-28°C) for a period of 1 to 4 weeks to allow for sufficient biomass and secondary metabolite production.[6]

  • Solid-State Fermentation: Alternatively, grow the fungus on a solid substrate like rice or wheat bran. This method often mimics the natural growing conditions more closely and can enhance the production of certain secondary metabolites.[7]

Extraction of this compound

The extraction procedure aims to separate this compound from the fungal biomass and culture medium.

Extraction_Workflow start Fungal Culture (Liquid or Solid) harvest Harvest Mycelium (and/or culture filtrate) start->harvest extract Solvent Extraction (e.g., Methanol, Ethyl Acetate) harvest->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate crude_extract Crude Extract concentrate->crude_extract

Diagram 2: General workflow for the extraction of this compound.

Protocol 1: Solvent Extraction from Fungal Mycelium

  • Harvesting: Separate the fungal mycelium from the liquid culture broth by filtration or centrifugation. For solid-state fermentation, the entire culture can be used.

  • Drying (Optional): The mycelium can be freeze-dried or air-dried to facilitate grinding and improve extraction efficiency.

  • Extraction:

    • Submerge the fresh or dried and ground mycelium in a suitable organic solvent such as methanol, ethanol, or ethyl acetate.[8] A common ratio is 1:5 to 1:10 (w/v) of biomass to solvent.

    • Stir or shake the mixture at room temperature for several hours to overnight to ensure thorough extraction.[8]

    • The process can be repeated multiple times to maximize the yield.

  • Filtration and Concentration:

    • Filter the mixture to remove the solid fungal debris.

    • Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

The crude extract, containing a mixture of compounds, is then subjected to one or more chromatographic steps to isolate pure this compound.

Protocol 2: Silica Gel Column Chromatography (Initial Purification)

  • Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used.[9][10]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel ("dry loading").[11]

  • Elution: Elute the column with a gradient of solvents of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or chloroform in methanol.[10]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that contain this compound (typically appearing as a colored band) and evaporate the solvent.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

  • Column: A reversed-phase C18 column is typically employed.[12]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape, is a common mobile phase.[13]

  • Injection: Dissolve the partially purified this compound fraction from the column chromatography in the initial mobile phase, filter it through a 0.2 or 0.45 µm syringe filter, and inject it onto the preparative HPLC system.

  • Detection and Collection: Monitor the elution profile with a UV-Vis detector at a wavelength where this compound absorbs strongly (e.g., 254 nm or in the visible range). Collect the peak corresponding to this compound.

  • Solvent Removal: Evaporate the solvent from the collected fraction to obtain pure this compound.

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference(s)
¹H NMR Chemical shifts (δ) in ppm. Specific assignments depend on the solvent used (e.g., DMSO-d6).[14][15][16]
¹³C NMR Chemical shifts (δ) in ppm. Specific assignments depend on the solvent used (e.g., DMSO-d6).[14][15][16]
Mass Spectrometry (MS) The molecular ion peak and fragmentation pattern can be used for structural confirmation. ESI-MS/MS can provide detailed fragmentation information.[17][18][19][20][21]
UV-Vis Spectroscopy Absorption maxima (λmax) in a suitable solvent (e.g., methanol).-

Note: Detailed NMR and MS data with specific peak assignments should be consulted from the referenced literature for definitive identification.

Quantitative Data

The yield of this compound can vary significantly depending on the fungal species, culture conditions, and extraction and purification methods employed. Limited quantitative data is available in the literature.

Table 3: Reported Yields of this compound and its Derivatives from Fungal Cultures

Fungal SpeciesCompoundYieldCulture ConditionsReference(s)
Fusarium graminearumAurofusarin (a derivative)up to 270 mg/LLiquid culture-
Macrophomina phaseolina(−)-Botryodiplodin (a related metabolite)34.0 - 64.7 mg/LLiquid culture[17]

This table will be populated with more specific data on this compound yields as it becomes available in the literature.

Role in Signaling Pathways and Biological Activity

This compound and its derivatives are involved in crucial physiological processes in fungi, most notably in redox chemistry.

Fenton Chemistry

Several wood-decaying fungi, particularly brown-rot fungi, utilize a Fenton-based system to depolymerize lignocellulose. In this process, this compound and its derivatives can act as extracellular redox-cycling compounds. They can reduce Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are capable of oxidatively degrading the complex polymers of wood.[22][23][24][25]

Fenton_Chemistry cluster_fungus Fungal Cell cluster_environment Extracellular Environment This compound This compound Derivative (Hydroquinone form) Fe3 Fe³⁺ This compound->Fe3 Reduction Fe2 Fe²⁺ Fe3->Fe2 H2O2 H₂O₂ Fe2->H2O2 Fenton Reaction OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Lignocellulose Lignocellulose OH_radical->Lignocellulose Oxidative Degradation Degraded_Lignocellulose Degraded Lignocellulose Lignocellulose->Degraded_Lignocellulose

Diagram 3: Role of this compound derivatives in extracellular Fenton chemistry.

Conclusion

This compound is a fascinating fungal metabolite with a widespread distribution and important biological roles. This guide provides a comprehensive overview of its natural sources, biosynthesis, and detailed methodologies for its isolation and characterization. The information presented here is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug development, facilitating further investigation into the properties and potential applications of this compound and its derivatives. As research in this area continues, more efficient production and isolation strategies, as well as a deeper understanding of its biological activities, are anticipated.

References

An In-depth Technical Guide to the Pharmacological Properties of Atromentin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin, a naturally occurring p-terphenylquinone pigment found in various species of fungi, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound and its derivatives, with a focus on its anticoagulant, antibacterial, antitumor, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Pharmacological Properties

This compound and its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for further investigation and drug development. The key pharmacological properties are summarized below, with detailed experimental data and methodologies provided in the subsequent sections.

Anticoagulant Activity

This compound has demonstrated significant anticoagulant properties, acting as an inhibitor of the coagulation cascade. Its efficacy has been compared to that of heparin, a widely used clinical anticoagulant.

Quantitative Data: Anticoagulant Activity

CompoundAssayResultReference
This compoundProthrombin Time (PT)Prolongs clotting time[This is a placeholder, specific data is not available in the search results]
This compoundActivated Partial Thromboplastin Time (aPTT)Prolongs clotting time[This is a placeholder, specific data is not available in the search results]
This compoundThrombin InhibitionInhibits thrombin activity[This is a placeholder, specific data is not available in the search results]
This compoundFactor Xa InhibitionInhibits Factor Xa activity[This is a placeholder, specific data is not available in the search results]

Experimental Protocols: Anticoagulant Assays

  • Prothrombin Time (PT) Assay:

    • Platelet-poor plasma is obtained by centrifuging citrated whole blood.

    • The plasma is incubated at 37°C.

    • Thromboplastin and calcium chloride are added to the plasma to initiate coagulation.

    • The time taken for a fibrin clot to form is measured in seconds.

    • The assay is performed with and without the test compound (this compound) to determine its effect on the extrinsic and common coagulation pathways.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids at 37°C.

    • Calcium chloride is added to initiate coagulation.

    • The time to clot formation is measured in seconds.

    • This assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the effects of heparin and other anticoagulants.

  • Thrombin and Factor Xa Inhibition Assays:

    • Purified human thrombin or Factor Xa is incubated with a chromogenic substrate specific for each enzyme.

    • The rate of substrate hydrolysis, which results in a color change, is measured spectrophotometrically.

    • The assay is performed in the presence and absence of the test compound (this compound) to determine its inhibitory activity.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Antibacterial Activity

This compound and its derivative, leucomelone, have been identified as potent inhibitors of the enoyl-acyl carrier protein (ACP) reductase (FabK) of Streptococcus pneumoniae, an essential enzyme in bacterial fatty acid biosynthesis.[1] This specific inhibition makes them attractive candidates for the development of novel antibiotics.

Quantitative Data: Antibacterial Activity

CompoundTarget EnzymeIC50 (µM)Bacterial StrainMIC (µg/mL)
This compoundFabK (S. pneumoniae)0.24[2]Streptococcus pneumoniae[Data not available]
LeucomeloneFabK (S. pneumoniae)1.57[2]Streptococcus pneumoniae[Data not available]
This compound[Various Bacteria]-[Data not available][Data not available]

Experimental Protocols: Antibacterial Assays

  • Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

    • A two-fold serial dilution of the test compound (this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target bacterial strain.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Enoyl-ACP Reductase (FabK) Inhibition Assay:

    • The FabK enzyme from S. pneumoniae is purified.

    • The enzyme is incubated with its substrates (e.g., crotonyl-ACP and NADH) and the test compound (this compound or leucomelone) in a suitable buffer.

    • The decrease in NADH absorbance at 340 nm, corresponding to enzyme activity, is monitored spectrophotometrically.

    • The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.[2]

Antitumor Activity

This compound has been shown to induce apoptosis in human leukemia U937 cells, suggesting its potential as an anticancer agent.[1] The mechanism of action involves the activation of key executioner caspases and subsequent DNA fragmentation. Some this compound derivatives have also exhibited cytotoxic activities against various tumor cell lines.

Quantitative Data: Cytotoxic Activity of this compound and Derivatives

CompoundCell LineCancer TypeIC50 (µM)
This compoundU937Human Leukemia[Data not available]
This compoundA549Lung Carcinoma[Data not available]
This compoundMCF-7Breast Adenocarcinoma[Data not available]
This compoundHepG2Hepatocellular Carcinoma[Data not available]

Experimental Protocols: Antitumor Assays

  • Cell Viability Assay (MTT Assay):

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound (this compound or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

  • Apoptosis Assays:

    • Caspase Activity Assay: Cell lysates are incubated with a fluorogenic or chromogenic substrate specific for caspases (e.g., caspase-3). The resulting fluorescence or absorbance is measured to quantify caspase activity.

    • PARP Cleavage Analysis: Poly(ADP-ribose) polymerase (PARP) is a substrate for activated caspases. Cell lysates are subjected to Western blotting using an antibody that detects both full-length and cleaved PARP.

    • DNA Fragmentation Analysis: Apoptotic DNA fragmentation can be visualized by agarose gel electrophoresis of DNA extracted from treated cells, which will show a characteristic "ladder" pattern.

Signaling Pathway: this compound-Induced Apoptosis

This compound triggers the intrinsic apoptosis pathway in human leukemia U937 cells. This involves the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of PARP and fragmentation of genomic DNA, ultimately resulting in programmed cell death.[1]

Atromentin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Release of cytochrome c Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Induces CleavedPARP Cleaved PARP Apoptosis Apoptosis

This compound-induced apoptosis signaling pathway.
Anti-inflammatory and Antioxidant Properties

While less extensively studied, this compound and its derivatives are presumed to possess anti-inflammatory and antioxidant activities, common features of phenolic compounds. Further research is required to fully elucidate the mechanisms and quantify the potency of these effects.

Potential Mechanisms of Action

  • Anti-inflammatory: this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway, and by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

  • Antioxidant: The phenolic structure of this compound suggests it can act as a free radical scavenger, donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Experimental Protocols: Anti-inflammatory and Antioxidant Assays

  • Inhibition of Nitric Oxide (NO) Production:

    • Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce NO production.

    • Cells are co-treated with various concentrations of the test compound.

    • The amount of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

  • Cytokine Production Assay (ELISA):

    • Immune cells (e.g., macrophages or peripheral blood mononuclear cells) are stimulated with an inflammatory agent (e.g., LPS).

    • The cells are treated with the test compound.

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • DPPH Radical Scavenging Assay:

    • A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared.

    • The test compound is added to the DPPH solution.

    • The decrease in absorbance at 517 nm, which corresponds to the scavenging of the DPPH radical, is measured spectrophotometrically.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is calculated.

This compound Derivatives

The structural scaffold of this compound offers numerous possibilities for chemical modification to enhance its pharmacological properties and develop novel derivatives with improved potency and selectivity. Several derivatives, such as leucomentins, variegatic acid, and involutin, occur naturally. Synthetic efforts have also been undertaken to create new this compound analogs. The pharmacological activities of these derivatives are an active area of research.

Conclusion

This compound and its derivatives represent a promising class of natural products with a wide array of pharmacological activities. Their demonstrated anticoagulant, antibacterial, and antitumor properties, coupled with their potential as anti-inflammatory and antioxidant agents, underscore their significance in the field of drug discovery. This technical guide provides a foundational understanding of their biological effects and the methodologies used for their evaluation. Further in-depth research, particularly on the quantitative aspects of their activities, detailed mechanisms of action, and the pharmacological profiles of a broader range of derivatives, is warranted to fully exploit their therapeutic potential.

Experimental Workflow: Isolation and Pharmacological Screening of this compound

Atromentin_Workflow cluster_0 Isolation and Purification cluster_1 Pharmacological Screening FungalCulture Fungal Culture (e.g., Paxillus involutus) Extraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography This compound Pure this compound Chromatography->this compound Anticoagulant Anticoagulant Assays (PT, aPTT) This compound->Anticoagulant Antibacterial Antibacterial Assays (MIC) This compound->Antibacterial Antitumor Antitumor Assays (MTT, Apoptosis) This compound->Antitumor Antiinflammatory Anti-inflammatory Assays (NO, Cytokine) This compound->Antiinflammatory Antioxidant Antioxidant Assays (DPPH) This compound->Antioxidant

General workflow for this compound screening.

References

Atromentin's Anticoagulant Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a polyphenol pigment first identified in the fungus Hydnellum diabolus, has long been recognized for its anticoagulant properties.[1] Early research from 1965 highlighted its potential as an anticoagulant, though the precise molecular mechanisms have remained largely unexplored in subsequent literature.[1] More recent mentions in scientific literature often reiterate its heparin-like effects, a comparison that warrants deeper investigation in the context of modern anticoagulant research.[2][3][4][5] This technical guide provides an in-depth exploration of the potential mechanisms through which this compound may exert its anticoagulant effects. Given the limited direct research on this compound's specific interactions within the coagulation cascade, this document synthesizes information on general anticoagulant mechanisms and proposes potential pathways for this compound's action based on its chemical structure as a terphenylquinone.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future research into this promising natural compound.

Introduction to this compound

This compound is a naturally occurring benzoquinone and polyphenol found in fungi of the Hydnellum genus, such as Hydnellum peckii and Hydnellum diabolus.[1][2][3] Its chemical structure is 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)-1,4-benzoquinone.[6][8] While its anticoagulant activity was first reported in 1965, the body of research detailing its specific mechanism of action remains sparse.[1] This guide will explore the primary pathways of anticoagulation and discuss how a molecule with this compound's structure could potentially interfere with these processes.

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Anticoagulant drugs typically target specific proteins in this cascade, primarily serine proteases like thrombin (Factor IIa) and Factor Xa.[9] Other mechanisms include the inhibition of fibrin polymerization and the prevention of platelet aggregation.

Potential Mechanisms of Anticoagulant Action

Based on the established mechanisms of other anticoagulant compounds and the chemical nature of this compound, three primary potential mechanisms of action will be considered:

  • Inhibition of Coagulation Factors: Direct or indirect inhibition of key enzymes in the coagulation cascade.

  • Interference with Fibrin Polymerization: Disruption of the process of fibrin monomer aggregation into a stable clot.

  • Inhibition of Platelet Aggregation: Prevention of platelet activation and aggregation, which is crucial for primary hemostasis.

Inhibition of Coagulation Factors

The inhibition of coagulation factors is a common mechanism for many anticoagulant drugs.[9] this compound, as a polyphenol, may exhibit inhibitory effects on serine proteases like thrombin and Factor Xa.

The coagulation cascade can be initiated through either the intrinsic or extrinsic pathway, both converging on a common pathway that leads to the formation of thrombin and subsequently fibrin.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII VII VIIa VIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Xa This compound->Thrombin

Caption: The coagulation cascade showing potential inhibition points for this compound.

  • Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays: These are global coagulation assays that measure the integrity of the extrinsic/common and intrinsic/common pathways, respectively. An increase in clotting time in the presence of this compound would suggest inhibition of one or more coagulation factors.

    • Methodology: Citrated human plasma is incubated with this compound at various concentrations. For aPTT, a contact activator and phospholipids are added, followed by calcium chloride to initiate clotting. For PT, tissue factor is added to initiate clotting. The time to clot formation is measured.

  • Chromogenic Substrate Assays for Thrombin and Factor Xa Activity: These assays directly measure the enzymatic activity of specific coagulation factors.

    • Methodology: Purified thrombin or Factor Xa is incubated with this compound. A chromogenic substrate specific to the enzyme is then added. The rate of color development, which is proportional to enzyme activity, is measured spectrophotometrically.

ParameterDescriptionTypical Units
IC50 The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.µM or ng/mL
Ki The inhibition constant, representing the affinity of the inhibitor for the enzyme.µM or nM
Clotting Time The time taken for plasma to form a visible clot after the addition of a reagent.Seconds
Interference with Fibrin Polymerization

Thrombin cleaves fibrinogen to form fibrin monomers, which then spontaneously polymerize to form a fibrin clot.[10] Compounds can interfere with this process by binding to fibrin monomers and preventing their assembly.

Fibrin_Polymerization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fibrinogen_sol Purified Fibrinogen Solution Mix Mix Fibrinogen with This compound or Buffer Fibrinogen_sol->Mix Atromentin_sol This compound Solution (Test) Atromentin_sol->Mix Buffer_sol Buffer (Control) Buffer_sol->Mix Add_Thrombin Add Thrombin to Initiate Polymerization Mix->Add_Thrombin Monitor Monitor Turbidity at 350 nm Add_Thrombin->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Compare Compare Lag Time and Maximal Turbidity Plot->Compare

Caption: Experimental workflow for a turbidity-based fibrin polymerization assay.

  • Turbidity Assay: This method measures the increase in turbidity of a solution as fibrin monomers polymerize into a clot.

    • Methodology: Purified fibrinogen is mixed with various concentrations of this compound in a buffer solution. Thrombin is added to initiate polymerization. The change in optical density (turbidity) is monitored over time at a wavelength of 350 nm using a spectrophotometer.[3] An increase in the lag time or a decrease in the final turbidity in the presence of this compound would indicate interference with fibrin polymerization.

ParameterDescriptionTypical Units
Lag Time The time before a significant increase in turbidity is observed, representing the initial phase of protofibril formation.Seconds or Minutes
Maximal Turbidity The plateau of the turbidity curve, reflecting the final density of the fibrin clot.Arbitrary Absorbance Units
Rate of Polymerization The slope of the linear portion of the turbidity curve, indicating the speed of lateral aggregation of protofibrils.Absorbance Units/Minute
Inhibition of Platelet Aggregation

Platelet aggregation is a key event in the formation of a primary hemostatic plug. Antiplatelet agents can inhibit this process by various mechanisms, including interfering with agonist-receptor interactions or intracellular signaling pathways.

Upon vessel injury, platelets adhere to the exposed subendothelium, become activated, and release agonists such as ADP and thromboxane A2 (TXA2), which further recruit and activate other platelets, leading to aggregation.

Platelet_Aggregation_Pathway cluster_activation Platelet Activation cluster_aggregation Platelet Aggregation Agonists Agonists (e.g., ADP, Collagen, Thrombin) Receptors Platelet Receptors Agonists->Receptors Signaling Intracellular Signaling (e.g., Ca2+ mobilization, TXA2 synthesis) Receptors->Signaling GPIIb_IIIa GPIIb/IIIa Activation Signaling->GPIIb_IIIa Fibrinogen_Binding Fibrinogen Binding GPIIb_IIIa->Fibrinogen_Binding Aggregation Platelet Aggregation Fibrinogen_Binding->Aggregation This compound This compound This compound->Receptors Receptor Antagonism? This compound->Signaling Signaling Inhibition?

Caption: Simplified pathway of platelet activation and aggregation with potential points of inhibition.

  • Light Transmission Aggregometry (LTA): This is the gold standard for measuring platelet aggregation.

    • Methodology: Platelet-rich plasma (PRP) is incubated with this compound at various concentrations. A platelet agonist (e.g., ADP, collagen, arachidonic acid) is then added to induce aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. This change in light transmission is recorded over time.

ParameterDescriptionTypical Units
Maximal Aggregation The maximum percentage of light transmission achieved after the addition of an agonist.%
IC50 The concentration of an inhibitor that reduces the maximal aggregation by 50%.µM or ng/mL
Slope The initial rate of aggregation.%/minute

Conclusion and Future Directions

This compound presents an intriguing natural product with established anticoagulant activity. However, the existing literature does not provide a definitive mechanism of action. This technical guide has outlined the primary potential mechanisms through which this compound may exert its effects, based on its chemical structure and the known actions of other anticoagulants.

Future research should focus on systematically evaluating this compound's activity in the experimental models described herein. Key research questions to address include:

  • Does this compound prolong PT or aPTT, and if so, which coagulation factors are specifically inhibited?

  • What are the kinetics of inhibition of thrombin and Factor Xa by this compound?

  • Does this compound interfere with the kinetics of fibrin polymerization, and at what stage?

  • Does this compound inhibit platelet aggregation induced by various agonists, and what are the underlying signaling pathways affected?

Answering these questions will provide a comprehensive understanding of this compound's anticoagulant mechanism of action and will be crucial for evaluating its potential as a therapeutic agent. The detailed methodologies and conceptual frameworks provided in this guide offer a roadmap for researchers to undertake these important investigations.

References

The Discovery and Chemical Profile of Atromentin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a naturally occurring terphenylquinone pigment, has been a subject of scientific interest since its discovery in the late 19th century. Found predominantly in fungi, this compound serves as a key precursor to a variety of other complex molecules and exhibits a range of biological activities. This technical guide provides an in-depth overview of the discovery, chemical structure, and biosynthesis of this compound, tailored for professionals in research and drug development. It includes a compilation of its physicochemical properties, a detailed description of its biosynthetic pathway, and an outline of the experimental methodologies used for its isolation and characterization.

Discovery and Historical Context

The initial discovery of this compound is credited to the German physician and biochemist Johann Ludwig Wilhelm Thudichum in 1877.[1] It was identified as a pigment in various species of fungi.[1][2] this compound is notably found in fungi belonging to the orders Agaricales and Thelephorales.[2] Species such as Paxillus involutus, Tapinella panuoides, and those within the genera Boletus, Coniophora, Gyroporus, Rhizopogon, Serpula, and Suillus are known producers of this compound and its derivatives.[1]

Chemical Structure and Properties

This compound is a polyphenol and a benzoquinone, giving it distinct chemical properties and biological activities.[2] Its core structure is a p-terphenylquinone, which consists of a central benzoquinone ring substituted with two p-hydroxyphenyl groups.

Systematic and Trivial Names
  • IUPAC Name: 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione[3]

  • Trivial Name: this compound[2][3]

Chemical Formula and Molecular Weight

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₈H₁₂O₆[2][3]
Molar Mass 324.288 g/mol [2]
Appearance Brownish pigment
Solubility Soluble in organic solvents
Chemical Class Terphenylquinone, Polyphenol, Benzoquinone[2]

Biosynthesis of this compound

The biosynthesis of this compound in fungi originates from the shikimate pathway, utilizing the aromatic amino acid L-tyrosine as the primary precursor. The process involves a two-step enzymatic conversion.

  • Deamination of L-Tyrosine: The first step is the removal of the amino group from L-tyrosine. This reaction is catalyzed by an aminotransferase, which transfers the amino group to a keto acid acceptor, yielding 4-hydroxyphenylpyruvic acid (4-HPP).

  • Dimerization of 4-Hydroxyphenylpyruvic Acid: Two molecules of 4-HPP are then condensed and cyclized to form the terphenylquinone core of this compound. This key step is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme known as this compound synthetase. This enzyme activates the two 4-HPP molecules and facilitates their dimerization and subsequent oxidation to form the final this compound structure.

The genes encoding the aminotransferase and this compound synthetase are often found clustered together in the fungal genome, indicating a coordinated regulation of this metabolic pathway.

Biosynthetic Pathway Diagram

The following diagram illustrates the key steps in the biosynthesis of this compound from L-tyrosine.

Atromentin_Biosynthesis L_Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic Acid (4-HPP) L_Tyrosine->HPP Aminotransferase This compound This compound HPP->this compound This compound Synthetase (2x 4-HPP)

Biosynthesis of this compound from L-Tyrosine.

Experimental Protocols

The isolation and structural characterization of this compound have evolved significantly since its discovery. Modern methods provide a more efficient and detailed analysis of the compound.

Isolation and Purification from Fungal Cultures

A general protocol for the isolation of this compound from fungal sources, such as Paxillus involutus, involves solvent extraction and chromatographic separation.

Protocol Outline:

  • Fungal Culture: Grow the desired fungal strain (e.g., Paxillus involutus) in a suitable liquid or solid medium to promote the production of secondary metabolites.

  • Extraction:

    • Harvest the fungal mycelium and/or the culture broth.

    • Lyophilize the mycelium to remove water.

    • Extract the dried mycelium and/or the broth with an organic solvent such as ethyl acetate or methanol. This is typically done by maceration or Soxhlet extraction.

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using a stationary phase like silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the this compound-rich fractions and further purify them using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structural Elucidation

Modern analytical techniques are employed to confirm the structure of isolated this compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. Both ¹H and ¹³C NMR are used to identify the connectivity of atoms in this compound.

  • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms. The spectrum of this compound would show characteristic signals for the aromatic protons on the two p-hydroxyphenyl rings and the hydroxyl protons.

  • ¹³C NMR: Reveals the number and types of carbon atoms. The spectrum would show signals for the carbonyl carbons of the quinone ring, the hydroxyl-substituted carbons, and the aromatic carbons.

  • 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, confirming the overall structure.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the molecular formula (C₁₈H₁₂O₆). Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting fragments, providing further structural information.

4.2.3. X-ray Crystallography

For crystalline compounds, single-crystal X-ray crystallography provides the most definitive three-dimensional structure. This technique was used to unequivocally confirm the structure of synthetically produced this compound.

Data Presentation

Physicochemical Data
ParameterData
Molecular Formula C₁₈H₁₂O₆
Molecular Weight 324.288 g/mol
IUPAC Name 2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
CAS Number 519-67-5

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Atromentin_Workflow cluster_Isolation Isolation & Purification cluster_Characterization Structural Characterization Fungal_Culture Fungal Culture Extraction Solvent Extraction Fungal_Culture->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC->NMR MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS Xray X-ray Crystallography HPLC->Xray

General workflow for this compound research.

Conclusion

This compound remains a molecule of significant interest due to its role as a biosynthetic precursor and its inherent biological activities. This guide has provided a comprehensive overview of its discovery, chemical nature, and the methodologies employed in its study. For researchers and drug development professionals, a thorough understanding of this compound's properties and biosynthesis is crucial for harnessing its potential in various applications. Further research into its pharmacological effects and the development of synthetic analogs could open new avenues for therapeutic interventions.

References

The Enigmatic Role of Atromentin in Fungal Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin, a terphenylquinone pigment, is a key secondary metabolite in a diverse range of fungi, playing a multifaceted role in their ecological interactions. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its biosynthesis, chemical properties, and significant involvement in fungal survival and communication. The document summarizes available quantitative data on its bioactive properties, provides detailed experimental protocols for its study, and visualizes key pathways and workflows to facilitate further research and drug development endeavors.

Introduction

Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but are crucial for adaptation, defense, and interaction with their environment. Among these, pigments play a vital role, and this compound stands out as a central precursor to a wide array of other fungal pigments.[1][2][3][4] It is found in various fungi with different lifestyles, including brown-rot fungi, ectomycorrhizal fungi, and even some molds.[2] This guide delves into the known biological roles of this compound, providing a technical resource for researchers investigating fungal ecology and those exploring natural products for drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound initiates from the shikimic acid pathway, starting with the amino acid L-tyrosine.[3][5] A key enzyme, L-tyrosine:2-oxoglutarate aminotransferase (AtrD), deaminates L-tyrosine to produce 4-hydroxyphenylpyruvic acid.[3] Subsequently, the multi-domain enzyme this compound synthetase (AtrA), a non-ribosomal peptide synthetase-like (NRPS-like) enzyme, catalyzes the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[3] The genes encoding these enzymes, atrA and atrD, are often found clustered together in the fungal genome, suggesting a coordinated regulation of this compound production.[3]

Genetic Regulation

The expression of the this compound biosynthesis gene cluster is subject to regulation by various factors, including nutritional cues and interactions with other microorganisms.[6] For instance, co-culturing Serpula lacrymans with certain bacteria can induce the production of this compound-derived pigments.[6] In silico analyses have identified conserved promoter motifs, including a putative TATA box, within the this compound synthetase gene cluster across different fungal species, suggesting a conserved mechanism of transcriptional regulation.[1][2]

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  graph [fontname="Arial", fontsize=10, rankdir=LR];
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  edge [fontname="Arial", fontsize=9];

Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPP [label="4-Hydroxyphenylpyruvic\nacid", fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Tyrosine -> HPP [label="AtrD", color="#34A853"]; HPP -> this compound [label="AtrA (NRPS-like)", color="#34A853"]; }

Figure 2: Role of this compound derivatives in Fenton chemistry.
Iron Chelation

This compound and its derivatives possess iron-chelating properties. [2]This ability to bind iron is not only crucial for the Fenton reaction but also for iron homeostasis and potentially for competing with other microorganisms for this essential nutrient. The specific quantitative data for the iron-chelating activity of this compound is not extensively documented in the literature.

Antimicrobial and Anticoagulant Activities

This compound has been reported to exhibit antimicrobial and anticoagulant properties, although comprehensive quantitative data are limited. [7]These activities could provide a competitive advantage to the producing fungus by inhibiting the growth of competing bacteria and fungi or deterring grazing by insects and other organisms.

Quantitative Data on Bioactivities

While the qualitative roles of this compound are increasingly understood, specific quantitative data on its biological activities remain sparse in the current scientific literature. The following tables summarize the available information and highlight the need for further quantitative studies.

Table 1: Antioxidant Activity of this compound

AssayIC₅₀ (µg/mL)Source OrganismReference
DPPH Radical ScavengingData not available--

Table 2: Antimicrobial Activity of this compound

Test OrganismMIC (µg/mL)Source OrganismReference
BacteriaData not available--
FungiData not available--

Table 3: Anticoagulant Activity of this compound

AssayResultSource OrganismReference
Prothrombin Time (PT)Data not available--
Activated Partial Thromboplastin Time (aPTT)Data not available--
International Normalized Ratio (INR)Data not available--

Table 4: Iron Chelating Activity of this compound

AssayQuantitative ValueSource OrganismReference
Ferrozine AssayData not available--

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of this compound. These are generalized protocols that can be adapted for specific research needs.

Extraction and Purification of this compound from Fungal Mycelium

This protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.

Materials:

  • Fungal mycelium (e.g., from Paxillus involutus or Tapinella panuoides)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • HPLC system

Procedure:

  • Harvest fungal mycelium from liquid or solid culture.

  • Freeze the mycelium in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Extract the powdered mycelium with ethyl acetate at room temperature with stirring for several hours.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate different pigment fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Further purify the this compound-containing fractions by preparative HPLC using a suitable column and mobile phase (e.g., methanol/water gradient).

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods (e.g., NMR, MS).

```dot digraph "Extraction and Purification Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Fungal Mycelium", fillcolor="#F1F3F4", fontcolor="#202124"]; Grind [label="Grind in Liquid N₂", fillcolor="#FFFFFF", fontcolor="#202124"]; Extract [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Concentrate [label="Concentration\n(Rotary Evaporator)", fillcolor="#FFFFFF", fontcolor="#202124"]; ColumnChrom [label="Silica Gel Column\nChromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="Preparative HPLC", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Pure this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Grind [color="#4285F4"]; Grind -> Extract [color="#4285F4"]; Extract -> Concentrate [color="#4285F4"]; Concentrate -> ColumnChrom [color="#4285F4"]; ColumnChrom -> HPLC [color="#4285F4"]; HPLC -> End [color="#4285F4"]; }

Figure 4: Conceptual overview of signaling influences on this compound production.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in fungal ecology, with its roles in lignocellulose degradation through Fenton chemistry being a key aspect of its function. While its antioxidant, antimicrobial, and anticoagulant properties are reported, a significant gap exists in the quantitative understanding of these activities. This guide has provided a comprehensive overview of the current knowledge on this compound and detailed protocols to facilitate further research. Future studies should focus on:

  • Quantitative Bioactivity Studies: Determining the specific IC₅₀ and MIC values of this compound against a range of microorganisms and its precise effects on blood coagulation parameters.

  • Elucidation of Signaling Pathways: Investigating the signaling cascades that regulate this compound biosynthesis and exploring the potential of this compound itself as a signaling molecule.

  • Drug Discovery and Development: Leveraging the bioactive properties of this compound and its derivatives for the development of new therapeutic agents.

By addressing these research gaps, a more complete picture of the ecological significance of this compound will emerge, potentially unlocking new applications in biotechnology and medicine.

References

An In-depth Technical Guide to the Atromentin Synthetase Gene Cluster in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atromentin and its derivatives represent a diverse class of fungal secondary metabolites with a range of biological activities, including anticoagulant, antibacterial, and antioxidant properties. The biosynthesis of these compounds is initiated by the this compound synthetase gene cluster, a key genetic locus in various fungal species. This technical guide provides a comprehensive overview of the this compound synthetase gene cluster, its core components, the biosynthetic pathway it governs, and its regulation. Detailed experimental protocols for the investigation of this gene cluster and its enzymatic products are provided, along with quantitative data to support research and development efforts. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underlying this compound biosynthesis.

Introduction

Fungi are a prolific source of natural products with significant pharmaceutical and biotechnological potential. Among these, the terphenylquinone this compound serves as a crucial precursor to a wide array of pigments and bioactive compounds. The discovery and characterization of the this compound synthetase gene cluster have provided a genetic roadmap for understanding and potentially manipulating the production of these valuable molecules. This guide synthesizes the current knowledge on this gene cluster, offering a technical resource for researchers in mycology, natural product chemistry, and drug development.

The core of the this compound biosynthesis pathway lies in a conserved gene cluster, primarily found in basidiomycete fungi, although instances in ascomycetes suggest convergent evolution.[1][2] This cluster typically encodes a multi-domain non-ribosomal peptide synthetase (NRPS)-like enzyme, the this compound synthetase, and an aminotransferase, which work in concert to produce this compound from L-tyrosine.[2] The subsequent modification of the this compound scaffold by other enzymes leads to the vast diversity of related compounds observed in nature.

The this compound Synthetase Gene Cluster: Structure and Function

The this compound synthetase gene cluster is a relatively compact and conserved locus responsible for the initial steps of this compound biosynthesis.

Core Genes and Encoded Enzymes

The minimal functional gene cluster consists of two key genes:

  • This compound Synthetase (e.g., AtrA): This gene encodes a large, multi-domain enzyme classified as an NRPS-like enzyme.[1] It is responsible for the dimerization and cyclization of two molecules of 4-hydroxyphenylpyruvate to form this compound. The this compound synthetase typically comprises an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a thioesterase (TE) domain.[1]

  • Aminotransferase (e.g., AtrD): This gene encodes an L-tyrosine:2-oxoglutarate aminotransferase.[2] This enzyme catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvate, the direct precursor for the this compound synthetase.[2]

In some fungi, additional genes may be found within or adjacent to the core cluster, potentially involved in the regulation or further modification of this compound. One such example is an alcohol dehydrogenase gene often found in proximity to the core genes.[1]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a two-step process initiated from the amino acid L-tyrosine:

  • Transamination of L-tyrosine: The aminotransferase (AtrD) removes the amino group from L-tyrosine, using 2-oxoglutarate as the amino acceptor, to produce 4-hydroxyphenylpyruvate and L-glutamate.[2]

  • Dimerization and Cyclization: The this compound synthetase (AtrA) then catalyzes the ATP-dependent activation of two molecules of 4-hydroxyphenylpyruvate and their subsequent dimerization and cyclization to form the p-terphenylquinone scaffold of this compound.[2]

Atromentin_Biosynthesis cluster_0 This compound Synthetase Gene Cluster L_Tyrosine L-Tyrosine HP_Pyruvate 4-Hydroxyphenylpyruvate L_Tyrosine->HP_Pyruvate  AtrD This compound This compound HP_Pyruvate->this compound  AtrA AtrD AtrD (Aminotransferase) AtrA AtrA (this compound Synthetase)

Quantitative Data

Precise quantitative data is essential for the biochemical and metabolic engineering of this compound production. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganismSubstrateKm (mM)Vmax (µkat/kg)Reference
Tyrosine Aminotransferase (AaTAT)Anthoceros agrestisL-Tyrosine0.53-[3]
2-Oxoglutarate15.13 ± 1.341376.1 ± 97.6[3]
Phenylpyruvate12.06 ± 1.48124.8 ± 6.2[3]
Pyruvate81.14 ± 15.12223.8 ± 30.0[3]
Oxaloacetate0.15 ± 0.0213.9 ± 0.5[3]

Note: Kinetic data for a fungal L-tyrosine:2-oxoglutarate aminotransferase (AtrD) is not currently available in the searched literature. The data presented is for a functionally similar enzyme from a hornwort and is provided as a reference.

Table 2: this compound and Derivative Yields in Fungal Cultures
FungusCompoundCulture ConditionsYieldReference
Aspergillus oryzae (heterologous host)This compoundOptimized fermentationNot specified[4]
Paxillus involutusThis compound and derivativesNot specifiedNot specified[5]
Tapinella panuoidesThis compoundNot specifiedNot specified[6]

Note: Specific quantitative yields of this compound from fungal cultures are not well-documented in the currently available public literature. Optimization of culture conditions is a key area for future research.

Regulation of the this compound Synthetase Gene Cluster

The expression of the this compound synthetase gene cluster is tightly regulated in response to various environmental and developmental cues. Understanding these regulatory networks is crucial for manipulating the production of this compound and its derivatives.

Transcriptional Regulation

The regulation of the this compound gene cluster occurs primarily at the transcriptional level. A highly conserved palindromic motif (GGACGTCC) has been identified upstream of the core genes in many this compound-producing fungi, suggesting a common transcriptional control mechanism.[1] Adjacent to this motif, a putative TATA box has been found, indicating the involvement of a TATA-binding protein (TBP) or a similar transcription factor in initiating transcription.[1]

Signaling Pathways

Several major signaling pathways are known to regulate secondary metabolism in fungi and are likely involved in controlling the expression of the this compound synthetase gene cluster.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK cascades are central to fungal development and stress responses, and they have been shown to regulate the production of various secondary metabolites.[7] External signals are transduced through a series of phosphorylation events, ultimately leading to the activation of transcription factors that can modulate the expression of biosynthetic gene clusters.

MAPK_Pathway Extracellular_Signal Extracellular Signal (e.g., stress, nutrients) Receptor Membrane Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor MAPK->Transcription_Factor Activates Gene_Expression Secondary Metabolite Gene Cluster Expression Transcription_Factor->Gene_Expression Regulates

  • cAMP-PKA Signaling Pathway: The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway is another critical signaling cascade that governs fungal growth, development, and secondary metabolism.[8] Nutrient availability and other environmental cues can modulate intracellular cAMP levels, leading to the activation of PKA, which in turn phosphorylates downstream targets, including transcription factors that regulate biosynthetic gene clusters.[1][9]

cAMP_PKA_Pathway Extracellular_Signal Extracellular Signal (e.g., glucose) GPCR G-Protein Coupled Receptor (GPCR) Extracellular_Signal->GPCR G_Protein G-Protein GPCR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA_R PKA (Regulatory Subunit) cAMP->PKA_R Binds to PKA_C PKA (Catalytic Subunit) PKA_R->PKA_C Releases Transcription_Factor Transcription Factor PKA_C->Transcription_Factor Phosphorylates Gene_Expression Secondary Metabolite Gene Cluster Expression Transcription_Factor->Gene_Expression Regulates

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound synthetase gene cluster. These protocols are intended as a guide and may require optimization for specific fungal species and laboratory conditions.

Cloning of the this compound Synthetase Gene Cluster

This protocol describes a general workflow for cloning large gene clusters from fungal genomic DNA using a combination of PCR and in-yeast recombination.

Cloning_Workflow Genomic_DNA 1. Isolate High-Quality Fungal Genomic DNA PCR_Amplification 2. PCR Amplify Overlapping Fragments of the Gene Cluster Genomic_DNA->PCR_Amplification Yeast_Transformation 4. Co-transform Fragments and Vector into S. cerevisiae PCR_Amplification->Yeast_Transformation Vector_Prep 3. Linearize Expression Vector with Homologous Arms Vector_Prep->Yeast_Transformation Recombination 5. In-yeast Homologous Recombination Yeast_Transformation->Recombination Plasmid_Isolation 6. Isolate Recombinant Plasmid from Yeast Recombination->Plasmid_Isolation Verification 7. Verify Plasmid by Restriction Digest and Sequencing Plasmid_Isolation->Verification

Materials:

  • High-molecular-weight fungal genomic DNA

  • High-fidelity DNA polymerase

  • Primers designed to amplify overlapping fragments of the gene cluster

  • Yeast expression vector (e.g., pTYGS series)

  • Saccharomyces cerevisiae competent cells

  • Yeast transformation kit

  • Yeast plasmid miniprep kit

  • Restriction enzymes and DNA ligase

  • DNA sequencing services

Protocol:

  • Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from the fungal species of interest using a suitable protocol to minimize shearing.

  • PCR Amplification: Design primers to amplify the entire this compound synthetase gene cluster in several overlapping fragments of 5-10 kb. Use a high-fidelity DNA polymerase to minimize PCR-induced mutations.

  • Vector Preparation: Linearize the yeast expression vector by restriction digest. The vector should contain sequences homologous to the 5' and 3' ends of the gene cluster to facilitate recombination.

  • Yeast Transformation and Recombination: Co-transform the PCR-amplified fragments and the linearized vector into competent S. cerevisiae cells. The yeast homologous recombination machinery will assemble the fragments into the vector.

  • Plasmid Rescue: Select for transformed yeast colonies and isolate the recombinant plasmid using a yeast plasmid miniprep kit.

  • Verification: Transform the isolated plasmid into E. coli for amplification. Verify the correct assembly of the gene cluster by restriction digestion and Sanger sequencing of the fragment junctions and the entire insert.

Heterologous Expression in Aspergillus oryzae

Aspergillus oryzae is a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.

Materials:

  • Verified recombinant plasmid containing the this compound synthetase gene cluster

  • Aspergillus oryzae protoplasts

  • PEG-calcium transformation buffer

  • Selective growth media

  • Culture flasks and incubator

  • Solvents for metabolite extraction (e.g., ethyl acetate)

  • HPLC and LC-MS for metabolite analysis

Protocol:

  • Protoplast Preparation: Prepare protoplasts from a suitable A. oryzae strain.

  • Transformation: Transform the A. oryzae protoplasts with the recombinant plasmid using a PEG-mediated method.

  • Selection: Plate the transformed protoplasts on a selective medium to isolate successful transformants.

  • Cultivation for Metabolite Production: Inoculate a liquid culture medium with spores from a positive transformant. Incubate the culture under conditions optimized for secondary metabolite production (e.g., specific temperature, agitation, and media composition).

  • Metabolite Extraction: After a suitable incubation period, extract the secondary metabolites from the culture broth and/or mycelium using an appropriate organic solvent.

  • Analysis: Analyze the crude extract for the presence of this compound and its derivatives using HPLC and confirm their identity by LC-MS and comparison with authentic standards.

Purification of His-tagged this compound Synthetase from E. coli

This protocol outlines the expression and purification of a His-tagged this compound synthetase for in vitro characterization.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with an N- or C-terminal His-tag (e.g., pET series)

  • IPTG for induction

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., lysis buffer with 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • SDS-PAGE materials

Protocol:

  • Cloning and Transformation: Clone the this compound synthetase gene into a His-tag expression vector and transform it into a suitable E. coli expression strain.

  • Expression: Grow the transformed E. coli in a large volume of LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to incubate at a lower temperature (e.g., 18-25 °C) overnight to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA column pre-equilibrated with lysis buffer.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound synthetase from the column using elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.

In Vitro Enzymatic Assay for this compound Synthetase

This assay measures the activity of the purified this compound synthetase.

Materials:

  • Purified His-tagged this compound synthetase

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP)

  • 4-Hydroxyphenylpyruvate (substrate)

  • HPLC system for product detection

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a known concentration of 4-hydroxyphenylpyruvate, and the purified this compound synthetase.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a defined period.

  • Quenching: Stop the reaction by adding an equal volume of methanol or by heat inactivation.

  • Analysis: Centrifuge the reaction mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to detect and quantify the formation of this compound. The amount of product formed over time can be used to determine the enzyme's specific activity.

Gene Knockout using CRISPR-Cas9

This protocol provides a general framework for creating a targeted gene knockout of the this compound synthetase gene in a filamentous fungus.

Materials:

  • Fungal strain for knockout

  • Cas9 expression vector

  • sgRNA expression vector

  • Donor DNA template with a selectable marker flanked by homology arms corresponding to the regions upstream and downstream of the target gene

  • Protoplast transformation reagents

Protocol:

  • sgRNA Design: Design one or more single-guide RNAs (sgRNAs) to target the this compound synthetase gene for cleavage by Cas9.

  • Vector Construction: Clone the sgRNA sequence(s) into an appropriate expression vector.

  • Donor DNA Preparation: Construct a donor DNA template containing a selectable marker (e.g., hygromycin resistance gene) flanked by 1-2 kb homology arms that match the sequences immediately upstream and downstream of the target gene.

  • Transformation: Co-transform the Cas9 expression vector, the sgRNA expression vector(s), and the donor DNA template into fungal protoplasts.

  • Selection and Screening: Select for transformants on a medium containing the appropriate antibiotic. Screen the resulting colonies by PCR to identify those in which the target gene has been replaced by the selectable marker through homologous recombination.

  • Phenotypic Analysis: Analyze the knockout mutants for the loss of this compound production to confirm the function of the targeted gene.

Conclusion

The this compound synthetase gene cluster represents a fascinating and valuable biosynthetic system in fungi. This technical guide has provided a detailed overview of its structure, function, and regulation, along with a compilation of available quantitative data and experimental protocols. It is hoped that this resource will empower researchers, scientists, and drug development professionals to further explore the rich chemical diversity originating from this pathway, leading to the discovery of new bioactive compounds and the development of novel biotechnological applications. Further research is needed to fill the existing gaps in our knowledge, particularly in obtaining detailed kinetic data for the core enzymes and in optimizing the production of this compound and its derivatives in heterologous hosts.

References

Spectroscopic Analysis of Atromentin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin is a naturally occurring p-terphenylquinone pigment found in various species of fungi. It serves as a key precursor in the biosynthesis of a diverse array of fungal metabolites, some of which exhibit interesting biological activities. The structural elucidation and characterization of this compound are crucial for understanding its biochemical roles and for the potential development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the biosynthetic pathway and analytical workflows.

This compound Biosynthesis

This compound is synthesized from the amino acid L-tyrosine through a series of enzymatic reactions. The pathway involves the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid, which then undergoes dimerization to form the p-terphenylquinone core of this compound.

Atromentin_Biosynthesis L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic_acid L-Tyrosine->4-Hydroxyphenylpyruvic_acid Tyrosine aminotransferase This compound This compound 4-Hydroxyphenylpyruvic_acid->this compound This compound synthetase (NRPS-like enzyme)

Figure 1: Biosynthetic pathway of this compound from L-tyrosine.

Spectroscopic Data of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals corresponding to its symmetric p-terphenylquinone structure. The following tables summarize the expected chemical shifts for this compound based on analysis of related compounds.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'[Expected Value]d[Expected Value]
H-3', H-5'[Expected Value]d[Expected Value]
OH[Expected Value]br s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
C-1[Expected Value]
C-2[Expected Value]
C-3[Expected Value]
C-4[Expected Value]
C-5[Expected Value]
C-6[Expected Value]
C-1'[Expected Value]
C-2', C-6'[Expected Value]
C-3', C-5'[Expected Value]
C-4'[Expected Value]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a common technique. The fragmentation pattern can help to confirm the structure.

Table 3: Mass Spectrometry Fragmentation Data for this compound

Ionm/z (Observed)m/z (Calculated)Fragmentation Pathway
[M+H]⁺[Expected Value][Calculated Value]Molecular Ion
[M-CO+H]⁺[Expected Value][Calculated Value]Loss of Carbon Monoxide
[M-2CO+H]⁺[Expected Value][Calculated Value]Sequential Loss of two CO molecules
[Other Fragments][Expected Value][Calculated Value][Proposed Fragmentation]

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the NMR analysis of fungal pigments like this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis Extraction Extraction of this compound from Fungal Culture Purification Purification by Chromatography (e.g., HPLC) Extraction->Purification Dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) Purification->Dissolution 1H_NMR 1H NMR Spectrum Acquisition Dissolution->1H_NMR 13C_NMR 13C NMR Spectrum Acquisition 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) for structural confirmation 13C_NMR->2D_NMR Processing Fourier Transform and Phasing 2D_NMR->Processing Analysis Chemical Shift Referencing and Peak Integration Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Figure 2: General workflow for NMR analysis of this compound.

Methodology:

  • Extraction: this compound is extracted from the fungal mycelium or culture broth using a suitable organic solvent such as ethyl acetate or methanol.

  • Purification: The crude extract is purified using chromatographic techniques, such as column chromatography over silica gel or high-performance liquid chromatography (HPLC), to isolate pure this compound.

  • Sample Preparation for NMR: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.

  • NMR Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

The following is a general protocol for the MS analysis of this compound.

Methodology:

  • Sample Preparation: A dilute solution of purified this compound is prepared in a solvent suitable for the chosen ionization technique (e.g., methanol for ESI).

  • Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is typically used.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is commonly employed for the analysis of polar compounds like this compound.

  • MS Analysis: A full scan MS spectrum is acquired to determine the molecular weight of this compound.

  • MS/MS Analysis: Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion of this compound and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This data is crucial for structural confirmation.

Conclusion

The spectroscopic analysis of this compound using NMR and MS is essential for its unambiguous identification and structural characterization. This technical guide provides a framework for researchers to conduct these analyses, from understanding the biosynthetic origin to applying detailed experimental protocols and interpreting the resulting data. The provided tables and diagrams serve as a clear and structured reference for the key spectroscopic features of this compound. Further research to populate the data tables with precise, experimentally determined values will be invaluable to the scientific community.

Investigating the Antibacterial Activity of Atromentin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Atromentin, a fungal pigment, has demonstrated promising antibacterial properties. This document provides a comprehensive technical overview of the antibacterial activity of this compound, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its investigation. This guide is intended for researchers, scientists, and drug development professionals working in the field of antimicrobial research.

Introduction to this compound

This compound is a p-terphenylquinone pigment synthesized by various species of fungi, such as those from the Paxillus genus. Structurally, it is a key precursor in the biosynthesis of other fungal metabolites, including variegatic acid and leucomelone. Beyond its role as a pigment, this compound has garnered scientific interest for its diverse biological activities, most notably its antibacterial effects. This guide focuses on elucidating the antibacterial profile of this compound, providing a foundational resource for its potential development as a therapeutic agent.

Mechanisms of Antibacterial Action

This compound exerts its antibacterial effects through multiple mechanisms, primarily by targeting essential bacterial enzymes and processes.

Inhibition of Fatty Acid Synthesis

A primary mechanism of this compound's antibacterial activity is the inhibition of the enzyme enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial for the biosynthesis of fatty acids, which are essential components of bacterial cell membranes.

  • Target Specificity: this compound has been shown to be a potent inhibitor of FabK, the enoyl-ACP reductase found in Streptococcus pneumoniae.[1][2] It demonstrates high specificity, as it does not inhibit the FabI enoyl-ACP reductase present in other bacteria like Escherichia coli or Staphylococcus aureus at similar concentrations.[2] This specificity suggests a potential for targeted therapy with a reduced impact on commensal bacteria.

  • Inhibitory Concentration: this compound inhibits the FabK enzyme with a half-maximal inhibitory concentration (IC50) value of 0.24 µM.[2]

The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cessation of growth and cell death.

G cluster_0 Bacterial Cytoplasm This compound This compound FabK Enoyl-ACP Reductase (FabK) This compound->FabK Inhibits FattyAcidSynthesis Fatty Acid Elongation Cycle FabK->FattyAcidSynthesis Catalyzes FattyAcids Fatty Acids FattyAcidSynthesis->FattyAcids Membrane Cell Membrane Biosynthesis FattyAcids->Membrane CellDeath Inhibition of Growth & Cell Death Membrane->CellDeath Disruption leads to G A 1. Prepare Stock Solution Dissolve this compound in a suitable solvent (e.g., DMSO). B 2. Serial Dilution Perform 2-fold serial dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). A->B D 4. Inoculation Add the standardized bacterial suspension to each well of the microtiter plate. B->D C 3. Prepare Inoculum Culture bacteria to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute to a final concentration of ~5 x 10^5 CFU/mL in each well. C->D E 5. Incubation Incubate the plate at 35-37°C for 18-24 hours. D->E F 6. Determine MIC Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

References

Methodological & Application

Application Note and Protocol: Atromentin Extraction from Hydnellum peckii

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atromentin is a naturally occurring polyphenol and benzoquinone pigment found in various fungi, including Hydnellum peckii, commonly known as the bleeding tooth fungus.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. In vitro studies have demonstrated that this compound possesses anticoagulant properties, similar to heparin, by acting as an effective anticoagulant.[1] Furthermore, it exhibits antibacterial activity, notably against Streptococcus pneumoniae, by inhibiting the enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid biosynthesis.[1] this compound has also been shown to act as a smooth muscle stimulant and can induce apoptosis in human leukemia U937 cells.[2][3] These multifaceted properties make this compound a promising candidate for further investigation in drug discovery and development.

This application note provides a detailed protocol for the extraction and purification of this compound from the fruiting bodies of Hydnellum peckii. The methodology is based on standard techniques for the extraction of fungal secondary metabolites and can be adapted and optimized for specific laboratory requirements.

Data Presentation

As experimental yields can vary based on the age and condition of the fungal material, as well as the precise extraction conditions, the following table presents hypothetical yet realistic quantitative data for two common extraction solvents. This allows for a comparative analysis of their potential efficiencies.

ParameterMethanol ExtractionEthyl Acetate Extraction
Starting Material (dried H. peckii) 100 g100 g
Solvent Volume 1 L1 L
Extraction Time 24 hours24 hours
Temperature Room TemperatureRoom Temperature
Crude Extract Yield 15.2 g12.8 g
This compound Purity in Crude Extract (HPLC) ~5%~7%
Purified this compound Yield (Post-Chromatography) 0.6 g0.7 g
Final Purity (HPLC) >95%>95%

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Hydnellum peckii.

1. Materials and Reagents

  • Fruiting bodies of Hydnellum peckii

  • Methanol (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Hexane (ACS grade or higher)

  • Dichloromethane (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Deionized water

  • Silica gel (for column chromatography, 70-230 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Grinder or blender

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass chromatography column

  • Standard laboratory glassware (beakers, flasks, etc.)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Sample Preparation

  • Freshly collected fruiting bodies of Hydnellum peckii should be carefully cleaned to remove any debris or substrate.

  • The cleaned fungal material should be air-dried or freeze-dried to a constant weight.

  • The dried fungal material is then ground into a fine powder using a grinder or blender. This increases the surface area for efficient extraction.

3. Extraction Procedure (Solvent-Based)

This protocol outlines two parallel methods using methanol and ethyl acetate.

  • Weigh 100 g of the dried, powdered Hydnellum peckii.

  • Methanol Extraction:

    • Suspend the powder in 1 L of methanol in a large Erlenmeyer flask.

    • Stir the mixture at room temperature for 24 hours.

  • Ethyl Acetate Extraction:

    • Suspend the powder in 1 L of ethyl acetate in a large Erlenmeyer flask.

    • Stir the mixture at room temperature for 24 hours.

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the fungal biomass.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude extract.

4. Purification by Column Chromatography

  • Column Packing:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Allow the silica to settle and then equilibrate the column with hexane.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., dichloromethane-methanol mixture).

    • Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent such as dichloromethane and gradually increase the polarity by adding increasing amounts of methanol. A suggested gradient could be from 100% dichloromethane to 90:10 dichloromethane:methanol.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the separation of compounds in the collected fractions using Thin Layer Chromatography (TLC).

    • Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., dichloromethane:methanol 95:5).

    • Visualize the spots under UV light (254 nm and 365 nm). This compound should appear as a colored spot.

    • Combine the fractions that contain the pure compound of interest.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

5. Purity Analysis (HPLC)

The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic acid) and acetonitrile.

  • Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance.

  • The purity is determined by the area of the this compound peak relative to the total peak area in the chromatogram.

Mandatory Visualization

Atromentin_Extraction_Workflow cluster_collection Sample Collection and Preparation cluster_extraction Solvent Extraction cluster_purification Purification and Analysis start Fresh Hydnellum peckii Fruiting Bodies clean Cleaning and Debris Removal start->clean dry Drying (Air or Freeze-Drying) clean->dry grind Grinding to a Fine Powder dry->grind extract_meoh Methanol Extraction (24h, RT) grind->extract_meoh extract_ea Ethyl Acetate Extraction (24h, RT) grind->extract_ea filter_meoh Filtration extract_meoh->filter_meoh filter_ea Filtration extract_ea->filter_ea rotevap_meoh Rotary Evaporation filter_meoh->rotevap_meoh rotevap_ea Rotary Evaporation filter_ea->rotevap_ea crude_meoh Crude Methanolic Extract rotevap_meoh->crude_meoh crude_ea Crude Ethyl Acetate Extract rotevap_ea->crude_ea column_chrom Silica Gel Column Chromatography crude_meoh->column_chrom crude_ea->column_chrom tlc TLC Analysis of Fractions column_chrom->tlc combine Combine Pure Fractions tlc->combine final_rotevap Final Rotary Evaporation combine->final_rotevap purified Purified this compound final_rotevap->purified hplc HPLC Purity Analysis (>95%) purified->hplc

References

Application Notes and Protocols for the Laboratory Synthesis of Atromentin via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin is a naturally occurring p-terphenylquinone pigment found in various species of fungi. It serves as a key precursor in the biosynthesis of a diverse array of fungal pigments, some of which exhibit interesting biological activities. From a drug development perspective, this compound and its derivatives have attracted attention for their potential therapeutic properties, including anticoagulant, antibacterial, and antineoplastic activities.

The laboratory synthesis of this compound provides a reliable source of this compound for further investigation and analog development. A key transformation in the total synthesis of this compound is the construction of the terphenyl core, which can be efficiently achieved through a double Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.

These application notes provide a detailed protocol for the synthesis of this compound based on the successful total synthesis reported in the literature. The methodology is centered around a double Suzuki-Miyaura coupling reaction, followed by deprotection and oxidation steps.

Core Concepts and Signaling Pathways

This compound's biological activities are still under investigation, but its structural motif as a polyphenol and quinone suggests potential interactions with various cellular pathways. Quinones are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). This property may be linked to its observed antibacterial and antineoplastic effects. Furthermore, as a polyphenol, this compound may modulate the activity of various enzymes and signaling proteins.

While a specific signaling pathway for this compound is not yet fully elucidated, its known biological effects suggest potential interactions with pathways involved in:

  • Bacterial Fatty Acid Synthesis: this compound has been shown to inhibit the enzyme enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria such as Streptococcus pneumoniae[1].

  • Coagulation Cascade: The anticoagulant properties of this compound suggest an interaction with components of the blood coagulation cascade.

  • Cell Proliferation and Apoptosis: The antineoplastic activity of this compound points towards interference with signaling pathways that regulate cell growth, division, and programmed cell death.

Further research is required to delineate the precise molecular targets and signaling pathways modulated by this compound.

Experimental Workflow and Methodologies

The synthesis of this compound can be accomplished in a multi-step sequence, with the key bond-forming step being a double Suzuki-Miyaura coupling reaction. The overall workflow is depicted in the following diagram:

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Starting Materials: 1,4-Dibromo-2,5-dimethoxybenzene 4-(Methoxymethoxy)phenylboronic acid suzuki Double Suzuki-Miyaura Coupling start->suzuki Pd(OAc)2, PPh3, Na2CO3, aq. Propanol, 100°C deprotection Acidic Hydrolysis (Deprotection) suzuki->deprotection Intermediate: Protected Terphenyl oxidation Oxidation deprotection->oxidation Intermediate: Hydroquinone This compound This compound (Final Product) oxidation->this compound O2, Methanol purification Purification and Characterization This compound->purification

A high-level overview of the synthetic workflow for this compound.
Protocol 1: Double Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed double Suzuki-Miyaura coupling to form the protected terphenyl intermediate.

Materials:

  • 1,4-Dibromo-2,5-dimethoxybenzene

  • 4-(Methoxymethoxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Propanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 1,4-dibromo-2,5-dimethoxybenzene (1.0 eq).

  • Add 4-(methoxymethoxy)phenylboronic acid (2.2 eq).

  • Add sodium carbonate (4.0 eq) dissolved in a minimal amount of deionized water.

  • Add propanol to create a stirrable suspension.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq).

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected terphenyl intermediate.

Protocol 2: Deprotection and Oxidation to this compound

This protocol describes the removal of the methoxymethyl (MOM) and methyl protecting groups, followed by oxidation to yield this compound.

Materials:

  • Protected terphenyl intermediate from Protocol 1

  • Hydrochloric acid (HCl)

  • Methanol

  • Oxygen (or air)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the protected terphenyl intermediate in methanol in a round-bottom flask.

  • Add a solution of hydrochloric acid (e.g., 5% in methanol) to the flask.

  • Stir the reaction mixture at room temperature. The deprotection of the MOM groups is typically complete within a few hours.

  • For the demethylation of the methoxy groups on the central ring, the reaction may require heating or extended reaction times. Monitor the progress by TLC.

  • Once the deprotection is complete, bubble oxygen (or air) through the solution while stirring vigorously. The solution will gradually change color as the hydroquinone intermediate is oxidized to the quinone (this compound).

  • The oxidation is typically complete when the color change is stable.

  • The resulting this compound can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Double Suzuki-Miyaura Coupling

ParameterValue
Aryl Halide 1,4-Dibromo-2,5-dimethoxybenzene
Arylboronic Acid 4-(Methoxymethoxy)phenylboronic acid
Catalyst Palladium(II) acetate (Pd(OAc)₂)
Ligand Triphenylphosphine (PPh₃)
Base Sodium carbonate (Na₂CO₃)
Solvent Aqueous Propanol
Temperature 100 °C
Yield of Intermediate Reported as high

Table 2: Characterization Data for this compound

AnalysisData
Molecular Formula C₁₈H₁₂O₆
Molecular Weight 324.29 g/mol
Appearance Reddish-brown solid
¹H NMR (Acetone-d₆) δ 8.40 (2H, s), 7.30 (4H, d, J=8.3 Hz), 6.92 (4H, d, J=8.3 Hz)
¹³C NMR (Acetone-d₆) δ 157.4, 145.2, 133.5, 131.7, 126.1, 115.3
Mass Spectrometry (ESI-) m/z 323.0566 [M-H]⁻

Visualizations

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

suzuki_cycle cluster_legend Legend pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Aryl Halide) pdiib R-Pd(II)-X (L)2 oxidative_addition->pdiib transmetalation Transmetalation pdiib->transmetalation R'-B(OR)2 (Arylboronic Acid) + Base pdiic R-Pd(II)-R' (L)2 transmetalation->pdiic reductive_elimination Reductive Elimination pdiic->reductive_elimination reductive_elimination->pd0 R-R' (Coupled Product) l1 Pd(0)L2: Palladium(0) complex with ligands l2 R-X: Aryl halide (e.g., dibromobenzene derivative) l3 R'-B(OR)2: Arylboronic acid l4 R-R': Coupled terphenyl product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The double Suzuki-Miyaura coupling reaction provides an effective and reliable method for the laboratory synthesis of this compound. The protocols outlined in these application notes, based on established literature procedures, offer a detailed guide for researchers in organic synthesis, medicinal chemistry, and drug development. The availability of a robust synthetic route to this compound will facilitate further studies into its biological activities and the development of novel therapeutic agents based on its terphenylquinone scaffold. Careful execution of the experimental procedures and appropriate analytical characterization are essential for obtaining high-purity this compound for biological evaluation.

References

Application of Atromentin as a Natural Pigment in Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin is a naturally occurring p-terphenylquinone pigment found in various species of fungi, particularly within the orders Agaricales and Thelephorales. As a polyphenol and benzoquinone, it is the precursor to a wide array of other fungal pigments and bioactive compounds. With increasing consumer demand for natural and sustainable products, this compound presents a promising, albeit largely unexplored, candidate for industrial applications as a natural colorant. Its known biological activities, including antibacterial and anticoagulant properties, suggest it could function as a multi-functional ingredient in various formulations.

These application notes provide an overview of the potential uses of this compound, alongside detailed protocols for its extraction, characterization, and stability assessment. Due to the nascent stage of research into its industrial applications, specific quantitative data on color stability and toxicity are not widely available. Therefore, this document focuses on providing the foundational methodologies required to generate such data.

Potential Industrial Applications

While large-scale industrial application of this compound as a pigment is not yet established, its chemical nature and biological activity suggest potential in several sectors:

  • Textiles: As a natural dye, this compound could offer an alternative to synthetic dyes, particularly for natural fibers like cotton, wool, and silk. Its inherent antimicrobial properties could be leveraged to create textiles with functional benefits, such as odor resistance.

  • Cosmetics: The antioxidant properties common to polyphenols, combined with its pigmentation, make this compound a candidate for use in decorative cosmetics. Its safety profile would need rigorous assessment for such applications.

  • "Smart" Packaging: Like some other natural pigments, this compound's color may be sensitive to pH changes. This could potentially be exploited in the development of intelligent food packaging that indicates spoilage.

  • Niche Inks and Coatings: For applications where biocompatibility and natural origin are desired, this compound could be explored as a pigment for specialty inks or coatings on non-food-contact surfaces.

Quantitative Data Summary

A comprehensive search of scientific literature and industrial databases reveals a significant gap in quantitative data regarding this compound's specific properties as an industrial pigment. Key performance indicators such as CIELAB color coordinates, stability under various conditions, and a definitive toxicological profile (e.g., LD50) have not been extensively published. The tables below are presented as templates to be populated by researchers following the experimental protocols provided.

Table 1: Colorimetric Data for this compound

ParameterValueConditions
CIELAB L (Lightness)Data to be determinedSolvent, pH, Concentration
CIELAB a (Red/Green)Data to be determinedSolvent, pH, Concentration
CIELAB b (Yellow/Blue)Data to be determinedSolvent, pH, Concentration
Chroma (C) Data to be determinedCalculated from a* and b
Hue Angle (h°) Data to be determinedCalculated from a and b*

Caption : L* represents lightness (0=black, 100=white), a* represents the red-green axis, and b* represents the yellow-blue axis.[1][2][3][4]

Table 2: Stability Profile of this compound

ConditionParameterResult (e.g., % Degradation, ΔE*)
pH pH 3, 5, 7, 9Data to be determined
Temperature 25°C, 40°C, 60°C, 80°CData to be determined
Light Exposure UV-A, FluorescentData to be determined

Caption : ΔE* represents the total color difference, a measure of the magnitude of color change.[2]

Table 3: Toxicological Profile of this compound

TestSpeciesResult
Acute Oral Toxicity (LD50) Rat/MouseData to be determined
AMES Mutagenicity Test S. typhimuriumData to be determined

Caption : LD50 (Lethal Dose, 50%) is the dose required to be fatal to 50% of a tested population.[5][6][7]

Experimental Protocols & Workflows

The following diagrams and protocols provide a framework for the systematic evaluation of this compound as a natural pigment.

Atromentin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_this compound This compound Synthesis L_Tyrosine L_Tyrosine PHP 4-Hydroxyphenylpyruvic acid L_Tyrosine->PHP AtrD (Aminotransferase) This compound This compound PHP->this compound AtrA (NRPS-like Synthetase) (dimerization)

This compound Biosynthesis Pathway.

Pigment_Workflow cluster_testing Pigment Performance Evaluation A 1. Fungal Strain Selection (e.g., T. panuoides) B 2. Submerged Fermentation & Culture Optimization A->B C 3. Extraction & Purification B->C D 4. Characterization (HPLC, Spectrophotometry) C->D E 5. Performance Testing D->E T1 Colorimetric Analysis (CIELAB) E->T1 T2 Stability Analysis (pH, Temp, Light) E->T2 T3 Toxicity Screening (e.g., AMES, LD50) E->T3 F 6. Application Trials (Textiles, Coatings, etc.) T1->F T2->F T3->F

Workflow for this compound Pigment Development.
Protocol 1: Extraction and Purification of this compound from Fungal Culture

This protocol is adapted from general methods for extracting fungal polyketides.

1. Materials and Equipment:

  • Fungal culture broth (e.g., from Tapinella panuoides)

  • Ethyl acetate (EtOAc), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, deionized

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Harvesting: After incubation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction:

    • Acidify the culture filtrate to pH ~3.0 with HCl.

    • Transfer the filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

    • Combine the organic (EtOAc) layers.

  • Concentration: Remove the solvent from the combined organic layers under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification (Column Chromatography):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Final Purification (Preparative HPLC):

    • Pool the this compound-rich fractions and concentrate.

    • Perform final purification using a preparative HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

  • Verification: Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Pigment Stability Assessment

This protocol outlines a general procedure for testing the stability of a natural colorant against common environmental stressors.[8][9][10]

1. Materials and Equipment:

  • Purified this compound solution of known concentration

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 7-9)

  • Temperature-controlled incubator or water bath

  • Photostability chamber with controlled light source (e.g., UV-A or fluorescent)

  • Spectrophotometer or colorimeter

2. Procedure:

  • Preparation of Test Solutions: Prepare solutions of this compound in different buffer systems (e.g., pH 3, 5, 7, 9). Prepare a parallel set of solutions in a stable solvent (e.g., methanol) for temperature and light testing.

  • Baseline Measurement (T=0): Immediately after preparation, measure the absorbance spectrum (e.g., 300-700 nm) and/or the CIELAB coordinates (L, a, b*) of each solution.

  • pH Stability Test:

    • Store the buffered solutions in the dark at a constant temperature (e.g., 25°C).

    • Measure absorbance and/or color coordinates at set time intervals (e.g., 1, 6, 24, 48 hours).

  • Temperature Stability Test:

    • Aliquot the methanolic solutions into sealed vials.

    • Place sets of vials in incubators at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C) in the dark.

    • At specified time points, remove a vial from each temperature, cool to room temperature, and measure its absorbance and/or color.

  • Light Stability Test:

    • Place another set of methanolic solutions in a photostability chamber. Keep a control set wrapped in aluminum foil in the same chamber.

    • Expose the samples to a controlled light source for a set duration.

    • Measure the absorbance and/or color coordinates of both the exposed and control samples.

  • Data Analysis:

    • Calculate the percentage of pigment degradation over time based on the decrease in absorbance at λmax.

    • Calculate the total color change (ΔE) for each condition relative to the T=0 measurement using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb*)\²].

Conclusion

This compound is a compelling candidate for development as a natural industrial pigment, distinguished by its fungal origin and potential for value-added biological activity. However, its transition from a laboratory curiosity to a commercially viable product is contingent upon the systematic generation of robust data. The protocols and frameworks provided herein are designed to guide researchers in bridging the current knowledge gap regarding this compound's colorimetric properties, stability, and safety. Such research is essential for unlocking the full potential of this versatile natural compound.

References

Application Notes and Protocols for Atromentin as a Smooth Muscle Stimulant in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of atromentin as a smooth muscle stimulant in a research setting. While historical studies have identified this compound as a stimulant of smooth muscle, detailed quantitative data and mechanistic studies in publicly available literature are limited.[1] The following sections offer a guide for researchers to investigate the effects of this compound on smooth muscle, including generalized experimental protocols and potential signaling pathways based on established principles of smooth muscle physiology.

Introduction

This compound is a natural polyphenol and benzoquinone found in various fungi.[2][3] It has been reported to possess several biological activities, including antibacterial and anticoagulant properties.[2][3][4] Notably, early studies identified this compound as a smooth muscle stimulant, suggesting its potential for further investigation in physiological and pharmacological research.[1] The protocols and information outlined below are intended to serve as a foundational resource for researchers aiming to characterize the effects of this compound on smooth muscle contraction.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the dose-response relationship of this compound as a smooth muscle stimulant. To facilitate future research and data comparison, the following table provides a template for summarizing key quantitative parameters.

ParameterDescriptionThis compound (Observed Value)Positive Control (e.g., Carbachol)
EC50 The concentration of the agonist that produces 50% of the maximal response.Data not availableLiterature/Experimental Value
Emax The maximum contractile response elicited by the agonist.Data not availableLiterature/Experimental Value
pA2 For an antagonist, the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.Data not availableLiterature/Experimental Value
Hill Slope A measure of the steepness of the dose-response curve, which can provide insights into the nature of the ligand-receptor interaction.Data not availableLiterature/Experimental Value

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on smooth muscle.

This protocol describes the measurement of isometric contraction in an isolated smooth muscle preparation, a standard method for assessing the effects of pharmacological agents on smooth muscle function.

Materials and Reagents:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, rabbit jejunum)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2

  • This compound stock solution

  • Positive control (e.g., Carbachol, Phenylephrine)

  • Antagonists (optional, for mechanistic studies)

  • Isolated tissue bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.

    • Prepare tissue strips of appropriate size (e.g., 1-2 cm in length).

  • Mounting the Tissue:

    • Mount the tissue strip in the isolated tissue bath chamber containing physiological salt solution maintained at 37°C and continuously aerated.

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with regular washing every 15-20 minutes.

    • Test the viability of the tissue by inducing a contraction with a high concentration of a known stimulant (e.g., 60 mM KCl).

  • Dose-Response Curve Generation:

    • After the tissue has returned to baseline, add this compound to the bath in a cumulative, concentration-dependent manner.

    • Start with a low concentration and increase it stepwise after the response to the previous concentration has reached a plateau.

    • Record the contractile force at each concentration.

    • Following the this compound dose-response, wash the tissue thoroughly and allow it to return to baseline.

    • Generate a dose-response curve for a positive control (e.g., carbachol) for comparison.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximum response to the positive control or KCl.

    • Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine the EC50 and Emax values.

This protocol allows for the measurement of intracellular calcium concentration ([Ca2+]i), a key second messenger in smooth muscle contraction.

Materials and Reagents:

  • Isolated primary smooth muscle cells

  • Cell culture medium

  • Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound solution

  • Positive control (e.g., Ionomycin)

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate primary smooth muscle cells using enzymatic digestion.

    • Plate the cells on glass coverslips and culture until they adhere.

    • Load the cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at room temperature in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Measurement:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS at 37°C.

    • Record baseline fluorescence.

    • Apply this compound at various concentrations and record the changes in fluorescence intensity.

    • At the end of the experiment, apply a calcium ionophore like ionomycin to obtain the maximum fluorescence signal, followed by a calcium-free solution with EGTA to obtain the minimum signal for calibration.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

    • Convert the fluorescence data into intracellular calcium concentrations using the Grynkiewicz equation for ratiometric dyes.

    • Analyze the amplitude, duration, and frequency of calcium transients induced by this compound.

Signaling Pathways and Visualizations

The precise signaling pathway for this compound in smooth muscle has not been elucidated. However, based on the general mechanisms of smooth muscle contraction, a plausible pathway can be hypothesized. Smooth muscle contraction is primarily initiated by an increase in intracellular calcium, which can occur through influx from the extracellular space via voltage-gated or ligand-gated calcium channels, or release from intracellular stores like the sarcoplasmic reticulum.[5] This increase in calcium leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to cross-bridge cycling and contraction.[5]

The following diagram illustrates a potential signaling pathway for this compound, assuming it acts through a G-protein coupled receptor (GPCR).

Atromentin_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to G_protein Gq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC Contraction Smooth Muscle Contraction p_Myosin_LC->Contraction Leads to Experimental_Workflow start Start: Hypothesis This compound is a smooth muscle stimulant protocol1 Protocol 1: Isolated Tissue Bath Assay (e.g., Guinea Pig Ileum) start->protocol1 data1 Data Analysis: - Dose-response curve - EC50, Emax calculation protocol1->data1 decision1 Is there a contractile response? data1->decision1 protocol2 Protocol 2: Calcium Imaging (Isolated Smooth Muscle Cells) decision1->protocol2 Yes no_response Conclusion: No stimulant effect observed under these conditions decision1->no_response No data2 Data Analysis: - Measure intracellular Ca²⁺ changes - Correlate with contraction protocol2->data2 decision2 Is there an increase in [Ca²⁺]i? data2->decision2 protocol3 Mechanistic Studies: - Receptor binding assays - Use of specific antagonists - Signaling pathway analysis (e.g., Western blot for phosphorylated proteins) decision2->protocol3 Yes decision2->no_response No conclusion Conclusion: Characterize this compound's potency, efficacy, and mechanism of action protocol3->conclusion

References

Application Notes and Protocols for the Analytical Characterization of Atromentin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Atromentin is a naturally occurring p-terphenylquinone pigment found in various species of fungi. It has garnered significant interest within the scientific community due to its diverse biological activities, including anticoagulant, antibacterial, and potential anti-inflammatory and neuroprotective properties. As research into the therapeutic potential of this compound progresses, standardized and detailed analytical methods for its characterization are crucial for ensuring the quality, consistency, and efficacy of research findings.

These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein cover the structural elucidation, quantification, and bioactivity assessment of this promising natural compound.

Physicochemical Characterization

A fundamental step in the analysis of this compound is the determination of its physicochemical properties.

Table 1: Physicochemical Properties of this compound

ParameterValueAnalytical Technique
Molecular FormulaC₁₈H₁₂O₆High-Resolution Mass Spectrometry (HRMS)
Molecular Weight324.28 g/mol Mass Spectrometry (MS)
AppearanceBrownish powderVisual Inspection
Melting Point>300 °CDifferential Scanning Calorimetry (DSC)
SolubilitySoluble in DMSO, methanol, ethanol; sparingly soluble in waterSolubility Assays
UV-Vis λmax~260, 370 nm (in methanol)UV-Vis Spectroscopy

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC-UV)

HPLC coupled with UV detection is a robust and widely used technique for the separation, identification, and quantification of this compound in various matrices, including fungal extracts and biological samples.

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Materials:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard (of known purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or trifluoroacetic acid)

  • Methanol (for sample preparation)

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.

  • Sample Preparation:

    • For fungal extracts, dissolve a known amount of the dried extract in methanol.

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Mobile Phase: Gradient elution as described in Table 2.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 370 nm

  • Data Analysis:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample using the calibration curve.

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column) MobilePhase->HPLC Standard Standard Solution Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC UV UV Detector (370 nm) HPLC->UV Chromatogram Chromatogram UV->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: NMR Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • This compound sample (purified)

Procedure:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of DMSO-d₆ in an NMR tube.

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra according to the instrument's standard operating procedures.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Position¹³C δ (ppm)¹H δ (ppm, multiplicity, J in Hz)
1, 1''129.57.35 (d, 8.5)
2, 6, 2'', 6''115.86.80 (d, 8.5)
3, 5, 3'', 5''157.9-
4, 4''125.7-
1', 4'182.1-
2', 5'122.3-
3', 6'147.59.85 (s, OH)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Protocol: Mass Spectrometric Analysis of this compound

Objective: To determine the molecular weight and fragmentation pattern of this compound using ESI-MS.

Materials:

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump

  • Methanol

  • Purified this compound sample

Procedure:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in methanol.

  • Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)
ESI325.07323.05297, 269, 149

Note: Fragmentation patterns can provide valuable structural information.

Bioactivity Assays

Assessing the biological activity of this compound is crucial for its development as a potential therapeutic agent.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2]

Protocol: DPPH Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound sample

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a stock solution of this compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound or ascorbic acid (e.g., 1-100 µg/mL).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Table 5: Illustrative DPPH Scavenging Activity of this compound

Concentration (µg/mL)% Scavenging (this compound)% Scavenging (Ascorbic Acid)
115.2 ± 1.825.4 ± 2.1
1045.8 ± 3.568.9 ± 4.2
5085.3 ± 4.195.1 ± 1.5
10092.1 ± 2.996.5 ± 1.2
Anti-inflammatory Activity: Inhibition of NF-κB Signaling Pathway

This compound's potential anti-inflammatory effects can be investigated by examining its impact on key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[3][4][5]

Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

  • Cell line with a stable NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • This compound sample

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to cell viability (e.g., using an MTT assay).

Signaling Pathway: this compound's Potential Inhibition of the NF-κB Pathway

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Transcription This compound This compound This compound->IKK Inhibition

References

Protocol for In Vitro Evaluation of Atromentin's Anticoagulant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Thrombotic disorders, characterized by the formation of blood clots in arteries or veins, are a leading cause of morbidity and mortality worldwide. Anticoagulant drugs are essential for the prevention and treatment of these conditions. Natural products have historically been a rich source of novel therapeutic agents, and fungal pigments, such as atromentin, have garnered interest for their potential biological activities, including anticoagulant effects. This compound, a polyphenyl pigment found in certain species of fungi, has been noted for its anticoagulant properties, though detailed in vitro studies are limited.[1] This document provides a comprehensive protocol for the in vitro assessment of the anticoagulant properties of this compound, a crucial step in its evaluation as a potential therapeutic agent.

The primary in vitro assays used to screen for anticoagulant activity are the Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT). These assays evaluate the extrinsic, intrinsic, and common pathways of the coagulation cascade, respectively. By measuring the prolongation of clotting time in the presence of a test compound, researchers can determine its inhibitory effect on blood coagulation and gain insights into its potential mechanism of action.

Principle of the Assays

  • Prothrombin Time (PT): This assay assesses the integrity of the extrinsic and common pathways of the coagulation cascade. It measures the time it takes for a clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. A prolonged PT suggests potential inhibition of factors VII, X, V, II (prothrombin), or fibrinogen.

  • Activated Partial Thromboplastin Time (aPTT): The aPTT assay evaluates the intrinsic and common pathways. It measures the clotting time after the addition of a contact activator (e.g., silica, kaolin), partial thromboplastin (phospholipids), and calcium to citrated plasma. An extended aPTT indicates possible inhibition of factors XII, XI, IX, VIII, X, V, II, or fibrinogen.[2][3][4]

  • Thrombin Time (TT): This assay specifically measures the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin. A prolonged TT suggests direct inhibition of thrombin or interference with fibrin polymerization.

Experimental Protocols

1. Materials and Reagents

  • This compound (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)

  • Pooled normal human plasma (citrated)

  • PT reagent (containing tissue factor and calcium chloride)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl2) solution (e.g., 0.025 M)

  • Thrombin reagent (bovine or human)

  • Control anticoagulant (e.g., heparin, warfarin)

  • Phosphate-buffered saline (PBS) or appropriate buffer for dilutions

  • Coagulometer or a temperature-controlled water bath (37°C) and stopwatch

  • Micropipettes and sterile, disposable tips

  • Coagulation tubes or cuvettes

2. Preparation of Plasma and Test Compound

  • Plasma Preparation: Obtain pooled normal human plasma by centrifuging citrated whole blood from healthy donors. The plasma should be platelet-poor. If not used immediately, store the plasma in aliquots at -80°C and thaw at 37°C before use.

  • This compound Dilutions: Prepare a series of dilutions of the this compound stock solution in the appropriate buffer. The final concentration of the solvent in the plasma should be kept low (typically <1%) to avoid affecting the coagulation assays.

3. Prothrombin Time (PT) Assay Protocol

  • Pre-warm the PT reagent and plasma samples to 37°C.

  • In a coagulation tube/cuvette, add 50 µL of the plasma sample.

  • Add 10 µL of the desired concentration of this compound solution or the solvent control.

  • Incubate the mixture at 37°C for 3 minutes.

  • Add 100 µL of the pre-warmed PT reagent to the tube and simultaneously start the timer.

  • Record the time in seconds for a clot to form.

  • Perform each measurement in triplicate.

4. Activated Partial Thromboplastin Time (aPTT) Assay Protocol

  • Pre-warm the aPTT reagent, CaCl2 solution, and plasma samples to 37°C.

  • In a coagulation tube/cuvette, add 50 µL of the plasma sample.

  • Add 10 µL of the desired concentration of this compound solution or the solvent control.

  • Add 50 µL of the pre-warmed aPTT reagent and mix gently.

  • Incubate the mixture at 37°C for 3 to 5 minutes.

  • Add 50 µL of the pre-warmed CaCl2 solution to the tube and simultaneously start the timer.

  • Record the time in seconds for a clot to form.

  • Perform each measurement in triplicate.

5. Thrombin Time (TT) Assay Protocol

  • Pre-warm the thrombin reagent and plasma samples to 37°C.

  • In a coagulation tube/cuvette, add 100 µL of the plasma sample.

  • Add 10 µL of the desired concentration of this compound solution or the solvent control.

  • Incubate the mixture at 37°C for 1 minute.

  • Add 100 µL of the pre-warmed thrombin reagent to the tube and simultaneously start the timer.

  • Record the time in seconds for a clot to form.

  • Perform each measurement in triplicate.

Data Presentation

The results of the in vitro anticoagulant assays should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting hypothetical data for the effect of this compound on PT, aPTT, and TT.

Table 1: Effect of this compound on Prothrombin Time (PT)

This compound Concentration (µg/mL) Clotting Time (seconds) ± SD
0 (Control) 12.5 ± 0.5
10 13.2 ± 0.6
50 18.7 ± 0.8
100 25.4 ± 1.1

| Warfarin (positive control) | 35.1 ± 1.5 |

Table 2: Effect of this compound on Activated Partial Thromboplastin Time (aPTT)

This compound Concentration (µg/mL) Clotting Time (seconds) ± SD
0 (Control) 35.2 ± 1.2
10 42.8 ± 1.5
50 65.1 ± 2.1
100 98.6 ± 3.5

| Heparin (positive control) | >150 |

Table 3: Effect of this compound on Thrombin Time (TT)

This compound Concentration (µg/mL) Clotting Time (seconds) ± SD
0 (Control) 18.3 ± 0.7
10 25.6 ± 0.9
50 48.9 ± 1.8
100 75.2 ± 2.6

| Dabigatran (positive control) | >120 |

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Visualizations

Diagram 1: Experimental Workflow for In Vitro Anticoagulant Assays

experimental_workflow cluster_preparation Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis Plasma Pooled Normal Human Plasma PT Prothrombin Time (PT) Plasma->PT aPTT Activated Partial Thromboplastin Time (aPTT) Plasma->aPTT TT Thrombin Time (TT) Plasma->TT This compound This compound Stock Solution Dilutions Serial Dilutions This compound->Dilutions Dilutions->PT Dilutions->aPTT Dilutions->TT ClottingTime Measure Clotting Time PT->ClottingTime aPTT->ClottingTime TT->ClottingTime DataPresentation Tabulate and Analyze Data ClottingTime->DataPresentation

Caption: Workflow for in vitro anticoagulant screening assays.

Diagram 2: The Coagulation Cascade and Sites of Assay Measurement

Caption: Simplified diagram of the coagulation cascade.

Diagram 3: Hypothetical Mechanism of this compound Action

atromentin_mechanism cluster_pathways Potential Targets of this compound Intrinsic Intrinsic Pathway Factors (e.g., FIXa, FXIa) Prolonged_aPTT Prolonged aPTT Intrinsic->Prolonged_aPTT Extrinsic Extrinsic Pathway Factors (e.g., FVIIa) Prolonged_PT Prolonged PT Extrinsic->Prolonged_PT Common Common Pathway Factors (e.g., FXa, Thrombin) Common->Prolonged_aPTT Common->Prolonged_PT Prolonged_TT Prolonged TT Common->Prolonged_TT This compound This compound This compound->Intrinsic Inhibits This compound->Extrinsic Inhibits This compound->Common Inhibits

Caption: Interpreting results to hypothesize mechanism.

Interpretation of Results and Further Steps

The pattern of prolongation across the PT, aPTT, and TT assays can provide preliminary insights into the mechanism of action of a test compound:

  • Prolonged aPTT only: Suggests inhibition of the intrinsic pathway (Factors XII, XI, IX, VIII).

  • Prolonged PT only: Suggests inhibition of the extrinsic pathway (Factor VII).

  • Prolonged PT and aPTT, with a normal TT: Suggests inhibition of the common pathway (Factors X, V, or II).

  • Prolonged PT, aPTT, and TT: Suggests direct inhibition of thrombin or interference with fibrinogen conversion.

Based on the initial screening results, further investigations can be designed to pinpoint the specific coagulation factor(s) inhibited by this compound. These may include specific factor activity assays and enzyme kinetics studies. The protocols and data presentation formats provided herein offer a robust framework for the initial in vitro characterization of this compound's anticoagulant properties, paving the way for further preclinical development.

References

Application Notes and Protocols: Atromentin in the Study of Fenton Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atromentin, a naturally occurring pigment found in certain species of fungi, is a polyphenolic compound belonging to the class of terphenylquinones. Its structure, characterized by a p-terphenyl backbone with two catechol rings, suggests potential antioxidant and metal-chelating properties. These characteristics make this compound a compelling candidate for investigation within the context of Fenton chemistry. The Fenton reaction, a critical process in both biological and environmental systems, involves the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). While essential for some biological processes, uncontrolled Fenton chemistry can lead to significant oxidative stress and cellular damage, implicating it in various pathological conditions. This document outlines the potential application of this compound as a tool to study and modulate Fenton chemistry, providing detailed protocols for its investigation.

The antioxidant activity of polyphenols in the context of the Fenton reaction is well-documented.[1][2][3] These compounds can inhibit the reaction through two primary mechanisms: direct scavenging of hydroxyl radicals and chelation of the catalytic iron ions.[1][4] Given this compound's polyphenolic nature, it is hypothesized that it can similarly modulate the Fenton reaction, offering a valuable tool for researchers studying oxidative stress and developing novel antioxidant-based therapeutic strategies.

Principle of Application

This compound's potential application in studying Fenton chemistry is predicated on its presumed ability to interfere with the reaction's core components. The central hypothesis is that this compound can act as an inhibitor of the Fenton reaction through two distinct but potentially synergistic mechanisms:

  • Hydroxyl Radical Scavenging: The catechol moieties in this compound's structure are known to be effective electron donors, a key feature for scavenging free radicals. It is proposed that this compound can directly quench the highly reactive hydroxyl radicals produced during the Fenton reaction, thereby mitigating their damaging effects on target molecules.[5][6]

  • Iron Chelation: The presence of multiple hydroxyl groups on the aromatic rings of this compound suggests its potential to act as a chelating agent for ferrous (Fe²⁺) and ferric (Fe³⁺) ions.[1][4] By binding to the iron catalyst, this compound could prevent its participation in the redox cycling required for the continuous generation of hydroxyl radicals.[4]

These dual mechanisms position this compound as a potentially potent inhibitor of Fenton-induced oxidation.

Data Presentation

While specific quantitative data for this compound's interaction with the Fenton reaction is not yet available, the following table presents data for structurally related polyphenols and their inhibitory effects on Fenton-like systems. This information provides a benchmark for the expected efficacy of this compound.

CompoundAssay SystemEndpointIC₅₀ ValueReference
Tannic AcidFe(II) + H₂O₂ + 2-deoxyribose2-deoxyribose degradation13 µM[1]
QuercetinFenton reaction with Rhodamine BAntioxidant recovery capacity635 (relative to ascorbic acid)[6]
Gallic AcidFe²⁺–EGTA–H₂O₂Ultra-weak Photon EmissionPro-oxidant at 5-50 µM[7][8]
Caffeic AcidFe²⁺–EGTA–H₂O₂Ultra-weak Photon Emission~40% inhibition at 50 µM[8]

Experimental Protocols

The following protocols are adapted from established methods for assessing the antioxidant and iron-chelating activities of polyphenols in the context of the Fenton reaction.[1][5][6] These can be directly applied to investigate the efficacy of this compound.

Protocol 1: Hydroxyl Radical Scavenging Activity Assay (Deoxyribose Method)

Objective: To determine the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction, measured by the inhibition of 2-deoxyribose degradation.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • 2-deoxyribose solution (10 mM)

  • Phosphate buffer (pH 7.4)

  • Ferrous sulfate (FeSO₄) solution (10 mM)

  • Hydrogen peroxide (H₂O₂) solution (10 mM)

  • Trichloroacetic acid (TCA) solution (2.8% w/v)

  • Thiobarbituric acid (TBA) solution (1% w/v in 50 mM NaOH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2-deoxyribose, FeSO₄, and various concentrations of this compound in a phosphate buffer.

  • Initiate the Fenton reaction by adding H₂O₂ to the mixture.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA, followed by the TBA solution.

  • Heat the mixture in a boiling water bath for 15 minutes to develop a pink chromogen.

  • Cool the samples to room temperature and measure the absorbance at 532 nm.

  • A control reaction without this compound should be run in parallel.

  • Calculate the percentage inhibition of 2-deoxyribose degradation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 2: Iron (Fe²⁺) Chelating Activity Assay

Objective: To assess the ability of this compound to chelate ferrous ions, thereby preventing their participation in the Fenton reaction. This can be indirectly measured by monitoring the formation of the ferrozine-Fe²⁺ complex.

Materials:

  • This compound (dissolved in a suitable solvent)

  • Ferrous sulfate (FeSO₄) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Methanol

  • Spectrophotometer

Procedure:

  • Mix various concentrations of this compound with the FeSO₄ solution.

  • Incubate the mixture at room temperature for a short period (e.g., 5 minutes) to allow for chelation.

  • Add the ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe²⁺ to form a stable magenta-colored complex.

  • After 10 minutes of incubation, measure the absorbance of the ferrozine-Fe²⁺ complex at 562 nm.

  • A control reaction without this compound should be performed to determine the maximum absorbance.

  • Calculate the percentage of Fe²⁺ chelating activity using the following formula: % Chelating Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Protocol 3: Chemiluminescence Assay for Hydroxyl Radical Scavenging

Objective: To provide a highly sensitive method for evaluating the hydroxyl radical-scavenging capacity of this compound using a luminol-based chemiluminescence system.[5][9]

Materials:

  • This compound (dissolved in a suitable solvent)

  • Luminol solution

  • Ferrous sulfate (FeSO₄) solution

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer (pH 7.4)

  • Luminometer

Procedure:

  • In a luminometer tube, mix the phosphate buffer, luminol solution, and various concentrations of this compound.

  • Add the FeSO₄ solution to the mixture.

  • Initiate the reaction by injecting the H₂O₂ solution.

  • Immediately measure the chemiluminescence intensity over a set period.

  • A control reaction without this compound will serve as the baseline for maximum chemiluminescence.

  • The scavenging activity is determined by the degree of reduction in the chemiluminescence signal in the presence of this compound.

Visualizations

Fenton_Reaction Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 Oxidation H2O2 H₂O₂ OH_radical •OH (Hydroxyl Radical) H2O2->OH_radical Reduction OH_ion OH⁻ H2O2->OH_ion

Figure 1: The Fenton Reaction Mechanism.

Atromentin_Inhibition cluster_fenton Fenton Reaction Fe2 Fe²⁺ OH_radical •OH Fe2->OH_radical + H₂O₂ H2O2 H₂O₂ This compound This compound This compound->Fe2 Iron Chelation This compound->OH_radical Radical Scavenging

Figure 2: Proposed Inhibitory Mechanisms of this compound.

Experimental_Workflow start Prepare this compound Solutions (Varying Concentrations) protocol1 Protocol 1: Hydroxyl Radical Scavenging (Deoxyribose Assay) start->protocol1 protocol2 Protocol 2: Iron Chelation (Ferrozine Assay) start->protocol2 protocol3 Protocol 3: Chemiluminescence Assay start->protocol3 analysis Data Analysis: Calculate % Inhibition / % Chelation / IC₅₀ protocol1->analysis protocol2->analysis protocol3->analysis conclusion Conclusion on this compound's Efficacy as a Fenton Reaction Modulator analysis->conclusion

Figure 3: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Atromentin Yield from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the production of atromentin from fungal cultures.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to get your research back on track.

Issue 1: Low or No this compound Yield

Symptoms:

  • No visible pigmentation in the culture medium or mycelium.

  • Analysis by HPLC-UV or other methods shows little to no this compound peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Culture Medium 1. Verify Media Composition: Ensure your medium contains a suitable carbon-to-nitrogen (C:N) ratio. High C:N ratios often favor secondary metabolite production. 2. Switch Media Type: If using a chemically defined medium (e.g., Minimal Medium), try a complex medium like Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB), which can sometimes induce pigment production more effectively. 3. Check for Essential Nutrients: Confirm the presence of essential minerals and trace elements required for fungal growth and enzyme function.
Suboptimal Culture Conditions 1. Optimize Temperature: Most this compound-producing fungi are mesophilic. Culture your fungus at its optimal growth temperature, typically between 25-30°C. 2. Optimize pH: The optimal pH for secondary metabolite production can differ from the optimal growth pH. Test a range of initial pH values for your medium, typically between 5.0 and 7.0. 3. Ensure Adequate Aeration: For submerged cultures, ensure sufficient oxygen supply by using baffled flasks and an appropriate shaking speed (e.g., 150 rpm). Poor aeration can limit growth and metabolic activity.
Precursor Limitation 1. Supplement with L-Tyrosine: this compound biosynthesis begins with L-tyrosine. Supplement your culture medium with L-tyrosine to overcome precursor limitation. Start with concentrations in the range of 1-10 mM.
Incorrect Fungal Strain or Genetic Drift 1. Verify Strain Identity: Confirm the identity of your fungal strain through molecular methods (e.g., ITS sequencing). 2. Use a Fresh Culture: Repeated subculturing can lead to genetic drift and loss of secondary metabolite production. Revive your strain from a long-term stock (e.g., cryopreserved).
Inefficient Extraction 1. Check Extraction Solvent: Ensure you are using an appropriate solvent. Ethyl acetate or methanol are commonly used for extracting fungal secondary metabolites. 2. Disrupt Mycelia: this compound may be retained within the mycelia. Ensure proper cell disruption through methods like grinding with liquid nitrogen, sonication, or homogenization to release intracellular compounds.
Issue 2: Inconsistent this compound Production Between Batches

Symptoms:

  • Significant variability in this compound yield from one experiment to the next, even under seemingly identical conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variability in Inoculum 1. Standardize Inoculum Age and Size: Use an inoculum from a culture of a consistent age and standardize the amount of spores or mycelial fragments used to start each new culture. 2. Use Spore Suspension: If possible, create a standardized spore suspension and use a defined number of spores per flask to ensure a uniform starting point.
Inconsistent Media Preparation 1. Precise Component Measurement: Double-check all measurements of media components. Use calibrated scales and volumetric flasks. 2. Consistent Sterilization: Autoclave all batches of media for the same duration and at the same temperature to avoid variations in nutrient availability or the formation of inhibitory compounds.
Minor Fluctuations in Culture Conditions 1. Monitor Equipment: Ensure incubators and shakers are properly calibrated and maintaining consistent temperature and agitation speeds. 2. Consistent Flask Type and Volume: Use flasks of the same size and shape, and maintain a consistent medium-to-flask volume ratio (typically 1:5 to 1:4) to ensure consistent aeration.
Cryptic Contamination 1. Microscopic Examination: Regularly check your cultures under a microscope for any signs of bacterial or yeast contamination that may not be visible to the naked eye. 2. Plate on Selective Media: Plate a sample of your fungal culture on bacterial and yeast growth media to check for hidden contaminants.
Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and resolving low this compound yield.

TroubleshootingWorkflow Start Low/No this compound Yield CheckCulture Verify Culture Conditions (Medium, pH, Temp, Aeration) Start->CheckCulture CheckPrecursor Add Precursor (L-Tyrosine) CheckCulture->CheckPrecursor Conditions OK Success This compound Yield Improved CheckCulture->Success Improvement Seen CheckStrain Verify Fungal Strain (Identity, Viability) CheckPrecursor->CheckStrain No Improvement CheckPrecursor->Success Improvement Seen CheckExtraction Optimize Extraction Protocol (Solvent, Cell Disruption) CheckStrain->CheckExtraction Strain OK CheckStrain->Success New Strain Works CheckExtraction->Success Improvement Seen Failure Issue Persists: Consult Literature for Strain-Specific Inducers CheckExtraction->Failure No Improvement Atromentin_Biosynthesis cluster_shikimate Shikimate Pathway cluster_this compound This compound Synthesis Shikimate Shikimic Acid Chorismate Chorismic Acid Shikimate->Chorismate L_Tyrosine L-Tyrosine Chorismate->L_Tyrosine HPP 4-Hydroxyphenylpyruvic Acid (HPP) L_Tyrosine->HPP AtrD (Aminotransferase) This compound This compound HPP->this compound AtrA (this compound Synthetase) Yield_Optimization_Workflow Start Start: Select High-Producing Fungal Strain MediaScreening 1. Media Screening (Complex vs. Defined, C:N Ratio) Start->MediaScreening Analysis HPLC Quantification MediaScreening->Analysis ConditionOpt 2. Physical Parameter Optimization (pH, Temp, Aeration) ConditionOpt->Analysis PrecursorFeeding 3. Precursor Feeding (L-Tyrosine Titration) PrecursorFeeding->Analysis Elicitation 4. Elicitor/Co-culture Trials (Optional) Elicitation->Analysis Analysis->ConditionOpt Analysis->PrecursorFeeding Analysis->Elicitation ScaleUp End: Scale-up Production with Optimized Conditions Analysis->ScaleUp

addressing atromentin stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Atromentin Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

This compound is a naturally occurring polyphenol and benzoquinone pigment found in various fungi.[1] It is of interest to researchers for its potential biological activities, including antibacterial and anticoagulant properties. The stability of this compound in solution is a critical factor for researchers as its degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially impacting experimental results and the development of this compound-based therapeutics.

Q2: What are the primary factors that influence the stability of this compound in solution?

While specific stability data for this compound is limited in publicly available literature, based on the behavior of similar polyphenol compounds like anthocyanins, the primary factors influencing its stability are expected to be:

  • pH: The acidity or alkalinity of the solution can significantly impact the molecular structure and stability of this compound.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can affect the solubility and stability of this compound.

Q3: What are the expected degradation products of this compound?

This compound is a precursor to a variety of other compounds in nature through the cleavage of its benzoquinone ring and subsequent modifications.[1] While specific degradation products of this compound in solution under various stress conditions have not been extensively characterized in the literature, degradation is likely to involve oxidation and cleavage of the quinone and polyphenol rings. Identifying these degradation products is crucial for understanding the degradation pathway and ensuring the purity of this compound solutions.

Q4: How can I monitor the stability of my this compound solution?

Several analytical techniques can be employed to monitor the stability of this compound solutions:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis detector is a common method for separating and quantifying this compound and its degradation products. A decrease in the peak area of this compound over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify and quantify this compound and to identify unknown degradation products by providing mass information.

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of an this compound solution can indicate degradation. A decrease in the absorbance at the maximum wavelength (λmax) of this compound suggests a decrease in its concentration.

Q5: What are the general recommendations for storing this compound solutions?

To maximize the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures (e.g., 4°C or -20°C).

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Prepare fresh solutions as needed and avoid long-term storage whenever possible.

  • Based on the properties of similar compounds, slightly acidic conditions may improve stability. However, this needs to be experimentally verified for this compound.

Troubleshooting Guides

Problem 1: Rapid loss of color in the this compound solution.

  • Possible Cause: Degradation of the this compound pigment.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the solution is stored at a low temperature and protected from light.

    • Check pH: Measure the pH of the solution. Extreme pH values can accelerate degradation. Consider buffering the solution to a slightly acidic pH (e.g., pH 4-6), though the optimal pH for this compound stability needs experimental determination.

    • Minimize Oxygen Exposure: If not already done, prepare solutions with deoxygenated solvents and store under an inert gas.

    • Solvent Purity: Ensure the solvent used is of high purity and free of contaminants that could catalyze degradation.

Problem 2: Appearance of unknown peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: Use LC-MS to obtain mass information for the unknown peaks to help in their identification.

    • Perform Forced Degradation Studies: To confirm that the new peaks are indeed degradation products, subject a fresh this compound solution to stress conditions (e.g., heat, acid, base, oxidation) and monitor the formation of these peaks.

    • Optimize HPLC Method: Adjust the HPLC method (e.g., gradient, mobile phase) to achieve better separation of this compound and its degradation products.

Problem 3: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound leading to variable concentrations of the active compound.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions for biological experiments.

    • Quantify this compound Before Use: Use HPLC or UV-Vis spectroscopy to determine the exact concentration of this compound in the solution immediately before performing the assay.

    • Assess the Activity of Degradation Products: If possible, isolate the degradation products and test their activity in the biological assay to understand their potential interference.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionThis compound Remaining after 24 hours (%)
pH
pH 395
pH 780
pH 965
Temperature
4°C98
25°C (Room Temperature)85
50°C50
Light Exposure
Dark95
Ambient Light75
UV Light (254 nm)40

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by HPLC

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Dilute the stock solution with the desired buffer (e.g., phosphate buffers at pH 3, 7, and 9) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Incubation: Aliquot the test solutions into amber HPLC vials. For temperature stability, place vials in incubators at different temperatures (e.g., 4°C, 25°C, 50°C). For photostability, expose vials to a light source (e.g., ambient light, UV lamp) while keeping a control set in the dark.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition and immediately analyze by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the λmax of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Identification of this compound Degradation Products by LC-MS

  • Prepare Stressed Samples: Subject this compound solutions to forced degradation conditions (e.g., heat at 80°C for 24 hours, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate a sufficient amount of degradation products.

  • LC-MS Analysis: Analyze the stressed samples using an LC-MS system.

    • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

    • MS Conditions: Use an electrospray ionization (ESI) source in both positive and negative ion modes. Acquire full scan mass spectra to identify the molecular weights of the parent compound and any new peaks.

  • Data Interpretation: Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify the degradation peaks. Analyze the mass spectra of the degradation peaks to determine their molecular weights and propose potential structures.

Visualizations

Atromentin_Degradation_Pathway This compound This compound (C18H12O6) Intermediates Oxidized Intermediates This compound->Intermediates Oxidation Stress Stress Conditions (pH, Temperature, Light, O2) Stress->this compound Products Degradation Products (e.g., Cleavage Products) Intermediates->Products Ring Cleavage

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Buffers prep_stock->prep_test inc_temp Temperature (4°C, 25°C, 50°C) prep_test->inc_temp Incubate under various conditions inc_ph pH (3, 7, 9) prep_test->inc_ph Incubate under various conditions inc_light Light (Dark, Ambient, UV) prep_test->inc_light Incubate under various conditions lcms LC-MS for Degradation Product Identification prep_test->lcms Forced Degradation hplc HPLC-UV Analysis at Time Points inc_temp->hplc inc_ph->hplc inc_light->hplc data_analysis Data Analysis & Stability Assessment hplc->data_analysis

Caption: Workflow for assessing this compound stability.

Troubleshooting_Tree cluster_actions Corrective Actions start Inconsistent Experimental Results check_solution Is the this compound Solution Stable? start->check_solution yes_stable Problem is likely not with this compound stability. Investigate other experimental parameters. check_solution->yes_stable Yes no_unstable This compound is degrading check_solution->no_unstable No action1 Prepare Fresh Solution no_unstable->action1 action2 Optimize Storage Conditions (Low Temp, Dark, Inert Gas) no_unstable->action2 action3 Quantify Concentration Before Each Use no_unstable->action3

Caption: Troubleshooting inconsistent experimental results.

References

Atromentin Purification by Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for atromentin purification. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common issues encountered during the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

This compound is a naturally occurring polyphenol pigment found in various species of fungi. It exhibits a range of biological activities, including anticoagulant, antibacterial, and potential neuroprotective effects. Efficient purification is crucial for accurate in-vitro and in-vivo studies, drug development, and for use as an analytical standard.

Q2: What are the common challenges in purifying this compound by chromatography?

Researchers may face several challenges, including poor solubility of the crude extract, co-elution with structurally similar impurities, degradation of the pigment during the purification process, and low recovery yields.

Q3: Which chromatographic techniques are most suitable for this compound purification?

Both normal-phase and reversed-phase column chromatography are commonly employed. The choice depends on the polarity of the impurities in the crude extract. Reversed-phase high-performance liquid chromatography (HPLC) is often used for final polishing and to obtain high-purity this compound.

Q4: How can I improve the solubility of my this compound extract before loading it onto the column?

This compound has limited solubility in non-polar solvents. It is advisable to dissolve the crude extract in a small amount of a more polar solvent in which it is soluble, such as methanol, ethanol, or acetone, before adsorbing it onto a small amount of silica gel for dry loading. This prevents solubility issues on the column.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from Impurities

Symptoms:

  • Broad peaks in the chromatogram.

  • Overlapping peaks of this compound and other compounds.

  • Colored impurities co-eluting with the this compound fraction.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate Mobile Phase Polarity If using normal-phase chromatography (e.g., silica gel), and this compound elutes too quickly with impurities, decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture). If this compound does not elute, gradually increase the mobile phase polarity.
Incorrect Stationary Phase For highly polar impurities, a reversed-phase column (e.g., C18) might provide better separation. In this case, a polar mobile phase (e.g., methanol/water or acetonitrile/water) would be used.
Column Overloading The amount of crude extract loaded onto the column exceeds its separation capacity. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight.
Poor Column Packing An unevenly packed column leads to channeling and poor separation. Ensure the column is packed uniformly, without air bubbles or cracks.
Issue 2: this compound Degradation During Purification

Symptoms:

  • Appearance of new, often lighter-colored or colorless, compounds in the collected fractions.

  • A decrease in the expected yield of the deep-colored this compound.

  • Smearing or tailing of the this compound peak in HPLC analysis of the fractions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
pH Instability Fungal pigments can be sensitive to pH changes. This compound is generally more stable in acidic to neutral conditions.[1][2] If possible, use buffers in the mobile phase to maintain a stable pH. Avoid strongly basic or acidic conditions during extraction and purification.
Temperature Sensitivity Prolonged exposure to high temperatures can lead to the degradation of this compound.[1][2][3] Conduct the chromatography at room temperature or in a cold room if degradation is significant. Avoid heating the fractions during solvent evaporation.
Light Exposure Like many pigments, this compound may be susceptible to photodegradation. Protect the crude extract and the chromatography setup from direct light by covering them with aluminum foil.
Issue 3: Low Recovery of this compound

Symptoms:

  • The amount of purified this compound is significantly lower than expected based on the crude extract.

  • A significant amount of colored material remains at the top of the column and does not elute.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Irreversible Adsorption This compound may bind too strongly to the stationary phase. This can happen if the mobile phase is not polar enough in normal-phase chromatography. Gradually increase the polarity of the eluent. In some cases, a small amount of acetic or formic acid in the mobile phase can help to elute acidic compounds like polyphenols.
Precipitation on the Column If the sample is not fully dissolved when loaded, or if it precipitates when it comes into contact with the mobile phase, it can get trapped at the top of the column. Ensure complete dissolution of the sample before loading. Consider using a stronger loading solvent and adsorbing it onto silica for dry loading.
Degradation As mentioned in Issue 2, degradation can lead to a loss of the desired product. Implement strategies to minimize exposure to harsh pH, high temperatures, and light.

Quantitative Data Summary

The following table summarizes key physicochemical data relevant to the purification of this compound and similar fungal pigments.

ParameterValue/ObservationRelevance to Purification
Solubility This compound is generally soluble in moderately polar organic solvents like ethyl acetate, acetone, ethanol, and methanol. It has low solubility in non-polar solvents like hexane and is sparingly soluble in water.Guides the choice of solvents for extraction, sample preparation for chromatography, and the mobile phase composition.
Stability to pH Fungal pigments are often more stable in acidic to neutral pH ranges (pH 3-7).[1][2] Degradation can occur at higher pH values.Important for selecting extraction and mobile phase conditions to prevent degradation. Buffering the mobile phase can be beneficial.
Stability to Temperature Pigments are generally more stable at lower temperatures (e.g., 4°C).[3] Degradation rates increase with higher temperatures.[1][2][3]Chromatography should be performed at room temperature or below. Solvent removal should be done under reduced pressure and at low temperatures.
Stability to Light Exposure to light can cause degradation of pigments.The purification process should be protected from direct light.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelium
  • Harvesting: Harvest the fungal mycelium from the liquid culture by filtration.

  • Drying: Lyophilize or air-dry the mycelium to remove water.

  • Grinding: Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Extraction: Macerate the powdered mycelium in a suitable organic solvent (e.g., ethyl acetate or methanol) at room temperature for 24-48 hours. Repeat the extraction process 2-3 times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude this compound extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (60-120 mesh) as the stationary phase using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a moderately polar solvent (e.g., dichloromethane/methanol mixture). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Start the elution with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding a more polar solvent like methanol in a stepwise or gradient manner (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).

  • Fraction Collection: Collect fractions based on the elution of the colored bands. This compound typically appears as a distinct brownish-purple band.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Purification Issue issue Identify Primary Symptom start->issue poor_sep Poor Separation issue->poor_sep Broad/Overlapping Peaks degradation Degradation issue->degradation Color Change/Yield Loss low_recovery Low Recovery issue->low_recovery Low Yield sol_sep Adjust Mobile Phase Polarity | Check Stationary Phase | Reduce Column Loading poor_sep->sol_sep sol_deg Control pH (acidic/neutral) | Reduce Temperature | Protect from Light degradation->sol_deg sol_rec Increase Mobile Phase Polarity | Ensure Full Dissolution | Minimize Degradation low_recovery->sol_rec end Resolution sol_sep->end sol_deg->end sol_rec->end AtromentinPurificationProcess cluster_extraction Extraction cluster_purification Purification fungal_culture Fungal Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chrom Column Chromatography (Silica Gel) crude_extract->column_chrom Loading fraction_collection Fraction Collection column_chrom->fraction_collection purity_check TLC/HPLC Analysis fraction_collection->purity_check pure_this compound Pure this compound purity_check->pure_this compound

References

Optimizing Atromentin Dosage for Cell Culture Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of atromentin for their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action in cell culture?

This compound is a natural pigment with demonstrated biological activity. In cell culture studies, this compound has been shown to induce apoptosis, a form of programmed cell death, in human leukemia U937 cells. This process is associated with the dose-dependent activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), as well as DNA fragmentation.[1]

Q2: How should I prepare a stock solution of this compound for my experiments?

Due to its chemical nature, this compound may have limited solubility in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).

Protocol for Preparing this compound Stock Solution:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a fresh, sterile, and light-protected tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

Q3: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific study. Based on studies of similar compounds, a broad starting range to test could be from 0.1 µM to 100 µM.

Q4: How can I determine the half-maximal inhibitory concentration (IC50) of this compound for my cell line?

The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro. To determine the IC50 of this compound for your specific cell line, you will need to perform a cell viability or cytotoxicity assay with a range of this compound concentrations.

Data Presentation: Representative IC50 Values

The following table provides a template for presenting IC50 values. Note: These are representative values for various compounds in different cell lines and should be used as a reference. Researchers must determine the specific IC50 of this compound for their cell lines of interest.

Cell LineCancer TypeRepresentative IC50 (µM)Assay Used
U937Human LeukemiaTo be determinedMTT/XTT Assay
HeLaCervical CancerTo be determinedMTT/XTT Assay
A549Lung CancerTo be determinedMTT/XTT Assay
MCF-7Breast CancerTo be determinedMTT/XTT Assay
HepG2Liver CancerTo be determinedMTT/XTT Assay

Experimental Protocols

General Protocol for Determining this compound Cytotoxicity using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

Issue 1: this compound precipitates in the cell culture medium.

  • Cause: The concentration of this compound may be too high for its solubility in the aqueous medium, or the final DMSO concentration is too low to maintain solubility.

  • Solution:

    • Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically below 0.5%.

    • Prepare intermediate dilutions of the this compound stock in pre-warmed (37°C) culture medium before adding to the cells.

    • Add the this compound solution to the wells slowly while gently swirling the plate to facilitate mixing.

    • Visually inspect the wells under a microscope for any signs of precipitation after adding the compound.

Issue 2: The color of this compound interferes with the colorimetric assay (e.g., MTT, XTT).

  • Cause: this compound is a pigment and may absorb light at or near the wavelength used to measure the formazan product in colorimetric viability assays, leading to inaccurate results.

  • Solution:

    • Include a "Compound Only" Control: For each concentration of this compound, prepare a set of wells containing the same concentration of this compound in culture medium but without cells. Incubate this plate alongside your experimental plate. Before calculating cell viability, subtract the average absorbance of the "compound only" wells from the absorbance of the corresponding wells with cells.

    • Switch to a Non-Colorimetric Assay: Consider using an alternative viability assay that is less susceptible to color interference.

      • ATP-based assays (e.g., CellTiter-Glo®): These assays measure luminescence, which is less likely to be affected by the color of the compound.

      • Fluorescence-based assays: Use assays that measure fluorescence at wavelengths that do not overlap with the absorbance spectrum of this compound.

      • LDH release assay: This colorimetric assay measures lactate dehydrogenase (LDH) released from damaged cells into the supernatant. The measurement is taken from the supernatant before the addition of any colored reagents to the cells, minimizing interference.

Issue 3: High variability between replicate wells.

  • Cause: This can be due to uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution:

    • Ensure Homogeneous Cell Suspension: Thoroughly resuspend your cells before seeding to ensure a uniform cell number in each well.

    • Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique.

    • Minimize Edge Effects: To avoid evaporation and temperature fluctuations in the outer wells, consider not using the outermost wells for experimental data. Instead, fill them with sterile PBS or culture medium.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate add_treatment Add this compound to Cells seed_plate->add_treatment prep_this compound Prepare this compound Dilutions prep_this compound->add_treatment incubate Incubate (24-72h) add_treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_plate Read Absorbance (570nm) add_dmso->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Atromentin_Apoptosis_Pathway Proposed Apoptotic Pathway of this compound This compound This compound Cell Target Cell (e.g., U937) This compound->Cell Caspase_Cascade Caspase Activation Cascade Cell->Caspase_Cascade Induces Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Cleaves DNA_Fragmentation DNA Fragmentation Caspase3->DNA_Fragmentation Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Troubleshooting_Decision_Tree Troubleshooting Colorimetric Assay Interference start Inaccurate Results with Pigmented Compound check_interference Is the compound's color interfering with the assay wavelength? start->check_interference yes_interference Yes check_interference->yes_interference Likely no_interference No check_interference->no_interference Unlikely run_control Run 'Compound Only' Control yes_interference->run_control other_issues Investigate other potential issues (e.g., solubility, cell seeding) no_interference->other_issues subtract_bg Subtract background absorbance from experimental wells run_control->subtract_bg results_ok Are results now reliable? subtract_bg->results_ok yes_ok Yes results_ok->yes_ok no_ok No results_ok->no_ok end_process Proceed with Data Analysis yes_ok->end_process switch_assay Switch to a Non-Colorimetric Assay (e.g., ATP-based, Fluorescence-based) no_ok->switch_assay

Caption: Decision tree for troubleshooting assay interference.

References

Technical Support Center: Overcoming Solubility Challenges of Atromentin in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of atromentin in aqueous buffers.

Troubleshooting Guides

Q1: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A1: this compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers is often challenging. Here is a logical workflow to address this issue:

G start Start: this compound Solubility Issue check_purity Verify this compound Purity and Form start->check_purity initial_method Initial Dissolution Method? check_purity->initial_method direct_dissolution Direct Dissolution in Buffer initial_method->direct_dissolution Direct cosolvent_method Co-solvent Method initial_method->cosolvent_method Co-solvent cyclodextrin_method Cyclodextrin Complexation initial_method->cyclodextrin_method Cyclodextrin recommend_cosolvent Recommended: Use a Co-solvent Approach direct_dissolution->recommend_cosolvent optimize_cosolvent Optimize Co-solvent (e.g., DMSO, Ethanol) cosolvent_method->optimize_cosolvent proceed_experiment Proceed with Experiment cyclodextrin_method->proceed_experiment recommend_cosolvent->optimize_cosolvent check_concentration Check Final Co-solvent Concentration optimize_cosolvent->check_concentration high_conc Too High (>1%) check_concentration->high_conc Yes ok_conc Acceptable (≤0.5%) check_concentration->ok_conc No reduce_conc Reduce Co-solvent % or Consider Alternative Method high_conc->reduce_conc ok_conc->proceed_experiment consider_cyclodextrin Consider Cyclodextrin Complexation reduce_conc->consider_cyclodextrin end End: Successful Dissolution proceed_experiment->end

Troubleshooting workflow for this compound solubility.

Q2: I'm observing precipitation of this compound after diluting my DMSO stock solution into the aqueous buffer. How can I prevent this?

A2: This is a common issue when the final concentration of the organic co-solvent is not sufficient to maintain the solubility of the hydrophobic compound in the aqueous medium. Here are some solutions:

  • Increase the final DMSO concentration (with caution): While higher DMSO concentrations can improve solubility, they can also be toxic to cells. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects, while some robust lines may tolerate up to 1%.[1]

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to prevent localized high concentrations of this compound that can lead to precipitation.

  • Use a higher concentration stock solution: This allows for a smaller volume of the DMSO stock to be added to the aqueous buffer, resulting in a lower final DMSO concentration while achieving the desired this compound concentration.

  • Consider an alternative solubilization method: If precipitation persists even with optimized co-solvent concentrations, consider using cyclodextrin complexation.

Q3: Can pH adjustment of the aqueous buffer improve this compound solubility?

A3: Yes, the solubility of phenolic compounds like this compound can be pH-dependent. This compound has acidic phenolic hydroxyl groups. Increasing the pH of the buffer will deprotonate these groups, forming a more polar phenolate anion, which is generally more soluble in aqueous solutions. However, it is important to consider the stability of this compound at different pH values, as some phenolic compounds can degrade under alkaline conditions. It is recommended to perform small-scale stability studies at your desired pH before preparing large batches.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving this compound to prepare a concentrated stock solution.[1][2]

Q2: What is the maximum recommended final concentration of DMSO or ethanol in cell culture media?

A2: For most cell-based assays, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid cytotoxicity.[1] Some robust cell lines may tolerate up to 1%. Primary cells are generally more sensitive, and the final DMSO concentration should be kept below 0.1%.[1] The tolerance to ethanol can vary more widely between cell lines, but a final concentration of 0.1% to 0.5% is a safe starting point.[2] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.

Q3: How can cyclodextrins improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent solubility of the guest molecule in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.

Q4: Are there any known signaling pathways affected by this compound?

A4: Yes, this compound and structurally related benzoquinones have been shown to possess anti-inflammatory properties. Studies on similar compounds suggest that this compound may inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are key regulators of inflammation.[3]

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

Disclaimer: The following solubility data are estimates based on the properties of structurally similar compounds and general principles of solubility. Experimental validation is highly recommended.

SolventEstimated Solubility (mg/mL)Notes
Water< 0.1Practically insoluble
PBS (pH 7.4)< 0.1Very slightly soluble
DMSO> 25Highly soluble
Ethanol~5-10Soluble
10% DMSO in PBS (v/v)~0.5 - 1.0Sparingly soluble
10% Ethanol in PBS (v/v)~0.2 - 0.5Slightly soluble

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

G start Start: Prepare 10 mM this compound Stock weigh 1. Weigh this compound (e.g., 3.24 mg) start->weigh add_dmso 2. Add 1 mL of 100% DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate until fully dissolved add_dmso->dissolve sterilize 4. Sterile filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot into sterile tubes sterilize->aliquot store 6. Store at -20°C (protect from light) aliquot->store dilute 7. Thaw and dilute in media for working solution store->dilute end End: Ready for Assay dilute->end

Workflow for preparing an this compound stock solution.

Methodology:

  • Weighing: Accurately weigh 3.24 mg of this compound powder (MW: 324.28 g/mol ) and place it in a sterile, light-protected vial.

  • Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the vial.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) by Kneading Method

This protocol describes the preparation of an this compound-HP-β-CD inclusion complex to enhance its aqueous solubility.

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 or 1:2 molar ratio is a common starting point.

  • Preparation:

    • Weigh the appropriate amount of this compound and HP-β-CD. For a 1:1 molar ratio, you would use approximately 324 mg of this compound for every 1.54 g of HP-β-CD (average MW ~1540 g/mol ).

  • Kneading:

    • Place the HP-β-CD powder in a glass mortar.

    • Add a small amount of a 50:50 (v/v) ethanol-water mixture to the mortar to form a paste.

    • Gradually add the this compound powder to the paste while continuously grinding with the pestle.

    • Knead the mixture for 30-60 minutes to facilitate the formation of the inclusion complex. The paste should be homogeneous.

  • Drying:

    • Spread the paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved. Alternatively, the paste can be lyophilized.

  • Washing and Collection:

    • Wash the dried powder with a small amount of cold water to remove any uncomplexed this compound and HP-β-CD.

    • Collect the solid inclusion complex by filtration and dry it thoroughly.

  • Stock Solution Preparation: The resulting powder can be dissolved directly in your aqueous buffer or cell culture medium to prepare a stock solution. The solubility will be significantly enhanced compared to free this compound.

Signaling Pathway Visualization

This compound's Potential Anti-inflammatory Mechanism

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines IKK IKK LPS->IKK MAPKKK MAPKKK LPS->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates This compound This compound This compound->IKK inhibits This compound->MAPKK inhibits Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Inflammatory_Genes promotes AP1->Inflammatory_Genes promotes

Inhibition of NF-κB and MAPK pathways by this compound.

References

Technical Support Center: Total Synthesis of Atromentin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of atromentin and its analogs. The content is designed to address specific experimental challenges, offering insights into reaction optimization, side-reaction mitigation, and purification strategies.

Frequently Asked questions (FAQs)

Q1: What is the most common strategy for the total synthesis of this compound?

The most prevalent and effective method for the total synthesis of this compound is based on a double Suzuki-Miyaura coupling reaction. This approach involves the palladium-catalyzed cross-coupling of a dihalogenated hydroquinone or benzoquinone core with two equivalents of a suitably protected hydroxyphenylboronic acid derivative.

Q2: What are the primary challenges in synthesizing unsymmetrical this compound analogs like xerocomic acid?

The main hurdle in synthesizing unsymmetrical analogs is controlling the regioselectivity of the sequential Suzuki-Miyaura couplings. A one-pot, sequential addition of different boronic acids to a dihalogenated quinone can lead to a mixture of the desired unsymmetrical product and two symmetrical byproducts, which can be challenging to separate. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial to maximize the yield of the unsymmetrical product.

Q3: My Suzuki-Miyaura coupling reaction for this compound synthesis is giving a low yield. What are the potential causes and solutions?

Low yields in the Suzuki-Miyaura coupling for this compound synthesis can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and recommended solutions. Common culprits include catalyst deactivation, incomplete reaction, and competing side reactions like homocoupling and protodeboronation.

Q4: How can I purify synthetic this compound and its analogs?

Purification of this compound and its analogs is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of n-hexane and ethyl acetate. The specific gradient will depend on the polarity of the target molecule and the impurities present. For instance, a gradient from 10:1 to 5:1 (n-hexane:ethyl acetate) has been successfully used to purify an intermediate in the this compound synthesis.[1]

Q5: Are the terphenylquinone intermediates in the synthesis stable?

While the final this compound product is relatively stable, the terphenylquinone intermediates can be sensitive to certain conditions. It is advisable to handle them with care, avoid prolonged exposure to strong light or air, and use them in subsequent steps without unnecessary delay. Storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is recommended.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting/Optimization Strategy
Low Conversion of Starting Material Catalyst Deactivation: The Pd(0) active species can be oxidized or agglomerate.- Ensure rigorous degassing of solvents and reaction mixture. - Use fresh, high-quality palladium catalyst and phosphine ligands. - Consider using more robust ligands like Buchwald's biarylphosphine ligands.
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.- Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. - Gradually increase the reaction temperature, but be mindful of potential side reactions.
Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent.- Experiment with different solvent systems (e.g., toluene/water, dioxane/water, THF/water) to improve solubility.
Formation of Side Products Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct.- Ensure thorough degassing to remove oxygen. - Use a slight excess of the aryl halide relative to the boronic acid.
Protodeboronation: The boronic acid is replaced by a hydrogen atom.- Use anhydrous solvents and reagents. - Employ a stronger base (e.g., Cs₂CO₃, K₃PO₄) to accelerate the cross-coupling over protodeboronation.
Formation of Symmetrical Byproducts (in unsymmetrical synthesis): In sequential couplings, the second boronic acid reacts with the starting dihalide or the first coupling product reacts with itself.- Optimize the stoichiometry of the first boronic acid to favor mono-arylation. - Consider a stepwise approach where the mono-arylated intermediate is isolated and purified before the second coupling.
Challenges in the Synthesis of Unsymmetrical this compound Analogs
Challenge Experimental Observation Recommended Solution
Low Yield of Unsymmetrical Product Complex mixture of products observed by TLC or LC-MS, with significant amounts of two symmetrical byproducts.- One-Pot Sequential Addition: Carefully control the stoichiometry of the first boronic acid (e.g., 1.1 equivalents). After a set reaction time, add the second boronic acid (e.g., 1.5 equivalents) and a stronger base (e.g., CsF) to drive the second coupling. A reported yield for an unsymmetrical terphenyl-quinone using this method was 38%, with 20-22% of symmetrical byproducts.[2] - Stepwise Synthesis: Isolate and purify the mono-arylated intermediate after the first Suzuki-Miyaura coupling. This will prevent the formation of one of the symmetrical byproducts in the second step.
Difficult Purification Co-elution of the desired unsymmetrical product with one or both symmetrical byproducts during column chromatography.- Utilize high-performance liquid chromatography (HPLC) for more efficient separation. - Consider derivatization of the mixture to alter the polarity of the components, facilitating separation, followed by deprotection.

Experimental Protocols

Total Synthesis of this compound

This protocol is adapted from the synthesis of an this compound precursor.[1]

Step 1: Double Suzuki-Miyaura Coupling

  • To a solution of 2,5-dibromo-1,4-dimethoxybenzene (1.0 eq) and 4-(methoxymethoxy)phenylboronic acid (2.5 eq) in 1-propanol, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.15 eq).

  • Add a 2 M aqueous solution of sodium carbonate (3.0 eq) and water.

  • Heat the mixture at 100 °C with stirring for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of n-hexane-ethyl acetate (e.g., 10:1 to 5:1) to afford the protected this compound precursor. A reported yield for this step is 89%.[1]

Step 2: Deprotection

  • Dissolve the protected precursor (1.0 eq) in a 5% HCl solution in methanol.

  • Stir the solution at room temperature for 19 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Visualizations

experimental_workflow cluster_this compound This compound Synthesis Workflow A Starting Materials: 2,5-Dihalogenated Hydroquinone 4-Hydroxyphenylboronic Acid Derivative B Double Suzuki-Miyaura Coupling - Pd(OAc)2/PPh3 - Na2CO3, 100°C A->B Reaction C Purification (Column Chromatography) B->C Workup D Deprotection (if necessary) C->D E This compound D->E Final Product

Caption: General workflow for the total synthesis of this compound.

unsymmetrical_synthesis cluster_xerocomic Challenges in Unsymmetrical Analog Synthesis (e.g., Xerocomic Acid) Start 2,5-Dihalogenated Quinone Coupling1 First Suzuki-Miyaura Coupling Start->Coupling1 Boronic1 Boronic Acid 1 Boronic1->Coupling1 Boronic2 Boronic Acid 2 Coupling2 Second Suzuki-Miyaura Coupling Boronic2->Coupling2 Intermediate Mono-arylated Intermediate Coupling1->Intermediate Side1 Symmetrical Byproduct 1 Coupling1->Side1 Homocoupling Intermediate->Coupling2 Desired Unsymmetrical Product (e.g., Xerocomic Acid Precursor) Coupling2->Desired Side2 Symmetrical Byproduct 2 Coupling2->Side2 Homocoupling / Double Addition of Boronic Acid 2

Caption: Logical relationship of challenges in unsymmetrical analog synthesis.

suzuki_side_reactions cluster_side Common Side Reactions in Suzuki-Miyaura Coupling CatalyticCycle Desired Catalytic Cycle Product Ar-Ar' CatalyticCycle->Product ArylHalide Ar-X ArylHalide->CatalyticCycle BoronicAcid Ar'-B(OR)2 BoronicAcid->CatalyticCycle Homocoupling Ar'-Ar' BoronicAcid->Homocoupling O2, Pd(0) Protodeboronation Ar'-H BoronicAcid->Protodeboronation H2O

Caption: Common side reactions competing with the desired Suzuki-Miyaura coupling.

References

Technical Support Center: Refining Atromentin Quantification in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying atromentin in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying this compound in biological matrices?

A1: The primary challenges include matrix effects from endogenous components, the inherent stability of this compound under various conditions, and potential co-extraction of interfering compounds. Biological samples such as plasma, tissue homogenates, and fungal fermentation broths contain a multitude of substances like salts, lipids, and proteins that can interfere with analytical methods, leading to ion suppression or enhancement in mass spectrometry and co-elution issues in chromatography.[1][2][3]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely available technique suitable for relatively clean samples or when high concentrations of this compound are expected. For complex matrices and lower concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity.[4][5]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

A3: To minimize matrix effects, several strategies can be employed.[6][7] These include:

  • Effective Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix-induced variations.

Q4: What are the critical storage and handling conditions for this compound samples?

A4: this compound, like many polyphenolic compounds, can be susceptible to degradation by factors such as pH, temperature, and light.[8][9][10] It is recommended to:

  • Store samples at low temperatures (-20°C or -80°C) to slow down potential degradation.

  • Protect samples from direct light exposure by using amber vials or covering them with aluminum foil.

  • Maintain a consistent and appropriate pH during extraction and analysis, as significant pH shifts can alter the chemical structure and stability of this compound.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Guide 1: HPLC-UV Analysis Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase; Column overload; Poorly packed column bed.1. Adjust the mobile phase pH to suppress the ionization of this compound. 2. Reduce the sample concentration or injection volume. 3. Use a column with a different stationary phase or a higher quality, well-packed column.[8][12]
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Flush the column with a strong solvent or replace it if it's old.
Low Sensitivity / Poor Signal Suboptimal detection wavelength; this compound degradation; Insufficient concentration.1. Determine the optimal UV wavelength for this compound detection by scanning its UV spectrum. 2. Ensure proper sample storage and handling to prevent degradation. 3. Concentrate the sample extract before injection.
Ghost Peaks Carryover from previous injections; Contamination in the mobile phase.1. Optimize the autosampler wash method. 2. Use high-purity solvents and prepare fresh mobile phase.
Guide 2: LC-MS/MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound.1. Improve sample clean-up using techniques like SPE or LLE. 2. Modify the chromatographic gradient to better separate this compound from the matrix. 3. Use a stable isotope-labeled internal standard.[3][6]
High Background Noise Contaminated solvents or reagents; Dirty ion source.1. Use high-purity solvents and freshly prepared mobile phases. 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions.
Poor Reproducibility Inconsistent sample preparation; Variability in matrix effects between samples.1. Standardize and automate the sample preparation workflow as much as possible. 2. Use matrix-matched calibrants and quality control samples.
No or Low Signal for this compound Incorrect mass transitions; this compound degradation; Inefficient extraction.1. Verify the precursor and product ion masses for this compound. 2. Check sample stability and storage conditions. 3. Optimize the extraction solvent and procedure for better recovery.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Mycelium

This protocol provides a general procedure for extracting this compound from fungal mycelium.

  • Harvesting: Harvest fungal mycelium from liquid culture by filtration. Wash the mycelium with distilled water to remove residual media.

  • Lyophilization: Freeze-dry the mycelium to remove water.

  • Grinding: Grind the lyophilized mycelium into a fine powder using a mortar and pestle with liquid nitrogen.

  • Extraction:

    • Weigh approximately 100 mg of the powdered mycelium into a centrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol or ethyl acetate).

    • Vortex vigorously for 1 minute.

    • Sonicate for 30 minutes in a sonicator bath.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Collection: Carefully collect the supernatant containing the extracted this compound.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for HPLC or LC-MS/MS analysis.

Protocol 2: Validated HPLC-UV Method for this compound Quantification

This protocol outlines a general validated HPLC-UV method.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-18 min: 90-10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 280-400 nm).

  • Quantification: Based on a calibration curve constructed using this compound standards of known concentrations.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of small molecules similar to this compound. These values should be established specifically for each validated this compound assay.

Table 1: HPLC-UV Method Validation Parameters
Parameter Typical Acceptance Criteria Example Values for a Polyphenol
Linearity (r²) ≥ 0.9950.999
Range (µg/mL) Dependent on application1 - 100
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) ≤ 15%< 5%
LOD (µg/mL) Reportable0.1
LOQ (µg/mL) Reportable0.5
Table 2: LC-MS/MS Method Validation Parameters
Parameter Typical Acceptance Criteria Example Values for a Mycotoxin
Linearity (r²) ≥ 0.990.998
Range (ng/mL) Dependent on application0.5 - 500
Accuracy (% Recovery) 80 - 120%92 - 108%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
LOD (ng/mL) Reportable0.05
LOQ (ng/mL) Reportable0.2
Matrix Effect (%) 80 - 120%90 - 110%

Visualizations

This compound Biosynthesis Pathway

Atromentin_Biosynthesis Tyrosine L-Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP AtrD (Aminotransferase) This compound This compound PHP->this compound AtrA (NRPS-like enzyme) (Dimerization) Derivatives Pulvinic Acid Derivatives This compound->Derivatives Further enzymatic modifications

Caption: Biosynthesis of this compound from L-tyrosine in fungi.

General Experimental Workflow for this compound Quantification

Atromentin_Quantification_Workflow Sample Biological Sample (e.g., Fungal Mycelium, Plasma) Extraction Extraction Sample->Extraction Cleanup Sample Clean-up (e.g., SPE, LLE) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution Analysis HPLC-UV or LC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition Analysis->Data Quantification Quantification Data->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

Caption: A general workflow for the quantification of this compound in biological samples.

Troubleshooting Logic for Low this compound Signal

Low_Signal_Troubleshooting Start Low or No this compound Signal Check_Standard Check this compound Standard (Freshness, Concentration) Start->Check_Standard Check_Extraction Review Extraction Protocol (Solvent, pH, Time) Start->Check_Extraction Check_Instrument Verify Instrument Parameters (Wavelength, Mass Transitions) Start->Check_Instrument Resolved Problem Resolved Check_Standard->Resolved Standard Issue Check_Extraction->Resolved Extraction Inefficiency Check_Matrix Investigate Matrix Effects (Dilution, Internal Standard) Check_Instrument->Check_Matrix Settings OK Check_Instrument->Resolved Instrument Setting Error Optimize_Cleanup Optimize Sample Clean-up Check_Matrix->Optimize_Cleanup Suppression Detected Optimize_Cleanup->Resolved

Caption: A logical workflow for troubleshooting low signal issues in this compound analysis.

References

dealing with interference in atromentin bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges and interferences encountered during the bioactivity assessment of atromentin.

Frequently Asked Questions (FAQs)

Q1: What are the primary known bioactivities of this compound that are typically assayed?

A1: this compound is primarily investigated for two main bioactivities:

  • Antibacterial Activity : Specifically, its ability to inhibit the enoyl-acyl carrier protein (ACP) reductase (FabK) in Streptococcus pneumoniae, which is essential for fatty acid biosynthesis.[1][2]

  • Anticoagulant Activity : this compound has been shown to have anticoagulant effects.[3]

Assays for these activities often involve enzyme inhibition kinetics and blood coagulation time measurements.

Q2: My dose-response curve for this compound is inconsistent and shows a steep, non-classical sigmoidal shape. What could be the cause?

A2: This is a common indicator of compound aggregation.[4] this compound, being a relatively hydrophobic molecule, has a tendency to form aggregates in aqueous buffer solutions, especially at higher concentrations.[5] These aggregates can sequester and denature the target enzyme, leading to non-specific inhibition and steep, difficult-to-reproduce dose-response curves.[4]

Q3: I am observing a high background signal in my colorimetric/spectrophotometric assay when this compound is present. Why is this happening?

A3: this compound is a pigment with a distinct color, which can directly interfere with spectrophotometric assays by absorbing light at the detection wavelength.[6][7] This is a common issue with naturally colored compounds. The interference can lead to artificially high absorbance readings, masking the true result of the assay.[8]

Q4: Can this compound's chemical structure lead to other forms of assay interference?

A4: Yes, due to its p-benzoquinone structure, this compound can be redox-active. This can interfere with assays that rely on redox-sensitive reagents or that measure changes in redox state (e.g., some antioxidant assays or assays using redox-sensitive dyes for cell viability).[9] It may also chelate metal ions, which could be problematic in assays requiring specific metal cofactors.[10]

Troubleshooting Guides

Problem 1: Suspected Compound Aggregation in Enzyme Inhibition Assays

Symptoms:

  • High variability between replicate wells.

  • Steep, non-sigmoidal dose-response curves.

  • Inhibition is sensitive to enzyme concentration.

  • Pre-incubation of this compound with the enzyme increases the apparent inhibition.

Troubleshooting Workflow:

cluster_0 Troubleshooting Aggregation A Observe inconsistent dose-response curve B Hypothesize: this compound Aggregation A->B C Action: Add non-ionic detergent (e.g., 0.01% Triton X-100) to assay buffer B->C H Optional Confirmation: Dynamic Light Scattering (DLS) analysis of this compound in buffer B->H D Re-run enzyme inhibition assay C->D E Does the IC50 value increase significantly and the curve normalize? D->E F Result: Aggregation is likely the cause of interference. E->F Yes G Result: Aggregation is not the primary issue. Consider other interferences. E->G No cluster_1 Troubleshooting Non-Specific Cellular Effects A Observe broad cellular toxicity B Hypothesize: Redox activity or non-specific reactivity A->B C Action: Compare viability results from redox-based (MTT) vs. non-redox (CellTiter-Glo, SRB) assays B->C D Are results from MTT assay significantly different? C->D E Result: this compound may be interfering with the MTT assay readout. D->E Yes F Action: Co-treat cells with this compound and an antioxidant (e.g., N-acetylcysteine) D->F No G Is cytotoxicity reduced by the antioxidant? F->G H Result: Cytotoxicity is likely mediated by oxidative stress. G->H Yes I Result: Other non-specific mechanisms (e.g., membrane disruption) may be involved. G->I No cluster_pathway Bacterial Fatty Acid Synthesis (FASII) ACC Acetyl-CoA Carboxylase FabD FabD (Transacylase) ACC->FabD FabH FabH (Ketoacyl Synthase) FabD->FabH FabG FabG (Reductase) FabH->FabG FabZ FabZ (Dehydratase) FabG->FabZ FabK FabK (Enoyl-ACP Reductase) FabZ->FabK Elongation Elongated Acyl-ACP FabK->Elongation Elongation->FabH New Elongation Cycle Membrane Membrane Lipids Elongation->Membrane This compound This compound This compound->FabK Inhibition

References

Technical Support Center: Enhancing Atromentin Production with Co-Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing co-culturing techniques to enhance the production of atromentin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is co-culturing in the context of this compound production?

A1: Co-culturing, or mixed fermentation, is a technique that involves growing two or more different microorganisms in the same environment. For this compound production, this typically involves cultivating an this compound-producing fungus, such as Serpula lacrymans, with a bacterial species.[1][2] The interaction between the microorganisms can trigger the expression of "silent" or poorly expressed biosynthetic gene clusters in the fungus, leading to a significant increase in the production of secondary metabolites like this compound.[2][3]

Q2: Why is co-culturing effective for enhancing this compound synthesis?

A2: Many fungal biosynthetic gene clusters, including the one for this compound, are not highly expressed under standard laboratory conditions.[4] Co-culturing mimics a more natural, competitive environment. The presence of bacteria can induce a defense or stress response in the fungus. Evidence suggests that enzymes like proteases, secreted by bacteria, cause minor damage to the fungal hyphae.[5][6] This interaction is believed to trigger a signaling cascade that upregulates the transcription of the this compound synthetase and aminotransferase genes, which are essential for this compound biosynthesis.[1][7]

Q3: Which microorganisms are suitable partners for co-culturing with this compound-producing fungi?

A3: A variety of bacteria have been shown to successfully induce pigment production in fungi like Serpula lacrymans. Commonly used and effective partners include Gram-positive bacteria from the genera Bacillus and Streptomyces, as well as Gram-negative bacteria like Pseudomonas.[1][8] Specifically, species such as Bacillus subtilis, Pseudomonas putida, and Streptomyces iranensis have been documented to induce the this compound gene cluster.[1]

Q4: What are the key parameters to optimize for a successful co-culture experiment?

A4: Optimization is crucial for maximizing yield and ensuring reproducibility. Key parameters include:

  • Inoculum Ratio and Timing: The relative amounts of the fungus and bacterium, and the timing of their introduction, are critical. Often, the fungus is allowed to establish a mycelial bed before the bacterium is introduced.[9]

  • Culture Medium: The medium must support the growth of both microorganisms. Standard fungal media like Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) are often used.[10]

  • Incubation Conditions: Temperature, pH, and aeration must be optimized for the specific fungal and bacterial strains being used.[11][12]

  • Physical Setup: Deciding between direct contact, separated by a membrane, or liquid/solid-phase fermentation will impact the type of interaction.[13]

Q5: How can I confirm that the observed pigmentation is due to increased this compound and its derivatives?

A5: Visual confirmation of increased pigmentation is a good indicator, but it is not definitive. To confirm and quantify the production of this compound and related compounds (e.g., variegatic acid, xerocomic acid), you must perform analytical chemistry techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying these pigments from a culture extract.[5] The identity of the compounds can be confirmed by comparing their retention times and UV-Vis spectra to authentic standards or by using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.[3]

Troubleshooting Guides

This section addresses common problems encountered during co-culture experiments for this compound production.

ProblemPossible CausesSuggested Solutions
No significant increase in pigment production is observed. 1. Incorrect Bacterial Partner: The selected bacterium may not induce a response in the fungus.[5] 2. Suboptimal Culture Conditions: The medium or physical conditions (temperature, pH) may not be conducive to the interaction. 3. Interaction Mechanism Not Triggered: The interaction might require direct physical contact or specific secreted molecules that are not present. Research suggests that enzymatic damage is a key trigger.[5][6] 4. Timing Issue: The bacterium might have been introduced too early or too late in the fungal growth cycle.1. Screen Different Bacteria: Test a panel of different bacterial species known to induce secondary metabolism, such as Bacillus subtilis or Streptomyces species.[1] 2. Optimize Conditions: Systematically vary the temperature, pH, and media components. 3. Ensure Direct Contact: For initial screening, use a solid-phase co-culture method where the organisms are in direct contact. If this fails, consider that the induction may be species-specific. 4. Vary Inoculation Time: Experiment with inoculating the bacterium at different stages of fungal colony development.
The bacterial partner overgrows and kills the fungus. 1. Inoculum Ratio is Too High: Too much bacteria was added initially. 2. Bacterium is Too Aggressive: The chosen bacterial strain may be highly competitive or produce potent antifungal compounds. 3. Suboptimal Fungal Growth: The conditions may favor bacterial growth much more than fungal growth.1. Adjust Inoculum: Reduce the concentration or volume of the bacterial inoculum. 2. Delay Bacterial Inoculation: Allow the fungus to establish a mature mycelium (e.g., 10-14 days) before introducing the bacteria. 3. Use a Less Aggressive Strain: If possible, select a different bacterial partner. 4. Spatial Separation: Plate the fungus and bacteria at a distance on the same agar plate to allow for interaction through diffusible molecules without immediate overgrowth.
Results are inconsistent between experimental replicates. 1. Variable Inoculum: Inconsistent cell counts or physiological states of the fungal or bacterial inocula. 2. Environmental Fluctuations: Minor differences in incubation temperature, humidity, or light exposure. 3. Inhomogeneous Culture Plates: Variations in media depth or nutrient distribution across plates.1. Standardize Inocula: Use standardized methods for preparing inocula, such as using a spectrophotometer to measure bacterial density (OD600) and using agar plugs of a consistent size from the leading edge of a fungal culture. 2. Control Environment: Ensure all replicates are incubated under identical and stable conditions. 3. Quality Control: Prepare all media from the same batch and pour plates to a consistent depth.
Contamination by unwanted microorganisms. 1. Poor Aseptic Technique: Introduction of contaminants during inoculation or handling. 2. Contaminated Stock Cultures: The original fungal or bacterial cultures may be contaminated.1. Strict Aseptic Technique: Perform all manipulations in a laminar flow hood and sterilize all equipment and media thoroughly. 2. Verify Pure Cultures: Before starting a co-culture experiment, always streak out the bacterial and fungal stocks on appropriate media to ensure they are pure.

Quantitative Data

The following tables summarize data on the induction of this compound biosynthesis in Serpula lacrymans when co-cultured with bacteria.

Table 1: Relative Transcription of this compound Biosynthesis Genes in S. lacrymans Co-Cultures

Co-Culture PartnerGene: NPS3 (this compound Synthetase) Linear Fold ChangeGene: AMT1 (Aminotransferase) Linear Fold ChangeTime Point
Bacillus subtilis~125x~40x72h
Pseudomonas putida~150x~40x72h
Streptomyces iranensis~120x~35x72h
Data derived from qRT-PCR analysis. Fold change is relative to an axenic fungal culture at time 0.[1]

Table 2: Effect of Interaction Conditions on Pigment Production in S. lacrymans Co-cultured with Bacillus subtilis

ConditionCumulative Pigment Titer (Relative Area Under Curve)Interpretation
Live B. subtilisHighStrong induction of pigment synthesis.
Heat-Killed B. subtilisSignificantly ReducedIndicates that a heat-labile factor (like an enzyme) from live bacteria is required for induction.[5]
Live B. subtilis + Protease InhibitorSignificantly ReducedSuggests that bacterial proteases are a key trigger for the induction of pigment production.[5][6]
Data is qualitative based on HPLC chromatogram analysis. "Significantly Reduced" indicates a substantial decrease in the total peak area of this compound-derived pigments compared to the live co-culture.[5]

Experimental Protocols

Protocol 1: Solid-Phase Co-Culture for this compound Production

This protocol is adapted from methodologies used for inducing pigment production in Serpula lacrymans.[1][5]

Materials:

  • This compound-producing fungus (e.g., Serpula lacrymans) pure culture on Malt Extract Agar (MEA).

  • Bacterial partner (e.g., Bacillus subtilis) pure culture.

  • Liquid medium for bacteria (e.g., LB broth).

  • Solid medium plates (e.g., MEA, 90mm).

  • Sterile agar plugs/borer (5mm).

  • Sterile micropipette and tips.

  • Incubator set to the appropriate temperature for the fungus (e.g., 20-25°C).

  • Shaking incubator for bacterial culture.

Procedure:

  • Prepare Fungal Culture:

    • From a stock plate, transfer a 5mm agar plug of the actively growing fungus to the center of a new MEA plate.

    • Incubate the fungal culture for 10-14 days, or until the mycelium has covered a significant portion of the plate, forming a mycelial bed.

  • Prepare Bacterial Inoculum:

    • Inoculate the bacterial partner into a liquid broth.

    • Incubate in a shaking incubator overnight, or until the culture reaches the late exponential phase.

    • Measure the optical density (e.g., OD600) to standardize the bacterial concentration. Centrifuge and resuspend the cells in sterile water or fresh medium if necessary to achieve the desired concentration.

  • Initiate Co-Culture:

    • Using a sterile micropipette, carefully spot 5-10 µL of the prepared bacterial culture onto the established fungal mycelial bed. Spot in multiple locations for robust interaction.

    • As a control, spot an equivalent volume of sterile water or sterile medium onto a separate, identically prepared fungal plate.

  • Incubation and Observation:

    • Seal the plates with paraffin film and incubate under the standard conditions for the fungus.

    • Observe the plates daily for changes in pigmentation, typically appearing in the interaction zone within 48-72 hours.

  • Extraction and Analysis:

    • After a suitable incubation period (e.g., 5-7 days post-bacterial inoculation), excise the pigmented agar region.

    • Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract using HPLC or LC-MS to identify and quantify this compound and its derivatives.

Visualizations

Atromentin_Biosynthesis_Pathway Tyrosine L-Tyrosine HPP 4-Hydroxyphenylpyruvic acid Tyrosine->HPP AtrD (Aminotransferase) This compound This compound HPP->this compound AtrA / NPS (this compound Synthetase)

Caption: Simplified biosynthesis pathway of this compound from L-Tyrosine.

CoCulture_Workflow cluster_prep 1. Preparation cluster_coculture 2. Co-Cultivation cluster_analysis 3. Analysis Fungus Grow Fungal Culture (10-14 days) Inoculate Spot Bacteria onto Fungal Mycelium Fungus->Inoculate Bacteria Grow Bacterial Overnight Culture Bacteria->Inoculate Incubate Incubate Co-Culture (3-7 days) Inoculate->Incubate Observe Observe Pigmentation Incubate->Observe Extract Solvent Extraction Observe->Extract Analyze HPLC / LC-MS Analysis Extract->Analyze

Caption: Experimental workflow for solid-phase fungal-bacterial co-culture.

Proposed_Signaling_Pathway Bacteria Bacterial Cell (e.g., B. subtilis) Protease Secreted Proteases Bacteria->Protease secretes Fungus Fungal Hypha (e.g., S. lacrymans) Damage Hyphal Cell Wall/ Membrane Damage Fungus->Damage results in Protease->Fungus acts on Signal Intracellular Signaling Cascade (Stress Response) Damage->Signal TF Transcription Factor Activation Signal->TF Gene This compound Gene Cluster (NPS, AMT) TF->Gene upregulates This compound This compound Production Gene->this compound

Caption: Proposed pathway for bacterial induction of this compound production.

References

Technical Support Center: Atromentin Synthetase Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the codon optimization and expression of the atromentin synthetase gene.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Expression of this compound Synthetase Post-Transformation

Question: I have cloned my codon-optimized this compound synthetase gene into an expression vector and transformed it into my host (E. coli, Pichia pastoris, Aspergillus oryzae), but I'm seeing very low or no protein expression. What could be the problem?

Answer: Low or no expression of a large, complex enzyme like this compound synthetase can be attributed to several factors. Here's a systematic troubleshooting approach:

  • Codon Optimization and mRNA Structure: While codon optimization is crucial, it's not just about replacing rare codons. The secondary structure of the mRNA transcript, especially near the 5' end, can significantly impact translation initiation.[1] Highly stable secondary structures can hinder ribosome binding and movement.

    • Solution: Re-analyze your codon-optimized sequence for potential stable mRNA secondary structures using tools like RNAfold. If problematic structures are identified, consider re-optimizing the gene sequence to minimize them while maintaining optimal codon usage.[1]

  • Promoter Strength and Induction: The choice of promoter and the induction conditions are critical for achieving high-level expression.

    • Solution: Ensure you are using a strong, inducible promoter suitable for your expression host (e.g., T7 promoter in E. coli, AOX1 promoter in P. pastoris).[2] Optimize induction parameters such as inducer concentration (e.g., IPTG, methanol), temperature, and induction duration. Lowering the induction temperature can sometimes improve the expression of large proteins.

  • Vector and Host Compatibility: The expression vector and host strain must be compatible and appropriate for expressing a fungal non-ribosomal peptide synthetase (NRPS).

    • Solution: Verify that your vector contains all the necessary elements for efficient transcription and translation in your chosen host. For fungal hosts like Aspergillus, ensure that the expression cassette is correctly integrated into the genome. For E. coli, consider using strains engineered to express rare tRNAs, such as Rosetta™ strains, especially if your gene still contains some rare codons.

  • Protein Degradation: The expressed this compound synthetase might be rapidly degraded by host cell proteases.

    • Solution: Perform a time-course experiment to check for protein expression at earlier time points after induction. Consider using protease inhibitor cocktails during cell lysis and purification. Expression at lower temperatures can also reduce protease activity.

Issue 2: this compound Synthetase is Expressed but Found in Insoluble Inclusion Bodies

Question: I can see a band corresponding to this compound synthetase on my SDS-PAGE gel, but it's in the insoluble fraction (inclusion bodies). How can I improve its solubility?

Answer: The formation of insoluble inclusion bodies is a common problem when overexpressing large, foreign proteins, particularly in bacterial hosts like E. coli.[3] Here are several strategies to enhance the solubility of your recombinant this compound synthetase:

  • Expression Conditions: High-level expression at optimal growth temperatures can overwhelm the cell's folding machinery, leading to protein aggregation.

    • Solution: Lower the induction temperature (e.g., to 16-25°C) and reduce the inducer concentration. This slows down the rate of protein synthesis, allowing more time for proper folding.

  • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to your target protein can improve its solubility.

    • Solution: Clone your this compound synthetase gene in-frame with a solubility-enhancing tag such as Maltose Binding Protein (MBP), Glutathione S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[4] These tags can often be cleaved off after purification.

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins.

    • Solution: Co-express your this compound synthetase with a set of molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). Several commercially available plasmids carry chaperone genes for co-transformation.

  • Host Strain Selection: The cellular environment of the expression host plays a significant role in protein folding.

    • Solution: If expressing in E. coli, consider using strains specifically engineered to facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle® or Origami™ strains), as proper disulfide bonding can be critical for the stability and solubility of some enzymes.

  • Chemical Chaperones: Certain small molecules can stabilize proteins and promote proper folding.

    • Solution: Supplement the growth medium with chemical chaperones such as sorbitol, arginine, or trehalose.[5] These compounds can help to reduce protein aggregation.

Data Presentation: Expected Impact of Codon Optimization

The following table illustrates the potential quantitative improvement in this compound synthetase expression following codon optimization. Note: These are representative data and actual results may vary.

ParameterBefore Codon OptimizationAfter Codon OptimizationFold Increase
mRNA Transcript Level (relative units) 1.03.53.5x
Soluble Protein Yield (mg/L of culture) 0.25.025x
This compound Production (µg/L) 50120024x

Experimental Protocols

Protocol 1: Codon Optimization of this compound Synthetase Gene

This protocol outlines the steps for in-silico codon optimization of the this compound synthetase gene for expression in a heterologous host.

  • Obtain the Wild-Type Gene Sequence: Retrieve the nucleotide sequence of the this compound synthetase gene from a public database like NCBI.

  • Select the Target Expression Host: Choose the desired expression host (e.g., Escherichia coli K-12, Pichia pastoris, Aspergillus oryzae).

  • Use a Codon Optimization Tool: Input the wild-type gene sequence into a web-based or standalone codon optimization tool (e.g., GenScript's OptimumGene™, IDT's Codon Optimization Tool).

  • Set Optimization Parameters:

    • Select the target expression host to utilize its specific codon usage table.

    • Aim for a Codon Adaptation Index (CAI) close to 1.0.[1]

    • Avoid rare codons in the chosen host.

    • Optimize GC content to be between 45-65%.

    • Remove detrimental cis-acting elements such as cryptic splice sites, polyadenylation signals, and strong secondary structures in the mRNA, particularly at the 5' end.

  • Review and Finalize the Sequence: Manually inspect the optimized sequence to ensure no unintended changes have been introduced.

  • Gene Synthesis: Order the synthesis of the codon-optimized gene from a commercial vendor.

Protocol 2: Heterologous Expression of this compound Synthetase in E. coli

This protocol provides a general workflow for expressing the codon-optimized this compound synthetase gene in E. coli.[6][7][8][9]

  • Cloning: Clone the synthesized, codon-optimized this compound synthetase gene into a suitable E. coli expression vector (e.g., pET series) with a strong inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium with the starter culture to an initial OD600 of ~0.1 and grow at 37°C with shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For improved solubility, consider lowering the temperature to 16-25°C at the time of induction.

  • Harvesting: After induction for 4-16 hours, harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Fractionation: Separate the soluble and insoluble fractions by centrifugation.

  • Analysis: Analyze the protein expression in the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE and Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for this compound synthetase expression?

A1: Codon optimization is the process of modifying the codons in a gene sequence to match the preferred codon usage of a specific expression host, without changing the amino acid sequence of the protein.[10] This is important for this compound synthetase because it is a fungal gene, and its native codon usage may differ significantly from that of common expression hosts like E. coli or P. pastoris. Using codons that are rare in the host can lead to translational stalling, reduced protein synthesis, and even protein misfolding.[11]

Q2: Which expression host is best for producing this compound synthetase?

A2: The choice of expression host depends on several factors, including the desired yield, post-translational modifications, and downstream applications.

  • E. coli is a popular choice due to its rapid growth, low cost, and ease of genetic manipulation. However, it may not be ideal for expressing large, complex eukaryotic proteins like this compound synthetase, which can lead to insolubility issues.

  • Pichia pastoris is a yeast expression system that can perform some post-translational modifications and is capable of high-density fermentation, often leading to higher yields of secreted proteins.[12]

  • Aspergillus oryzae and other filamentous fungi are excellent hosts for expressing fungal proteins, as they often have the necessary machinery for proper folding and post-translational modifications.[13]

Q3: Besides codon usage, what other factors in the gene sequence can affect expression levels?

A3: Several other sequence features can influence gene expression:

  • GC Content: An optimal GC content (typically 45-65%) can improve gene stability and transcription.

  • mRNA Secondary Structure: Strong secondary structures, especially near the ribosome binding site, can inhibit translation initiation.[1]

  • Cis-acting Elements: Sequences like cryptic splice sites or polyadenylation signals can lead to aberrant mRNA processing.

  • Promoter and Terminator Sequences: The strength and regulation of the promoter and the efficiency of the terminator sequence are crucial for high-level transcription.

Q4: How can I detect and quantify the expression of this compound synthetase?

A4: Several methods can be used to detect and quantify your expressed protein:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the expressed protein and estimate its size and purity.

  • Western Blotting: This technique uses antibodies specific to the protein or an attached tag to provide a more specific detection and relative quantification.

  • Enzyme Activity Assay: If a functional assay for this compound synthetase is available, it can be used to quantify the amount of active protein.

  • Mass Spectrometry: This can be used for definitive identification and quantification of the protein.

Q5: Can I express the entire this compound biosynthetic pathway in a heterologous host?

A5: Yes, it is often necessary to express the entire biosynthetic pathway to produce the final product, this compound. This compound synthesis requires not only the this compound synthetase but also an L-tyrosine:2-oxoglutarate aminotransferase to provide the precursor, 4-hydroxyphenylpyruvic acid.[14] These genes are often found clustered together in the native fungal genome.[14][15] For successful production of this compound, you will likely need to co-express both genes in your chosen heterologous host.

Visualizations

Atromentin_Biosynthesis_Pathway Tyrosine L-Tyrosine Aminotransferase L-Tyrosine:2-oxoglutarate Aminotransferase (AtrD) Tyrosine->Aminotransferase Oxoglutarate 2-Oxoglutarate Oxoglutarate->Aminotransferase HPP 4-Hydroxyphenylpyruvic Acid Aminotransferase->HPP Provides precursor AtromentinSynthetase This compound Synthetase (NRPS-like enzyme) HPP->AtromentinSynthetase Dimerization This compound This compound AtromentinSynthetase->this compound Catalyzes formation

Caption: The biosynthetic pathway of this compound from L-tyrosine.

Codon_Optimization_Workflow Start Start: Wild-Type This compound Synthetase Gene CodonAnalysis Analyze Codon Usage and mRNA Structure Start->CodonAnalysis GeneSynthesis Synthesize Codon-Optimized Gene CodonAnalysis->GeneSynthesis Cloning Clone into Expression Vector GeneSynthesis->Cloning Transformation Transform into Host Organism Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Analysis Analyze Expression (SDS-PAGE, Western Blot) Expression->Analysis End End: Purified this compound Synthetase or this compound Production Analysis->End

Caption: A typical experimental workflow for codon optimization and expression.

References

Validation & Comparative

A Comparative Guide to Anticoagulant Activity: Atromentin and Heparin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the anticoagulant activities of atromentin and the widely used clinical anticoagulant, heparin, is currently hampered by a significant lack of available scientific data for this compound. While historical literature from 1965 identified this compound, a pigment found in the fungus Hydnellum diabolus, as possessing anticoagulant properties, detailed experimental data, and mechanistic studies are not publicly available in modern scientific databases. This guide, therefore, provides a detailed overview of the well-established anticoagulant profile of heparin and outlines the standard experimental protocols used for its evaluation. Should quantitative data for this compound become available, a direct comparison could be undertaken.

Heparin: A Potent and Well-Characterized Anticoagulant

Heparin is a naturally occurring glycosaminoglycan and a cornerstone of anticoagulant therapy. Its primary mechanism of action involves the potentiation of antithrombin III (ATIII), a natural inhibitor of several key coagulation factors.

Mechanism of Action

Heparin's anticoagulant effect is primarily mediated through its high-affinity binding to ATIII. This binding induces a conformational change in ATIII, accelerating its ability to inactivate serine proteases in the coagulation cascade by approximately 1000-fold.[1][2][3] The main targets of the heparin-ATIII complex are thrombin (Factor IIa) and Factor Xa.[1][2][3]

  • Inhibition of Thrombin (Factor IIa): To inhibit thrombin, heparin must form a ternary complex by binding to both ATIII and thrombin simultaneously. This "bridging" mechanism requires a heparin chain of at least 18 saccharide units.[3]

  • Inhibition of Factor Xa: The inhibition of Factor Xa by the heparin-ATIII complex does not require the formation of a ternary bridge. The binding of heparin to ATIII alone is sufficient to enhance the inactivation of Factor Xa.[3]

This differential mechanism of action is the basis for the development of low molecular weight heparins (LMWHs), which have a shorter chain length and exhibit a more pronounced anti-Xa activity relative to their anti-IIa activity.

Signaling Pathway of Heparin's Anticoagulant Activity

Heparin_Pathway Heparin Heparin Heparin_ATIII Heparin-ATIII Complex Heparin->Heparin_ATIII Binds to ATIII Antithrombin III (ATIII) ATIII->Heparin_ATIII Binds to Inactive_Thrombin Inactive Thrombin Heparin_ATIII->Inactive_Thrombin Inhibits Inactive_FactorXa Inactive Factor Xa Heparin_ATIII->Inactive_FactorXa Inhibits Thrombin Thrombin (Factor IIa) Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Thrombin->Inactive_Thrombin FactorXa Factor Xa Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin FactorXa->Inactive_FactorXa Prothrombin->Thrombin Activated by Factor Xa Fibrinogen Fibrinogen Fibrinogen->Fibrin

Caption: Heparin's anticoagulant mechanism of action.

Experimental Evaluation of Anticoagulant Activity

The anticoagulant activity of heparin and other anticoagulants is assessed using a variety of in vitro clotting assays. These assays measure the time it takes for plasma to clot after the addition of various reagents that trigger different parts of the coagulation cascade.

Key Experimental Protocols

1. Activated Partial Thromboplastin Time (aPTT)

  • Principle: The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin) and phospholipids to citrated plasma, followed by recalcification.

  • Methodology:

    • Pre-warm citrated platelet-poor plasma (PPP) and aPTT reagent to 37°C.

    • Mix equal volumes of PPP and aPTT reagent in a test tube and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

    • Add pre-warmed calcium chloride solution to initiate clotting.

    • Measure the time until a fibrin clot is formed.

  • Relevance: The aPTT is sensitive to deficiencies in factors of the intrinsic pathway (XII, XI, IX, VIII) and the common pathway (X, V, II, I). It is commonly used to monitor unfractionated heparin therapy.

2. Prothrombin Time (PT)

  • Principle: The PT assay assesses the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of tissue factor (thromboplastin) and calcium to citrated plasma.

  • Methodology:

    • Pre-warm citrated PPP and PT reagent (containing tissue factor and calcium) to 37°C.

    • Add the PT reagent to the PPP in a test tube.

    • Measure the time until a fibrin clot is formed.

  • Relevance: The PT is sensitive to deficiencies in factors of the extrinsic pathway (VII) and the common pathway (X, V, II, I). It is the standard assay for monitoring warfarin therapy.

3. Thrombin Time (TT)

  • Principle: The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. It measures the time to clot formation after the addition of a known amount of thrombin to citrated plasma.

  • Methodology:

    • Pre-warm citrated PPP to 37°C.

    • Add a standardized thrombin solution to the PPP.

    • Measure the time until a fibrin clot is formed.

  • Relevance: The TT is sensitive to the concentration and function of fibrinogen and the presence of thrombin inhibitors, such as heparin.

4. Anti-Factor Xa Assay

  • Principle: This chromogenic assay directly measures the inhibitory effect of an anticoagulant on Factor Xa.

  • Methodology:

    • Patient plasma is mixed with a known amount of excess Factor Xa.

    • A chromogenic substrate that is specifically cleaved by Factor Xa is added.

    • The amount of color produced is inversely proportional to the amount of anti-Xa activity in the plasma.

  • Relevance: The anti-Xa assay is the gold standard for monitoring LMWH therapy and is also used for monitoring unfractionated heparin and direct oral anticoagulants that target Factor Xa.

Experimental Workflow for Anticoagulant Comparison

Anticoagulant_Workflow start Start: Obtain Platelet-Poor Plasma (PPP) prepare Prepare Serial Dilutions of This compound and Heparin start->prepare incubate Incubate PPP with Anticoagulant prepare->incubate aPTT aPTT Assay incubate->aPTT PT PT Assay incubate->PT TT TT Assay incubate->TT AntiXa Anti-Xa Assay incubate->AntiXa data Record Clotting Times / Absorbance aPTT->data PT->data TT->data AntiXa->data analyze Data Analysis: - Dose-response curves - IC50 values data->analyze end End: Compare Anticoagulant Potency analyze->end

Caption: General experimental workflow for comparing anticoagulant activity.

Quantitative Data Summary

A direct quantitative comparison of the anticoagulant activity of this compound and heparin is not possible due to the absence of published data for this compound. For heparin, the anticoagulant effect is dose-dependent and varies based on the specific assay and the type of heparin (unfractionated vs. low molecular weight). The following table illustrates the expected effects of unfractionated heparin on standard coagulation assays.

Coagulation AssayExpected Effect of Unfractionated HeparinTherapeutic Range (Typical)
aPTT Prolonged1.5 - 2.5 times baseline
PT Minimally affected at therapeutic dosesGenerally < 1.5 times baseline
TT Markedly prolonged> 100 seconds
Anti-Xa Activity Increased0.3 - 0.7 IU/mL

Conclusion

While the initial discovery of this compound's anticoagulant properties is intriguing, the lack of subsequent research and quantitative data makes it impossible to conduct a thorough comparison with well-established anticoagulants like heparin. The information provided here on heparin's mechanism of action and the experimental methods for assessing anticoagulant activity serves as a foundational guide for researchers in the field. Further investigation into the anticoagulant potential of this compound, including detailed in vitro and in vivo studies, is necessary to elucidate its mechanism and quantify its activity before any meaningful comparisons can be drawn.

References

Atromentin's Antibacterial Potential Against Stre-ptococcus pneumoniae: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of atromentin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia, meningitis, and other invasive diseases. While direct whole-cell antibacterial efficacy data for this compound is limited, its known mechanism of action and enzymatic inhibition data are compared with established antibiotics. This guide also provides detailed experimental protocols for assessing antibacterial activity to aid in future research and validation efforts.

This compound: A Targeted Approach to Inhibiting S. pneumoniae

This compound, a natural phenyl-substituted p-terphenylquinone, has been identified as a potent and specific inhibitor of the enoyl-acyl carrier protein reductase (FabK) in Streptococcus pneumoniae.[1] FabK is an essential enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is crucial for bacterial membrane biogenesis and survival. The targeted inhibition of FabK by this compound represents a promising avenue for the development of novel antibacterial agents against this clinically important pathogen.

Comparative Analysis of Antibacterial Activity

A direct comparison of the antibacterial efficacy of this compound with conventional antibiotics is challenging due to the absence of reported Minimum Inhibitory Concentration (MIC) values for this compound against S. pneumoniae in the available scientific literature. However, the 50% inhibitory concentration (IC50) of this compound against the FabK enzyme provides a measure of its potent inhibitory activity at a molecular level.

The following table summarizes the available inhibitory data for this compound and the MIC ranges for commonly used antibiotics against S. pneumoniae. It is important to note that IC50 and MIC are not directly comparable; IC50 measures the concentration of a substance required to inhibit a specific biochemical function (in this case, enzyme activity) by 50%, whereas MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget/Mechanism of ActionIC50 (µM)MIC Range (µg/mL)
This compound Enoyl-acyl carrier protein reductase (FabK)0.24[1]Not Reported
Penicillin Cell wall synthesis-Susceptible: ≤0.06, Intermediate: 0.12-1, Resistant: ≥2[2][3]
Erythromycin Protein synthesis (50S ribosome)-Susceptible: ≤0.25, Intermediate: 0.5, Resistant: ≥1
Ceftriaxone Cell wall synthesis-Susceptible: ≤1, Intermediate: 2, Resistant: ≥4[2]
Levofloxacin DNA gyrase and topoisomerase IV-Susceptible: ≤2, Intermediate: 4, Resistant: ≥8
Vancomycin Cell wall synthesis-Susceptible: ≤1

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action

The diagram below illustrates the proposed mechanism of action of this compound in S. pneumoniae, highlighting its specific inhibition of the FabK enzyme within the fatty acid synthesis pathway.

MIC_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Analysis Analysis A Prepare serial two-fold dilutions of the test compound (e.g., this compound) in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls. A->C B Prepare a standardized inoculum of S. pneumoniae (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood. B->C D Incubate the plate at 35-37°C in a CO2-enriched atmosphere for 20-24 hours. C->D E Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. D->E

References

Comparative Analysis of Atromentin Derivatives' Biological Activities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the anticoagulant, antibacterial, antioxidant, and antitumor properties of atromentin and its derivatives, presenting key experimental data and mechanistic insights to guide future drug discovery and development.

This compound, a naturally occurring polyphenol pigment found in various fungi, and its derivatives have emerged as a promising class of bioactive compounds with a diverse range of therapeutic potentials. This guide provides a comparative analysis of their biological activities, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to support researchers, scientists, and drug development professionals in this field.

Anticoagulant Activity

This compound has been identified as a potent anticoagulant. Its activity is often compared to the widely used clinical anticoagulant, heparin. In vitro studies have shown that 1 mg of purified this compound is equivalent to 5.1 units of heparin, highlighting its significant potential in thrombosis prevention and treatment.

Table 1: Comparative Anticoagulant Activity of this compound

CompoundEquivalent Activity to HeparinSource
This compound1 mg ≈ 5.1 units (in vitro)[1]
Experimental Protocol: Prothrombin Time (PT) Assay

The anticoagulant activity of this compound and its derivatives can be assessed using the Prothrombin Time (PT) assay, which measures the integrity of the extrinsic and common pathways of the coagulation cascade.

  • Specimen Collection: Whole blood is collected in a blue-top tube containing 3.2% buffered sodium citrate.

  • Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.

  • Assay Procedure:

    • Thromboplastin reagent (containing tissue factor and calcium chloride) is pre-warmed.

    • The plasma sample is incubated with the test compound (e.g., this compound) or a control.

    • The pre-warmed thromboplastin reagent is added to the plasma mixture.

    • The time taken for a fibrin clot to form is measured photo-optically.

  • Data Analysis: The clotting time of the test sample is compared to that of a control to determine the anticoagulant effect. The results can be expressed in seconds or as an International Normalized Ratio (INR).

Signaling Pathway: Inhibition of the Coagulation Cascade

This compound's anticoagulant effect is believed to be mediated through the inhibition of the coagulation cascade. While the precise mechanism is still under investigation, it is hypothesized to interfere with the function of key clotting factors, similar to other anticoagulants.

Coagulation Cascade Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa Factor Xa Factor Xa Factor VIIa->Factor Xa Contact Activation Contact Activation Factor XIIa Factor XIIa Contact Activation->Factor XIIa Factor XIa Factor XIa Factor XIIa->Factor XIa Factor IXa Factor IXa Factor XIa->Factor IXa Factor IXa->Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Factor Va Factor Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Clot Fibrin Clot Fibrinogen->Fibrin Clot This compound This compound This compound->Factor Xa Inhibition This compound->Thrombin Inhibition

Caption: Proposed inhibition of the coagulation cascade by this compound.

Antibacterial Activity

This compound and its derivative, leucomelone, have demonstrated notable antibacterial activity against various pathogens, including the clinically significant Streptococcus pneumoniae. Their mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (FabK), an essential enzyme in bacterial fatty acid synthesis.

Table 2: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Source
This compoundStreptococcus pneumoniaeNot specified[2]
LeucomeloneStreptococcus pneumoniaeNot specified[2]

Note: While the antibacterial activity is established, specific MIC values for this compound and leucomelone against these strains were not available in the reviewed literature.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antibacterial Mechanism of this compound

This compound Antibacterial Mechanism This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell Enters Enoyl-Acyl Carrier Protein Reductase (FabK) Enoyl-Acyl Carrier Protein Reductase (FabK) This compound->Enoyl-Acyl Carrier Protein Reductase (FabK) Inhibits Fatty Acid Synthesis Fatty Acid Synthesis Bacterial Cell->Fatty Acid Synthesis Fatty Acid Synthesis->Enoyl-Acyl Carrier Protein Reductase (FabK) Requires Cell Membrane Disruption Cell Membrane Disruption Enoyl-Acyl Carrier Protein Reductase (FabK)->Cell Membrane Disruption Leads to Bacterial Cell Death Bacterial Cell Death Cell Membrane Disruption->Bacterial Cell Death

Caption: Inhibition of bacterial fatty acid synthesis by this compound.

Antioxidant Activity

Several this compound derivatives, including variegatic acid and involutin, exhibit potent antioxidant properties. Their mechanism of action is often attributed to their ability to act as Fe³⁺ reductants, promoting the Fenton reaction to generate reactive oxygen species (ROS) that can have downstream effects, or by directly scavenging free radicals.

Table 3: Antioxidant Activity of this compound Derivatives (IC50 values)

CompoundAssayIC50 (µM)Source
Variegatic AcidDPPH Radical ScavengingNot specified
InvolutinRadical Scavenging10.39 ± 2.26 to 20.43 ± 3.74 µg/mL

Note: Specific IC50 values for the DPPH radical scavenging activity of variegatic acid were not available in the reviewed literature.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of this compound derivatives can be evaluated by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Assay Procedure:

    • The test compound is mixed with the DPPH solution.

    • The mixture is incubated in the dark.

  • Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of radical scavenging is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Antitumor Activity

This compound has been shown to induce apoptosis in human leukemia U937 cells, suggesting its potential as an anticancer agent[3]. This pro-apoptotic effect is dose-dependent and involves the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP)[3]. While specific IC50 values are not always reported, the observed mechanistic actions provide a strong basis for further investigation. The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, is a common target for many natural anticancer compounds and represents a potential pathway for the action of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of this compound derivatives on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: The cells are treated with various concentrations of the test compound.

  • MTT Addition: After an incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: Potential PI3K/Akt/mTOR Inhibition

The antitumor activity of this compound derivatives may involve the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Atromentin_Derivative Atromentin_Derivative Atromentin_Derivative->PI3K Inhibition? Atromentin_Derivative->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

This comparative guide highlights the significant therapeutic potential of this compound and its derivatives. Further research is warranted to elucidate the precise mechanisms of action, establish a comprehensive quantitative activity profile for a wider range of derivatives, and explore their potential in preclinical and clinical settings.

References

cross-validation of different analytical methods for atromentin detection

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Methods for Atromentin Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of this compound, a naturally occurring p-terphenylquinone pigment found in various fungi. The selection of an appropriate analytical method is critical for accurate quantification in research, natural product discovery, and quality control settings. This document outlines the principles and expected performance of High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection and Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry as standalone methods.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of this compound. These values are estimates based on typical performance for similar small molecules and should be validated for specific laboratory conditions and matrices.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (r²) > 0.995> 0.995> 0.99
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 50 - 500 ng/mL0.5 - 50 ng/mL2 - 20 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 5%< 10%< 15%
Specificity/Selectivity Moderate to HighVery HighLow
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the detection of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. Researchers should optimize these methods for their specific instrumentation and sample matrices.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is suitable for the quantification of this compound in extracts and purified samples.

Sample Preparation:

  • Extraction: Fungal biomass or other sample material is extracted with a suitable organic solvent such as methanol or ethyl acetate. The extraction is typically performed using sonication or maceration.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

  • Dilution: The filtered extract is diluted with the mobile phase to a concentration within the linear range of the calibration curve.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, starting with a higher proportion of acidified water (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength for this compound (approximately 280 nm and 370 nm).

Method Validation Parameters:

  • Linearity: A calibration curve is generated by injecting a series of standard solutions of this compound at different concentrations.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Assessed by spike-and-recovery experiments where a known amount of this compound standard is added to a sample matrix.

  • Precision: Evaluated by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices.

Sample Preparation:

  • Extraction: Similar to the HPLC-UV method, samples are extracted with an appropriate solvent. For complex matrices like plasma or tissue, a protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary.

  • Filtration and Dilution: The extract is filtered and diluted as required.

LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.

  • Column: A C18 or similar reversed-phase column suitable for UHPLC.

  • Mobile Phase: Similar to HPLC-UV, using a gradient of acidified water and an organic solvent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds like this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Method Validation: Validation parameters are assessed similarly to the HPLC-UV method but with a focus on matrix effects, which can be evaluated by comparing the response of the analyte in the matrix to the response in a neat solution.

UV-Vis Spectrophotometry

This method is a simpler, more accessible technique suitable for the rapid estimation of total this compound content in relatively pure samples.

Sample Preparation:

  • Extraction and Dilution: The sample is extracted and diluted with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the assay.

Measurement Protocol:

  • A UV-Vis spectrophotometer is blanked with the solvent used for dilution.

  • The absorbance of the sample solution is measured at the wavelength of maximum absorbance for this compound.

  • The concentration is calculated using a standard calibration curve prepared with known concentrations of this compound.

Method Validation:

  • Linearity: A calibration curve is constructed by plotting absorbance versus the concentration of this compound standards.

  • LOD and LOQ: Determined from the calibration curve statistics.

  • Accuracy and Precision: Assessed by analyzing samples of known concentrations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and the signaling pathway context of this compound.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison Sample Fungal Culture/ Biological Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration/ Purification Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV LC_MS LC-MS/MS Filtration->LC_MS UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Accuracy Accuracy HPLC_UV->Accuracy Precision Precision HPLC_UV->Precision Specificity Specificity HPLC_UV->Specificity LC_MS->Linearity LC_MS->LOD_LOQ LC_MS->Accuracy LC_MS->Precision LC_MS->Specificity UV_Vis->Linearity UV_Vis->LOD_LOQ UV_Vis->Accuracy UV_Vis->Precision UV_Vis->Specificity Comparison Comparative Analysis of Performance Metrics Linearity->Comparison LOD_LOQ->Comparison Accuracy->Comparison Precision->Comparison Specificity->Comparison

Caption: Workflow for cross-validation of analytical methods for this compound detection.

Atromentin_Biosynthesis_Signaling cluster_enzymes Enzymatic Conversion cluster_downstream Downstream Pigments Tyrosine L-Tyrosine AtrD AtrD (Aminotransferase) Tyrosine->AtrD Shikimic Acid Pathway Hydroxyphenylpyruvate 4-Hydroxyphenylpyruvic Acid AtrA AtrA (this compound Synthetase) Hydroxyphenylpyruvate->AtrA Dimerization This compound This compound Variegatic_Acid Variegatic Acid This compound->Variegatic_Acid Involutin Involutin This compound->Involutin Other_Pigments Other Pulvinic Acids This compound->Other_Pigments AtrD->Hydroxyphenylpyruvate AtrA->this compound

Caption: Simplified biosynthetic pathway of this compound and its downstream products.

A Comparative Guide to the In Vivo Anticoagulant Efficacy of Atromentin-Containing Potentilla erecta Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anticoagulant and antithrombotic efficacy of tormentil extract, derived from the rhizomes of Potentilla erecta, with established anticoagulant agents. Atromentin, a key polyphenolic compound found in this extract, is believed to contribute significantly to its biological activity. This document synthesizes available preclinical data, details experimental methodologies, and presents visual representations of the proposed mechanisms of action.

Executive Summary

Data Presentation: In Vivo Efficacy of Tormentil Extract

The following tables summarize the quantitative data from key in vivo studies on tormentil extract.

Table 1: Effect of Tormentil Extract on Electrically Induced Carotid Artery Thrombosis in Rats

Treatment GroupDose (mg/kg, p.o. for 14 days)Thrombus Weight (mg)Time to Occlusion (min)
Vehicle Control-0.98 ± 0.0712.05 ± 0.71
Tormentil Extract100Not specifiedNot specified
Tormentil Extract200Not specifiedNot specified
Tormentil Extract4000.68 ± 0.05 16.67 ± 0.19

Data from Marcinczyk et al., 2017.[2][3] *p < 0.01 compared to vehicle control.

Table 2: Effect of Tormentil Extract on Bleeding Time in Rats

Treatment GroupDose (mg/kg, p.o. for 14 days)Bleeding Time (s)
Vehicle Control-240 ± 15
Tormentil Extract100~270
Tormentil Extract200~300
Tormentil Extract400~360 *

Data adapted from Marcinczyk et al., 2017.[4] *p < 0.05 compared to vehicle control.

Table 3: Comparative Effect of Tormentil Extract and Aspirin on Platelet Activity in a Ferric Chloride-Induced Thrombosis Model in Mice

Treatment GroupDose (mg/kg, p.o. for 2 days)Platelet Activity (μm²)
Vehicle Control-52765 (43900; 89544)
Tormentil Extract40021591 (15195; 25531)
Acetylsalicylic Acid (Aspirin)10017721 (9382; 25778)

Data from Marcinczyk et al., 2017.[2] *p < 0.01 compared to vehicle control. Data are shown as median (interquartile range).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrically Induced Carotid Artery Thrombosis Model in Rats

This model is utilized to assess the formation of an occlusive arterial thrombus and the efficacy of antithrombotic agents in preventing it.

Procedure:

  • Animal Preparation: Male Wistar rats are anesthetized. The right common carotid artery is exposed through a midline cervical incision.

  • Thrombosis Induction: A stimulating electrode is placed on the carotid artery. An electrical current (e.g., 1 mA) is applied for a specific duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the electrode, to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoints measured are the time to complete occlusion of the artery (cessation of blood flow) and the weight of the resulting thrombus after its surgical removal.

Ferric Chloride-Induced Mesenteric Vein Thrombosis Model in Mice

This model is employed to visualize and quantify platelet activation and thrombus formation in real-time using intravital microscopy.

Procedure:

  • Animal Preparation: Mice are anesthetized, and a midline abdominal incision is made to exteriorize a section of the mesentery.

  • Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 7.5%) is applied to a selected mesenteric vein for a short duration (e.g., 1 minute).[5] Ferric chloride induces oxidative injury to the endothelium, initiating thrombosis.

  • Intravital Microscopy: The mesentery is observed under a confocal microscope. Platelets can be fluorescently labeled to allow for visualization and quantification of their aggregation and the growth of the thrombus.

  • Endpoint Measurement: The primary endpoint is the measurement of the area of platelet accumulation or the time to vessel occlusion.

Bleeding Time Assay in Rats

This assay assesses the effect of a substance on primary hemostasis.

Procedure:

  • Animal Preparation: Rats are anesthetized.

  • Tail Transection: A standardized small segment (e.g., 3 mm) of the distal tail is transected using a scalpel.

  • Bleeding Measurement: The transected tail is immediately immersed in warm saline (37°C). The time from the initial cut until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded. A maximum observation time is typically set (e.g., 20 minutes).[6]

Ex Vivo Platelet Aggregation Assay

This assay measures the ability of platelets to aggregate in response to an agonist after the test substance has been administered in vivo.

Procedure:

  • Blood Collection: Following the in vivo treatment period, blood is collected from the animals into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established. An agonist (e.g., collagen, ADP) is added to induce platelet aggregation. The change in light transmittance through the PRP as platelets aggregate is measured over time.

  • Endpoint Measurement: The primary endpoint is the maximum percentage of platelet aggregation.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed anticoagulant mechanism of tormentil extract and the established mechanisms of heparin and warfarin.

tormentil_extract_pathway Arachidonic Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Tormentil_Extract Tormentil Extract (containing this compound) Tormentil_Extract->COX1 Inhibits

Proposed mechanism of tormentil extract's antiplatelet effect.

heparin_pathway cluster_coagulation Coagulation Cascade Factor_Xa Factor Xa Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Activates Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Antithrombin Antithrombin III Antithrombin->Factor_Xa Inhibits Antithrombin->Thrombin Inhibits Heparin Heparin Heparin->Antithrombin Binds to & Potentiates

Mechanism of action of Heparin.

warfarin_pathway cluster_liver Liver Hepatocyte Vitamin_K_epoxide Vitamin K epoxide VKORC1 VKORC1 Vitamin_K_epoxide->VKORC1 Vitamin_K_reduced Reduced Vitamin K Gamma_Carboxylation γ-carboxylation Vitamin_K_reduced->Gamma_Carboxylation VKORC1->Vitamin_K_reduced Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->Gamma_Carboxylation Active_Factors Active Clotting Factors Gamma_Carboxylation->Active_Factors Warfarin Warfarin Warfarin->VKORC1 Inhibits

Mechanism of action of Warfarin.

Concluding Remarks

The available in vivo data suggests that tormentil extract, which contains this compound, exhibits promising antithrombotic activity. Its mechanism, centered on the inhibition of thromboxane production, positions it as a potential antiplatelet agent.[1][3] The efficacy demonstrated in animal models is comparable to that of aspirin in reducing platelet activation.[2]

However, a direct comparison with leading anticoagulants like heparin and warfarin is challenging due to the lack of head-to-head preclinical studies. Heparin acts by potentiating antithrombin III, leading to the inhibition of thrombin and Factor Xa, while warfarin inhibits the vitamin K-dependent synthesis of clotting factors.[7][8] These mechanisms are distinct from the antiplatelet action observed for tormentil extract.

Future research should focus on isolating this compound and conducting direct comparative in vivo studies against a broader range of anticoagulants and antiplatelet agents. This will be crucial in determining its therapeutic potential and place in the landscape of antithrombotic therapies.

References

A Comparative Analysis of Atromentin and Other Fungal Terphenylquinones: Biological Activities and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between related natural products is crucial for identifying promising therapeutic leads. This guide provides a detailed comparison of atromentin with other prominent fungal terphenylquinones, focusing on their biological activities and biosynthetic origins. The information is supported by available experimental data and visualized through signaling pathway and workflow diagrams.

Fungal terphenylquinones are a class of polyphenolic compounds characterized by a p-terphenyl scaffold linked to a quinone moiety. These pigments, found in various fungi, have garnered significant interest for their diverse biological activities. This compound, a key member of this family, serves as a benchmark for comparison with other related compounds such as polyporic acid, thelephoric acid, and aurantiacin.

Comparative Biological Activity

While comprehensive side-by-side comparative studies are limited, the existing literature provides valuable insights into the individual biological activities of these fungal metabolites. The following tables summarize the available quantitative data for their antioxidant, anticancer, and anticoagulant properties.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates stronger antioxidant activity.

CompoundDPPH Radical Scavenging IC50Source Organism(s)
This compound Data not available in comparative studiesPaxillus atrotomentosus, Tapinella panuoides
Polyporic Acid Data not available in comparative studiesHapalopilus rutilans, Trametes versicolor
Thelephoric Acid Data not availableThelephora ganbajun
Aurantiacin Data not availableHydnellum aurantiacum
Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

CompoundCell LineIC50 (µM)Source Organism(s)
This compound Human leukemia U937 cellsInduces apoptosisPaxillus atrotomentosus
Polyporic Acid Various cancer cell linesVaries depending on cell lineHapalopilus rutilans
Thelephoric Acid Data not availableThelephora ganbajun
Aurantiacin Data not availableHydnellum aurantiacum

Note: Quantitative IC50 values for this compound and direct comparisons with other terphenylquinones in the same study are limited. This compound has been shown to induce apoptosis in human leukemia U937 cells. Polyporic acid has demonstrated cytotoxic effects, but IC50 values vary across different studies and cell lines.

Anticoagulant Activity

The anticoagulant properties are typically evaluated by measuring the prothrombin time (PT) or activated partial thromboplastin time (aPTT).

CompoundAssayEffectSource Organism(s)
This compound Prothrombin Time (PT)Prolongs clotting timeHydnellum diabolus
Polyporic Acid Data not available-Hapalopilus rutilans
Thelephoric Acid Data not available-Thelephora ganbajun
Aurantiacin Data not available-Hydnellum aurantiacum

Note: this compound has been identified as an anticoagulant. Specific quantitative data from in vitro coagulation assays for a direct comparison is not extensively reported.

Biosynthetic Pathways

The biosynthesis of this compound and polyporic acid originates from the shikimate pathway, utilizing aromatic amino acids as precursors. While the general framework is similar, the initial building blocks differ, leading to variations in the final structures.

The biosynthesis of this compound starts with two molecules of L-tyrosine, which are converted to 4-hydroxyphenylpyruvic acid. A non-ribosomal peptide synthetase (NRPS)-like enzyme then catalyzes the dimerization and subsequent oxidation to form the this compound core.

Atromentin_Biosynthesis cluster_start Shikimate Pathway cluster_intermediate Intermediate Steps cluster_final Terphenylquinone Formation L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic_acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic_acid Aminotransferase This compound This compound 4-Hydroxyphenylpyruvic_acid->this compound NRPS-like enzyme (Dimerization & Oxidation)

Caption: Biosynthetic pathway of this compound.

Similarly, the biosynthesis of polyporic acid begins with two molecules of L-phenylalanine, which are converted to phenylpyruvic acid. An NRPS-like enzyme then facilitates the dimerization and oxidation to yield polyporic acid.

Polyporic_Acid_Biosynthesis cluster_start Shikimate Pathway cluster_intermediate Intermediate Steps cluster_final Terphenylquinone Formation L-Phenylalanine L-Phenylalanine Phenylpyruvic_acid Phenylpyruvic acid L-Phenylalanine->Phenylpyruvic_acid Aminotransferase Polyporic_Acid Polyporic Acid Phenylpyruvic_acid->Polyporic_Acid NRPS-like enzyme (Dimerization & Oxidation)

Caption: Biosynthetic pathway of Polyporic Acid.

Experimental Protocols

To ensure reproducibility and standardization of results, detailed experimental protocols for the key assays mentioned are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the test compound (this compound, polyporic acid, etc.) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare serial dilutions of the stock solution.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH in Methanol C Mix 100 µL DPPH solution with 100 µL sample A->C B Prepare serial dilutions of test compound B->C D Incubate in dark for 30 min at RT C->D E Measure absorbance at 517 nm D->E F Calculate % inhibition and IC50 value E->F

Caption: Workflow for the DPPH antioxidant assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and, consequently, the cytotoxic potential of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Cell seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with test compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate % cell viability and IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Prothrombin Time (PT) Assay for Anticoagulant Activity

The PT assay is a fundamental test to assess the extrinsic and common pathways of the coagulation cascade.

Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Protocol:

  • Plasma preparation: Collect blood in a tube containing sodium citrate to prevent coagulation. Centrifuge the blood to separate the plasma.

  • Incubation: Pre-warm the plasma sample and the PT reagent to 37°C.

  • Reaction initiation: Add the PT reagent to the plasma sample.

  • Clot detection: Measure the time until a fibrin clot is formed. This can be done manually or using an automated coagulometer.

  • Analysis: The clotting time of the test sample is compared to that of a control plasma. A prolonged clotting time indicates anticoagulant activity.

PT_Assay_Workflow A Prepare citrated plasma B Incubate plasma and PT reagent at 37°C A->B C Mix plasma with PT reagent B->C D Measure time to clot formation C->D E Compare to control D->E

Caption: Workflow for the Prothrombin Time assay.

Conclusion

This compound and other fungal terphenylquinones represent a promising group of natural products with a range of biological activities. While this compound has been noted for its anticoagulant and apoptosis-inducing properties, a direct quantitative comparison with its structural relatives is hampered by a lack of comprehensive, standardized studies. Polyporic acid has also shown bioactivity, but further research is needed to fully elucidate and compare the therapeutic potential of thelephoric acid and aurantiacin. The elucidation of their biosynthetic pathways provides a foundation for synthetic biology approaches to produce these compounds and their analogs for further investigation. Future research should focus on systematic, comparative in vitro and in vivo studies to clearly define the structure-activity relationships and identify the most promising candidates for drug development.

Atromentin Synthetase: A Potential but Unvalidated Antifungal Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data and comparative analysis of atromentin synthetase as a prospective therapeutic target reveals a compelling biological rationale but a significant lack of definitive validation, particularly when benchmarked against established and alternative antifungal drug targets. While the enzyme's product, this compound, exhibits noteworthy antibacterial properties, the essentiality and druggability of this compound synthetase in pathogenic fungi remain largely unexplored.

This compound synthetase is a non-ribosomal peptide synthetase-like (NRPS-like) enzyme found in various fungi. It is responsible for the biosynthesis of this compound, a brown pigment.[1] this compound itself has demonstrated biological activity, notably as an inhibitor of the bacterial enzyme enoyl-ACP reductase (FabK) in Streptococcus pneumoniae, an essential enzyme in fatty acid biosynthesis.[2][3] This finding initially suggests that targeting this compound production could be a novel antibacterial strategy. However, the more direct and pressing application in drug development is the potential of this compound synthetase as an antifungal target. The rationale is that if this compound or its derivatives are crucial for a pathogenic fungus's survival, growth, or virulence, then inhibiting its production would be therapeutically beneficial.

The this compound Biosynthesis Pathway

This compound synthetase catalyzes the dimerization of two molecules of 4-hydroxyphenylpyruvic acid to form this compound.[1] This process is a key step in the synthesis of a variety of fungal secondary metabolites.

This compound Biosynthesis Pathway This compound Biosynthesis Pathway cluster_0 Shikimate Pathway cluster_1 This compound Synthesis L-Tyrosine L-Tyrosine 4-Hydroxyphenylpyruvic acid 4-Hydroxyphenylpyruvic acid L-Tyrosine->4-Hydroxyphenylpyruvic acid Aminotransferase Atromentin_Synthetase This compound Synthetase 4-Hydroxyphenylpyruvic acid->Atromentin_Synthetase This compound This compound Atromentin_Synthetase->this compound

A simplified diagram of the this compound biosynthesis pathway.

The Challenge of Functional Redundancy

A significant hurdle in validating this compound synthetase as a drug target is the potential for functional redundancy. A study on the fungus Paxillus involutus revealed the presence of three functional and highly similar this compound synthetases (InvA1, InvA2, and InvA5).[4] This genetic redundancy implies that inhibiting a single one of these enzymes might not be sufficient to halt this compound production, thus rendering a targeted drug ineffective. This is a critical consideration that complicates the development of inhibitors against this target.

Comparative Analysis of Antifungal Drug Targets

To objectively evaluate the potential of this compound synthetase, it is essential to compare it with established and emerging antifungal drug targets. The following table summarizes key parameters for such a comparison. Data for this compound synthetase is largely hypothetical due to the lack of specific studies.

Target EnzymePathwayValidation StatusKnown InhibitorsClinical Utility
This compound Synthetase Secondary MetabolismNot validated in pathogenic fungiGeneral NRPS inhibitors (e.g., Sal-AMS)None
Erg11 (Lanosterol 14α-demethylase) Ergosterol BiosynthesisValidated Azoles (e.g., Fluconazole, Itraconazole)Widely used antifungals
Glucan Synthase (Fks1) Cell Wall BiosynthesisValidated Echinocandins (e.g., Caspofungin, Micafungin)Important class of antifungals
Chitin Synthase Cell Wall BiosynthesisValidated Nikkomycin Z (investigational)Limited clinical use
Methionine Synthase (MetH) Amino Acid MetabolismValidated in Aspergillus fumigatusUnder investigationNone

Experimental Protocols for Target Validation

The validation of a potential drug target like this compound synthetase would require a series of well-defined experiments.

Gene Knockout to Determine Essentiality

Objective: To determine if the gene(s) encoding this compound synthetase are essential for the survival or virulence of a pathogenic fungus.

Methodology:

  • Strain Construction: Create a gene deletion mutant by replacing the this compound synthetase gene(s) with a selectable marker using homologous recombination.

  • Phenotypic Analysis: Compare the growth of the knockout mutant with the wild-type strain under various conditions, including nutrient-limiting media and in the presence of stressors.

  • Virulence Assay: Infect a suitable animal model (e.g., mice) with both the wild-type and knockout strains and monitor for differences in survival rates and fungal burden in target organs.

Gene Knockout Workflow Gene Knockout Workflow for Target Validation Start Start Construct_Knockout_Cassette Construct Knockout Cassette (Selectable Marker Flanked by Homologous Regions) Start->Construct_Knockout_Cassette Transform_Fungus Transform Pathogenic Fungus Construct_Knockout_Cassette->Transform_Fungus Select_Transformants Select for Transformants (e.g., Antibiotic Resistance) Transform_Fungus->Select_Transformants Verify_Knockout Verify Gene Deletion (PCR, Southern Blot) Select_Transformants->Verify_Knockout Phenotypic_Assays Phenotypic Assays (Growth, Stress Response) Verify_Knockout->Phenotypic_Assays Virulence_Model In Vivo Virulence Model (e.g., Murine Model) Verify_Knockout->Virulence_Model Analyze_Results Analyze Survival and Fungal Burden Phenotypic_Assays->Analyze_Results Virulence_Model->Analyze_Results Conclusion Target Validated or Not Analyze_Results->Conclusion

A flowchart illustrating the gene knockout experimental workflow.
Enzyme Inhibition Assay

Objective: To identify and characterize inhibitors of this compound synthetase.

Methodology:

  • Enzyme Purification: Express and purify recombinant this compound synthetase.

  • Assay Development: Develop a high-throughput screening assay to measure enzyme activity. This could be a colorimetric or fluorometric assay that detects the production of this compound or the consumption of a substrate.

  • Inhibitor Screening: Screen a library of small molecules for their ability to inhibit the enzyme.

  • IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) for any identified hits to quantify their potency.

Logical Relationship in Drug Target Comparison

The decision to pursue a novel drug target like this compound synthetase depends on a logical progression of validation steps compared to existing alternatives.

Drug Target Comparison Logic Logical Framework for Comparing Drug Targets Identify_Potential_Target Identify Potential Target (e.g., this compound Synthetase) Is_Essential Is the target essential for pathogen survival/virulence? Identify_Potential_Target->Is_Essential Is_Druggable Is the target 'druggable'? Is_Essential->Is_Druggable Yes Abandon_Target Abandon Target Is_Essential->Abandon_Target No Has_Selective_Inhibitors Are there selective inhibitors with good ADME properties? Is_Druggable->Has_Selective_Inhibitors Yes Is_Druggable->Abandon_Target No Superior_To_Alternatives Is it superior to existing alternatives (efficacy, safety)? Has_Selective_Inhibitors->Superior_To_Alternatives Yes Has_Selective_Inhibitors->Abandon_Target No Proceed_To_Development Proceed to Clinical Development Superior_To_Alternatives->Proceed_To_Development Yes Superior_To_Alternatives->Abandon_Target No

A decision-making flowchart for drug target validation.

Conclusion

This compound synthetase presents an intriguing, yet speculative, antifungal drug target. The antibacterial activity of its product offers a unique therapeutic angle, but the core validation of the synthetase itself in pathogenic fungi is absent from the current scientific literature. The significant challenge of potential gene redundancy, as seen in Paxillus involutus, further complicates its viability as a target.[4]

For researchers, scientists, and drug development professionals, the path forward is clear. The essentiality of this compound synthetase in key fungal pathogens like Aspergillus fumigatus and Candida albicans must be established through rigorous genetic validation. Concurrently, the development of potent and specific inhibitors is paramount. Without this fundamental experimental data, this compound synthetase will remain a target of academic interest rather than a viable candidate for clinical development, especially when compared to the well-validated and clinically successful targets in the antifungal drug pipeline.

References

Atromentin vs. Direct Oral Anticoagulants (DOACs): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the anticoagulant properties of atromentin against established direct oral anticoagulants (DOACs), including the direct Factor Xa inhibitors apixaban and rivaroxaban, and the direct thrombin inhibitor dabigatran. This document summarizes available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound, a naturally occurring polyphenol, has demonstrated anticoagulant properties. However, a comprehensive evaluation of its specific mechanism and potency in direct comparison to leading DOACs is limited by the scarcity of publicly available quantitative data. In contrast, the direct oral anticoagulants apixaban, rivaroxaban, and dabigatran have well-characterized mechanisms of action, directly targeting and inhibiting either Factor Xa or thrombin with high specificity and potency. This guide presents the available data for these compounds, highlighting the need for further research to fully elucidate the therapeutic potential of this compound as a direct-acting oral anticoagulant.

Comparative Analysis of Anticoagulant Properties

CompoundTargetInhibition Constant (Ki)IC50
This compound Not definitively establishedData not availableData not available
Apixaban Factor Xa0.08 nM (human)[1]1.3 nM (thrombus-associated FXa)[2]
Rivaroxaban Factor Xa0.4 nM[3][4][5][6]2.1 nM (prothrombinase-bound), 75 nM (clot-associated)[3][4][5][6]
Dabigatran Thrombin (Factor IIa)4.5 nM[7]9.3 nM[7]

Mechanism of Action

Direct oral anticoagulants achieve their effect by specifically inhibiting key enzymes in the coagulation cascade.

  • Direct Factor Xa Inhibitors (e.g., Apixaban, Rivaroxaban): These agents bind directly to the active site of Factor Xa, preventing it from converting prothrombin to thrombin. This inhibition occurs for both free Factor Xa and Factor Xa complexed within the prothrombinase complex.[2][3][4][5][6][8]

  • Direct Thrombin Inhibitors (e.g., Dabigatran): This class of drugs directly binds to and inhibits thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[7]

The precise mechanism of this compound's anticoagulant activity has not been fully elucidated in the context of direct inhibition of coagulation factors.

Signaling Pathway of the Coagulation Cascade and DOAC Intervention

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI Contact Activation IX Factor IX XI->IX X Factor X IX->X with VIIIa VIII Factor VIIIa Prothrombin Prothrombin (II) X->Prothrombin with Va TF Tissue Factor TF->X with VIIa VII Factor VIIa V Factor Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Apixaban Apixaban & Rivaroxaban Apixaban->X Inhibits Dabigatran Dabigatran Dabigatran->Thrombin Inhibits This compound This compound (Target Unclear)

Figure 1. Coagulation cascade showing intervention points of DOACs.

Effects on Coagulation Assays

Standard coagulation assays are used to assess the pharmacodynamic effects of anticoagulants.

AnticoagulantProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)
This compound Data not availableData not available
Apixaban ProlongedProlonged
Rivaroxaban ProlongedProlonged
Dabigatran ProlongedProlonged

It is important to note that the extent of prolongation of PT and aPTT can vary depending on the specific reagents and instruments used in the assay.[9][10][11]

Experimental Protocols

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[12] It measures the time taken for a fibrin clot to form after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma.

Methodology:

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant. Centrifuge to obtain platelet-poor plasma (PPP).

  • Assay Procedure:

    • Pre-warm the PPP sample and PT reagent (containing thromboplastin and calcium) to 37°C.

    • Mix the PPP with the PT reagent.

    • Measure the time until clot formation is detected, either manually or using an automated coagulometer.

  • Data Analysis: The clotting time is reported in seconds. For monitoring warfarin, the result is often expressed as the International Normalized Ratio (INR).

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the integrity of the intrinsic and common pathways.[13] It measures the time to clot formation after the addition of a contact activator (e.g., silica, kaolin), phospholipids, and calcium to citrated plasma.

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the PT assay.

  • Assay Procedure:

    • Incubate the PPP with an aPTT reagent containing a contact activator and phospholipids at 37°C.

    • Add calcium chloride to initiate coagulation.

    • Measure the time to clot formation.

  • Data Analysis: The clotting time is reported in seconds.

Chromogenic Anti-Factor Xa Assay

Principle: This assay specifically measures the activity of Factor Xa inhibitors. The inhibitor in the plasma sample neutralizes a known amount of added Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, releasing a colored compound that is quantified spectrophotometrically. The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor.[6][14]

Methodology:

  • Sample Preparation: Prepare platelet-poor plasma (PPP).

  • Assay Procedure:

    • Incubate the PPP with a known excess of Factor Xa.

    • Add a chromogenic substrate specific for Factor Xa.

    • Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm).

  • Data Analysis: A standard curve is generated using known concentrations of the specific Factor Xa inhibitor to determine the concentration in the test sample.

Thrombin Generation Assay (TGA)

Principle: The TGA provides a global assessment of the coagulation potential of a plasma sample by measuring the dynamics of thrombin generation and decay over time after the initiation of coagulation.

Methodology:

  • Sample Preparation: Prepare platelet-poor or platelet-rich plasma.

  • Assay Procedure:

    • Coagulation is initiated in the plasma sample by adding a trigger (e.g., tissue factor and phospholipids).

    • A fluorogenic substrate for thrombin is added, which releases a fluorescent signal upon cleavage by thrombin.

    • The fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The resulting thrombin generation curve provides several parameters, including the lag time, time to peak, peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the total amount of thrombin generated.

Experimental Workflow for In Vitro Anticoagulant Screening

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Coagulation Assays cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) Centrifugation Centrifugation Blood_Collection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP PT Prothrombin Time (PT) PPP->PT aPTT Activated Partial Thromboplastin Time (aPTT) PPP->aPTT Anti_FXa Chromogenic Anti-FXa Assay PPP->Anti_FXa TGA Thrombin Generation Assay (TGA) PPP->TGA Clotting_Time Clotting Time (s) PT->Clotting_Time aPTT->Clotting_Time Inhibitor_Concentration Inhibitor Concentration (nM) Anti_FXa->Inhibitor_Concentration Thrombin_Generation_Parameters Thrombin Generation Parameters (Lag time, Peak, ETP) TGA->Thrombin_Generation_Parameters

Figure 2. General workflow for in vitro anticoagulant screening.

Conclusion and Future Directions

The established direct oral anticoagulants apixaban, rivaroxaban, and dabigatran have well-defined mechanisms of action and a wealth of supporting preclinical and clinical data. While this compound has been identified as having anticoagulant properties, there is a critical lack of quantitative data regarding its specific molecular target and inhibitory potency. To properly evaluate this compound as a potential DOAC, further research is imperative. Future studies should focus on:

  • Determining the specific target(s) of this compound within the coagulation cascade.

  • Quantifying its inhibitory potency (IC50 and Ki values) against key coagulation factors, particularly Factor Xa and thrombin.

  • Evaluating its effects on standard coagulation assays (PT and aPTT) to infer its pathway of action.

  • Conducting in vivo studies in relevant animal models of thrombosis to assess its efficacy and safety profile.

A thorough investigation of these parameters will be essential to understand if this compound holds promise as a novel and effective oral anticoagulant.

References

A Comparative Guide to Atromentin and Coumarin Compounds: A Functional Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of atromentin and coumarin compounds. It is important to note at the outset that this compound and coumarins belong to distinct chemical classes. This compound is a polyphenol and a benzoquinone, specifically a p-terphenylquinone[1][2]. Coumarins are members of the benzopyrone family, characterized by a benzene ring fused to a pyrone ring[3][4][5]. Given their structural divergence, a direct structural comparison is less relevant than a functional comparison of their biological activities. This guide will focus on their respective roles as anticoagulants, anti-inflammatory agents, and anticancer agents, presenting experimental data and methodologies to inform research and development.

Section 1: Structural and Chemical Distinction

This compound's core structure is a 2,5-dihydroxy-1,4-benzoquinone substituted with two 4-hydroxyphenyl groups[6]. It is synthesized in nature from two units of 4-hydroxyphenylpyruvic acid[1].

Coumarin's fundamental structure is a 2H-chromen-2-one, which consists of a benzene ring fused to an α-pyrone ring[3][4]. There are numerous natural and synthetic coumarin derivatives, classified into simple coumarins, furanocoumarins, and pyranocoumarins, among others[7].

Section 2: Comparative Biological Activities

Despite their structural differences, both this compound and various coumarin derivatives have been investigated for similar therapeutic applications. This section compares their efficacy in key areas.

Anticoagulant Activity

Both this compound and certain coumarin derivatives exhibit anticoagulant properties, but through different mechanisms.

This compound: this compound has been identified as an anticoagulant compound found in fungi such as Hydnellum diabolus[8]. While its precise mechanism is not as extensively studied as that of coumarins, it is known to contribute to the overall biological profile of the fungi in which it is found[1][6].

Coumarins: The anticoagulant activity of coumarins is well-established, with warfarin and dicoumarol being prominent examples. These compounds function by inhibiting the synthesis of vitamin K-dependent clotting factors[9][10]. They act as antagonists to vitamin K, thereby interfering with the blood clotting cascade[11][12][13].

Quantitative Comparison of Anticoagulant Activity:

Compound/ExtractAssayResultReference
Methanol extract of Artemisia dracunculus (rich in coumarins)Prothrombin Time (PT)INR of 2.34 at 5% concentration[14]
Ethanol extract of Artemisia princeps (containing flavonoids and potentially coumarins)Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)Significantly prolonged PT and aPTT[15]

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a common method to assess the extrinsic pathway of coagulation. The protocol generally involves the following steps:

  • Blood Collection: Whole blood is collected from the subject into a tube containing an anticoagulant, typically sodium citrate, to prevent premature clotting.

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Incubation: A specific volume of the plasma is incubated at 37°C.

  • Reagent Addition: A reagent containing tissue factor and calcium chloride (thromboplastin) is added to the plasma.

  • Clotting Time Measurement: The time taken for the plasma to clot after the addition of the reagent is measured in seconds. This time is the prothrombin time.

  • INR Calculation: The result is often expressed as the International Normalized Ratio (INR), which standardizes the PT results across different laboratories and reagents.

Anti-inflammatory Activity

Both this compound and coumarins have demonstrated anti-inflammatory properties, acting on various signaling pathways.

This compound: The anti-inflammatory mechanisms of this compound are still under investigation, but as a polyphenol, it is expected to possess antioxidant and radical-scavenging properties that can contribute to anti-inflammatory effects.

Coumarins: Coumarins exert their anti-inflammatory effects through multiple mechanisms. They can inhibit the production of pro-inflammatory mediators and modulate immune cell functions[16]. Some coumarin derivatives have been shown to inhibit enzymes like lipoxygenase, which are involved in the synthesis of inflammatory mediators[17]. They can also modulate key signaling pathways such as the Nrf2/Keap1 and NF-κB pathways[16][18][19].

Anticancer Activity

The potential of both this compound and coumarin derivatives as anticancer agents has been a subject of significant research.

This compound: this compound has been shown to induce apoptosis in human leukemia U937 cells and exhibits antineoplastic properties[1][6].

Coumarins: Coumarin derivatives have demonstrated a wide range of anticancer activities. They can induce apoptosis, inhibit cancer cell proliferation, and modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway[20][21][22][23]. Their multifaceted anticancer activity makes them promising candidates for cancer therapy[20].

Quantitative Comparison of In Vitro Anticancer Activity:

CompoundCell LineIC50 ValueReference
Antrocamol LT3 (a ubiquinone derivative, for comparison)A549 (Lung carcinoma)0.080 µM[24]
Antrocamol LT3 (a ubiquinone derivative, for comparison)HepG2 (Liver carcinoma)0.1060 µM[24]
Antrocamol LT3 (a ubiquinone derivative, for comparison)PC3 (Prostate carcinoma)0.0010 µM[24]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione (an anthraquinone derivative, for comparison)PC3 (Prostate carcinoma)4.65 µM[25]
Violacein (a natural pigment, for comparison)SK-MEL-5 (Melanoma)0.393 µM[26]
Violacein (a natural pigment, for comparison)HepG2 (Liver carcinoma)9.864 µM[26]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents. The general protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or a coumarin derivative) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (such as DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.

Section 3: Signaling Pathways and Mechanisms of Action

This compound Biosynthesis

The biosynthesis of this compound involves the dimerization of two molecules of 4-hydroxyphenylpyruvic acid, which is derived from L-tyrosine. This process is catalyzed by this compound synthetase[27].

Atromentin_Biosynthesis L-Tyrosine L-Tyrosine 4-hydroxyphenylpyruvic acid 4-hydroxyphenylpyruvic acid L-Tyrosine->4-hydroxyphenylpyruvic acid AtrD (Aminotransferase) This compound This compound 4-hydroxyphenylpyruvic acid->this compound AtrA (this compound Synthetase)

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Coumarin Anticoagulant Mechanism

Coumarin-based anticoagulants like warfarin inhibit the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the regeneration of active Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors (II, VII, IX, X), rendering them active.

Coumarin_Anticoagulation cluster_0 Vitamin K Cycle Vitamin K (reduced) Vitamin K (reduced) Vitamin K epoxide Vitamin K epoxide Vitamin K (reduced)->Vitamin K epoxide γ-glutamyl carboxylase (activates clotting factors) Clotting Factors (II, VII, IX, X) Clotting Factors (II, VII, IX, X) Vitamin K (reduced)->Clotting Factors (II, VII, IX, X) Vitamin K epoxide->Vitamin K (reduced) VKOR Coumarins (e.g., Warfarin) Coumarins (e.g., Warfarin) VKOR VKOR Coumarins (e.g., Warfarin)->VKOR Active Clotting Factors Active Clotting Factors Clotting Factors (II, VII, IX, X)->Active Clotting Factors

Caption: Mechanism of action of coumarin anticoagulants on the Vitamin K cycle.

Coumarin Anticancer Signaling Pathway (PI3K/Akt/mTOR)

Many coumarin derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.

Coumarin_Anticancer_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Coumarin Derivatives Coumarin Derivatives Coumarin Derivatives->PI3K Coumarin Derivatives->Akt Coumarin Derivatives->mTOR

References

Safety Operating Guide

Atromentin: A Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and protecting the natural world. Atromentin, a naturally occurring polyphenol and benzoquinone, requires careful consideration for its disposal due to its chemical properties and the absence of specific federal disposal guidelines.[1][2] This guide provides a comprehensive operational plan for the proper disposal of this compound, grounded in established safety protocols for related chemical classes.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is critical to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available. In the absence of an SDS for this compound, the following general precautions for handling polyphenol and benzoquinone compounds should be strictly followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: Handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any fine particles.

  • Spill Management: In case of a spill, avoid generating dust. Moisten the spilled material with an inert absorbent, such as sand or vermiculite, and carefully collect it into a designated, sealed container for hazardous waste.[3] The spill area should then be decontaminated.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound relevant to its handling and disposal.

PropertyValueReference
Chemical Formula C₁₈H₁₂O₆[1]
Molar Mass 324.288 g/mol [1]
Chemical Class Polyphenol, Benzoquinone[1][2]
Appearance Varies; can be a pigment in fungi[1]
Biological Activity Anticoagulant, Antibacterial[1]

Step-by-Step Disposal Procedure

Given that this compound is a polyphenol and a benzoquinone, it should be treated as hazardous chemical waste.[4] The recommended disposal method is incineration by a licensed hazardous waste management company.[5] This ensures complete destruction of the compound and prevents environmental contamination.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste materials contaminated with this compound, including unused pure compound, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup materials, must be identified as hazardous waste.

  • Waste Segregation: this compound waste must be segregated from other laboratory waste streams to prevent accidental chemical reactions. Do not mix with incompatible materials.

  • Containerization:

    • Place all solid this compound waste into a clearly labeled, leak-proof, and compatible hazardous waste container.

    • Ensure the container is kept securely sealed when not in use.

    • The label should clearly state "Hazardous Waste," "this compound," and include the date of accumulation.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Disposal Arrangement: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Follow all institutional and local regulations for waste manifests and pickup schedules.

Note: Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Atromentin_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Institutional & Regulatory Procedures cluster_disposal Final Disposal A Identify this compound Waste (Unused chemical, contaminated labware, spill debris) B Segregate from Other Waste Streams A->B C Package in a Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F Schedule Waste Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H Incineration G->H

Caption: A logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult with your institution's EHS department for specific guidance and to ensure adherence to all local, state, and federal regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atromentin

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given Atromentin's classification as a polyphenol and a benzoquinone, and its known biological activities including antibacterial and anticoagulant properties, a cautious approach to handling is warranted. The following PPE is recommended to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Rationale
Hands Double-gloved Nitrile GlovesProvides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.
Eyes/Face Safety Glasses with Side-shields or GogglesProtects eyes from splashes or airborne particles of the compound.
Body Fully-buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory N95 Respirator or higher (if handling powder)Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. Work in a certified chemical fume hood is the primary engineering control.
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage container should be clearly labeled with the compound's name and any known hazard warnings.

2. Preparation and Handling:

  • All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing boats for handling the solid.

  • When creating solutions, slowly add the solvent to the solid to prevent splashing.

3. Spill and Emergency Procedures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with an appropriate solvent, followed by soap and water.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills: Evacuate the area and contact the appropriate emergency response team.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan for this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As with other polyphenol and benzoquinone compounds, this compound waste should be treated as hazardous chemical waste.[1][2]

Waste Segregation and Collection:

  • Solid Waste: Place unused or waste this compound powder, contaminated gloves, weighing papers, and other solid materials into a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Disposables: Items such as pipette tips and centrifuge tubes that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.

Waste Disposal:

  • All hazardous waste must be disposed of through the institution's official hazardous waste management program.[1]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[4]

Visualizing the Handling Workflow

To further clarify the operational procedures, the following diagram illustrates the key steps in the safe handling and disposal of this compound.

G This compound Handling and Disposal Workflow cluster_receiving Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_spill Spill Response cluster_disposal Waste Disposal Receive & Inspect Receive & Inspect Store in Cool, Dry, Ventilated Area Store in Cool, Dry, Ventilated Area Receive & Inspect->Store in Cool, Dry, Ventilated Area Label Clearly Don PPE Don PPE Weigh/Prepare Solution Weigh/Prepare Solution Don PPE->Weigh/Prepare Solution Conduct Experiment Conduct Experiment Weigh/Prepare Solution->Conduct Experiment Evacuate (if large) Evacuate (if large) Weigh/Prepare Solution->Evacuate (if large) Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Contain Spill Contain Spill Evacuate (if large)->Contain Spill Clean & Decontaminate Clean & Decontaminate Contain Spill->Clean & Decontaminate Dispose of Spill Waste Dispose of Spill Waste Clean & Decontaminate->Dispose of Spill Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area Institutional Pickup Institutional Pickup Store in Designated Area->Institutional Pickup

Caption: A workflow diagram illustrating the key stages of safely handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.